Product packaging for MTEOA MeOSO3(Cat. No.:CAS No. 29463-06-7)

MTEOA MeOSO3

Cat. No.: B1597316
CAS No.: 29463-06-7
M. Wt: 275.32 g/mol
InChI Key: WLTHPEHYBIKNHR-UHFFFAOYSA-M
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Description

MTEOA MeOSO3 is a useful research compound. Its molecular formula is C8H21NO7S and its molecular weight is 275.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H21NO7S B1597316 MTEOA MeOSO3 CAS No. 29463-06-7

Properties

IUPAC Name

methyl sulfate;tris(2-hydroxyethyl)-methylazanium
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H18NO3.CH4O4S/c1-8(2-5-9,3-6-10)4-7-11;1-5-6(2,3)4/h9-11H,2-7H2,1H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTHPEHYBIKNHR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](CCO)(CCO)CCO.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0067476
Record name Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, methyl sulfate (salt)
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Molecular Weight

275.32 g/mol
Source PubChem
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CAS No.

29463-06-7
Record name Tris(2-hydroxyethyl)methylammonium methyl sulfate
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Record name Methyltriethanolammonium methosulfate
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Record name Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, methyl sulfate (1:1)
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Record name Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, methyl sulfate (salt)
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Record name Tris(2-hydroxyethyl)methylammonium methyl sulphate
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Record name METHYLTRIETHANOLAMMONIUM METHOSULFATE
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Foundational & Exploratory

MTEOA MeOSO3 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Tris(2-hydroxyethyl)methylammonium methylsulfate (MTEOA MeOSO3)

Introduction

Tris(2-hydroxyethyl)methylammonium methylsulfate, commonly referred to as this compound, is a third-generation ionic liquid (IL) recognized for its favorable environmental profile, including good biocompatibility and biodegradability. It is composed of a tris(2-hydroxyethyl)methylammonium cation and a methylsulfate anion.[1] This compound's amphiphilic nature, stemming from its charged, hydrophilic head and nonpolar hydrocarbon portions, allows it to function effectively as a surfactant.[1] Due to its unique properties, including negligible vapor pressure, it is considered a "green solvent".[1] this compound has garnered interest for its excellent antistatic, dispersing, and emulsifying characteristics, which are valuable in various chemical and biological processes.[1] Its stability in aqueous solutions further enhances its utility.[1]

Chemical Structure and Physicochemical Properties

The chemical structure of this compound consists of the tris(2-hydroxyethyl)methylammonium cation ([MTEOA]⁺) and the methyl sulfate anion ([MeOSO₃]⁻). The presence of three hydroxyl (-OH) groups on the cation allows for significant hydrogen bonding.[1]

Table 1: Chemical Identifiers and Basic Properties

IdentifierValue
Chemical Name Tris(2-hydroxyethyl)methylammonium methylsulfate
Common Abbreviation This compound
CAS Number 29463-06-7
Molecular Formula C₈H₂₁NO₇S
Molecular Weight 275.32 g/mol [2][3]
Physical Form Liquid[4]
SMILES String COS([O-])(=O)=O.C--INVALID-LINK--(CCO)CCO[4]
InChI Key WLTHPEHYBIKNHR-UHFFFAOYSA-M[4]

Table 2: Physicochemical Data

PropertyValueNotes
Assay ≥98%Commercially available purity[4]
Flash Point approx. 198 °CClosed cup (ISO 2719)[2]
Storage Class 10 - Combustible liquids[4]
Viscosity 15.8–23.4 mPa·sFor binary mixtures with water/ethanol at 298.15 K

Synthesis

While a specific, detailed protocol for the synthesis of this compound is not extensively published, the general synthesis route for similar quaternary ammonium salts involves the quaternization of a tertiary amine.

Conceptual Synthesis Protocol:
  • Starting Materials: The synthesis would logically start with triethanolamine (tris(2-hydroxyethyl)amine) and a methylating agent, such as dimethyl sulfate.

  • Reaction: Triethanolamine would be reacted with dimethyl sulfate. The lone pair of electrons on the nitrogen atom of triethanolamine attacks one of the methyl groups of dimethyl sulfate in a nucleophilic substitution reaction (SN2).

  • Product Formation: This reaction forms the desired tris(2-hydroxyethyl)methylammonium cation and the methylsulfate anion as the counter-ion.

  • Purification: The final product would likely require purification to remove any unreacted starting materials or byproducts.

A related patent describes the synthesis of a fatty acid ester derivative, where triethanolamine is first esterified with a fatty acid, and the resulting product is then quaternized with dimethyl sulfate.[5]

Biological Activity and Signaling Pathways

Current scientific literature does not indicate that this compound directly modulates specific intracellular signaling pathways. Its primary role in a biological context is as a biocompatible material. Cytotoxicity assessments have shown it to be nontoxic to human skin cells, making it suitable for use in on-skin electronic devices. Its "bio-friendly" nature is a key feature for its application in biomedical devices that interface with biological systems.

Applications in Drug Development and Research

The properties of this compound make it a versatile compound in research and development.

  • Organic Electrochemical Transistors (OECTs): A significant application of this compound is as an additive to the conductive polymer PEDOT:PSS. It has been shown to enhance the performance of OECTs, which are used for biosensing applications such as electrocardiography (ECG) signal acquisition and the detection of ions like Na⁺ and K⁺ in physiological ranges.[4] The addition of this compound can lead to high transconductance, fast response times, and excellent stability in these devices.

  • Surfactant and Stabilizer: Its amphiphilic nature makes it an excellent emulsifying and dispersing agent.[1] It can be used to stabilize colloidal systems and improve the solubility of reactants in organic synthesis.[1]

  • Ammonia Capture: this compound has demonstrated effectiveness in ammonia absorption, which can be relevant in various industrial and environmental applications.[1]

Experimental Protocols

Fabrication of a PEDOT:PSS/[MTEOA][MeOSO3]-based OECT (Representative Protocol)

This protocol is a generalized representation based on common practices for OECT fabrication.

  • Substrate Preparation: Begin with a clean substrate, such as glass or flexible polyethylene terephthalate (PET). The substrate should be thoroughly cleaned using a sequence of solvents (e.g., acetone, isopropanol) and dried.

  • PEDOT:PSS Formulation: Prepare an aqueous dispersion of PEDOT:PSS. Add this compound to this dispersion at a specific concentration (e.g., a certain weight percentage). The mixture should be stirred to ensure homogeneity.

  • Film Deposition: Deposit a thin film of the PEDOT:PSS/[MTEOA][MeOSO3] mixture onto the prepared substrate. This can be achieved using techniques like spin coating or inkjet printing to control the film thickness and uniformity.

  • Annealing: The coated substrate is then typically annealed (heated) at a specific temperature (e.g., 120-140°C) for a set duration to remove the solvent and improve the film's conductivity and morphology.

  • Channel Definition: Define the active channel of the OECT. This can be done through photolithography and etching or by using a shadow mask during deposition.

  • Electrode Deposition: Deposit the source and drain electrodes (commonly gold) onto the PEDOT:PSS channel. A gate electrode is also integrated into the device, often made of a biocompatible metal like gold or platinum.

  • Encapsulation: Encapsulate the device, leaving the active channel and electrode contact pads exposed, to ensure stable operation in an aqueous environment.

Visualizations

Logical Workflow for OECT Fabrication

OECT_Fabrication_Workflow sub_prep Substrate Preparation film_dep Thin Film Deposition sub_prep->film_dep mix_prep PEDOT:PSS + This compound Dispersion mix_prep->film_dep anneal Annealing film_dep->anneal channel_def Channel Definition anneal->channel_def elec_dep Electrode Deposition channel_def->elec_dep encap Device Encapsulation elec_dep->encap final_device Final OECT Device encap->final_device

Caption: A diagram illustrating the key steps in the fabrication of an Organic Electrochemical Transistor (OECT) using a PEDOT:PSS/[MTEOA][MeOSO3] active layer.

References

In-Depth Technical Guide: Physical Properties of Tris(2-hydroxyethyl)methylammonium methyl sulfate (MTEOA MeOSO3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the ionic liquid Tris(2-hydroxyethyl)methylammonium methyl sulfate, commonly referred to as MTEOA MeOSO3. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and other scientific endeavors where this compound may be utilized.

Core Physical Properties

Tris(2-hydroxyethyl)methylammonium methyl sulfate is a protic ionic liquid that exists in a liquid state at room temperature. Its molecular formula is C8H21NO7S, with a molecular weight of 275.32 g/mol .[1] The CAS Registry Number for this compound is 29463-06-7.

Quantitative Physical Data

The following table summarizes the available quantitative physical property data for this compound. It is important to note that comprehensive data for the pure compound is limited in publicly available literature. Much of the detailed characterization has been performed on its aqueous and ethanolic solutions.

Physical PropertyValueConditionsSource
Relative Density 1.32020 °C[2]
Initial Boiling Point > 180 °C-[2]
Density (pure) 1.34413 g/cm³25.00 °C, 800 Torr[3]
pH 7.0 - 8.020 g/L at 20 °C[2]

Thermophysical Properties of Binary Mixtures at 298.15 K

A significant study by Arce, et al. (2009) investigated the thermophysical properties of binary mixtures of this compound with water and ethanol. The following data is excerpted from this research.

Mole Fraction of this compound (x₁)Density (ρ) / g·cm⁻³Viscosity (η) / mPa·sRefractive Index (nD)
In Water
0.00000.99700.8901.3325
0.05191.05312.1121.3598
0.10311.10014.3361.3833
0.20151.169113.981.4172
0.35411.235158.171.4484
0.51011.2798191.11.4682
0.75121.3211741.51.4849
1.00001.344122731.4951
In Ethanol
0.00000.78511.0831.3594
0.05010.83512.2191.3712
0.10120.88584.2311.3829
0.20520.979812.311.4042
0.35511.085146.171.4281
0.50111.1611141.21.4468
0.75031.2551651.21.4711
1.00001.344122731.4951

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the determination of the physical properties of this compound and its mixtures.

Density Measurement

The densities of the pure ionic liquid and its binary mixtures were determined using a vibrating-tube densimeter.

  • Apparatus: Anton Paar DMA 4500 vibrating-tube densimeter.

  • Calibration: The instrument was calibrated with dry air and Milli-Q water at atmospheric pressure.

  • Procedure:

    • The sample is injected into the vibrating U-tube.

    • The temperature is controlled to within ±0.01 K.

    • The oscillation period of the U-tube is measured.

    • The density is calculated from the oscillation period using the calibration data.

    • Measurements are repeated to ensure reproducibility.

Viscosity Measurement

The viscosities were measured using a rotational viscometer.

  • Apparatus: A rotational viscometer, such as a Brookfield LV-II+, with appropriate spindles.

  • Procedure:

    • The sample is placed in a thermostated sample cell.

    • The appropriate spindle is selected and immersed in the sample.

    • The spindle is rotated at a known speed.

    • The torque required to rotate the spindle is measured.

    • The viscosity is calculated from the torque, spindle geometry, and rotational speed.

    • Measurements are taken at various shear rates to assess Newtonian behavior.

Refractive Index Measurement

The refractive indices were determined using a digital refractometer.

  • Apparatus: An automated Abbe refractometer.

  • Procedure:

    • A small amount of the liquid sample is placed on the prism of the refractometer.

    • The temperature of the prism is controlled.

    • The instrument measures the angle of refraction of light passing through the sample.

    • The refractive index is automatically calculated and displayed.

    • The prism is cleaned thoroughly between samples.

Role in Organic Electrochemical Transistors (OECTs)

This compound has been identified as an effective additive to enhance the performance of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS)-based Organic Electrochemical Transistors (OECTs).[4] Its primary role is to improve the conductivity and overall performance of the PEDOT:PSS film.

The mechanism of this enhancement is believed to involve a morphological rearrangement of the PEDOT:PSS film. In its pristine state, the conductive PEDOT chains are ionically bound to the insulating PSS chains. The addition of an ionic liquid like this compound can induce a phase separation between the PEDOT and PSS domains. This leads to a more ordered, fibril-like structure of the conductive PEDOT chains, which facilitates more efficient charge transport.

Below is a diagram illustrating this proposed mechanism.

G Mechanism of PEDOT:PSS Conductivity Enhancement by this compound cluster_0 Pristine PEDOT:PSS Film cluster_1 Addition of this compound cluster_2 Morphological Reorganization cluster_3 Enhanced PEDOT:PSS Film Pristine Disordered PEDOT:PSS (Low Conductivity) Addition [MTEOA]⁺[MeOSO₃]⁻ Pristine->Addition Reorganization Phase Separation PEDOT chains align into fibrillar structures PSS domains are displaced Addition->Reorganization Enhanced Ordered PEDOT fibrils (High Conductivity) Reorganization->Enhanced

References

MTEOA MeOSO3: A Third-Generation Ionic Liquid for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Third-generation ionic liquids are at the forefront of green chemistry and pharmaceutical sciences, offering a unique combination of tunable physicochemical properties and enhanced biocompatibility. Among these, Tris(2-hydroxyethyl)methylammonium methylsulfate (MTEOA MeOSO3) has emerged as a promising candidate for various applications, including a notable potential in the realm of drug development. This technical guide provides an in-depth overview of this compound, covering its synthesis, key physicochemical properties, and its role as a biocompatible component in advanced drug formulations. Detailed experimental protocols for its characterization and biocompatibility assessment are provided to facilitate its evaluation and adoption in research and development settings.

Introduction

Ionic liquids (ILs) are a class of salts with melting points below 100°C, exhibiting negligible vapor pressure, high thermal stability, and a remarkable ability to dissolve a wide range of compounds.[1][2][3] The evolution of ILs has led to the development of "third-generation" ILs, which are designed with a focus on biocompatibility and biodegradability, often derived from renewable sources.[1][4] this compound, composed of the tris(2-hydroxyethyl)methylammonium cation and the methylsulfate anion, is a prime example of such an ionic liquid. Its inherent biocompatibility, coupled with its excellent emulsifying and dispersing properties, positions it as a valuable excipient in pharmaceutical formulations.[1][2] This guide will explore the technical aspects of this compound, providing a comprehensive resource for professionals in drug development.

Synthesis of this compound

Disclaimer: The following protocol is a representative procedure based on the synthesis of a related compound and general chemical principles. Optimization may be required for the synthesis of pure this compound.

Reaction Scheme:

Tris(2-hydroxyethyl)amine + Dimethyl sulfate → Tris(2-hydroxyethyl)methylammonium methylsulfate

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add tris(2-hydroxyethyl)amine.

  • Solvent Addition: If necessary, a suitable solvent can be used to facilitate the reaction, although the reaction can potentially be carried out neat.

  • Quaternization: While stirring the reaction mixture, slowly add dimethyl sulfate from the dropping funnel. The reaction is exothermic, and the temperature should be controlled, for example, by using an ice bath.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or by measuring the total amine number of the reaction mixture.

  • Purification: After the reaction is complete, the product may be purified to remove any unreacted starting materials or byproducts. The purification method will depend on the final state of the product (e.g., liquid or solid) and may involve techniques such as washing with a suitable solvent, followed by drying under vacuum.

Physicochemical Properties

This compound possesses a unique set of physicochemical properties that make it attractive for pharmaceutical applications. A summary of its key properties is presented in the table below.

PropertyDescription
Ionic Composition Cation: Tris(2-hydroxyethyl)methylammonium Anion: Methylsulfate
Biocompatibility Exhibits low toxicity and good biocompatibility, making it suitable for applications involving contact with biological systems.[1]
Solvent Properties Possesses the ability to dissolve a wide range of polar and nonpolar compounds, which is beneficial for solubilizing poorly water-soluble active pharmaceutical ingredients (APIs).[1][2][3]
Emulsifying & Dispersing The amphiphilic nature of the cation, with its hydrophilic hydroxyl groups and more nonpolar regions, allows it to act as an effective emulsifier and dispersing agent.
Antistatic Properties The ionic nature of this compound provides a conductive pathway to dissipate static charge.
Thermal Stability Ionic liquids, in general, exhibit high thermal stability, which is advantageous for pharmaceutical processing.
Negligible Vapor Pressure As an ionic liquid, this compound has a very low vapor pressure, reducing the risk of exposure through inhalation and minimizing environmental release.[1][2][3]

Experimental Protocols

Physicochemical Characterization

The electrical conductivity of this compound is a key parameter that influences its performance in various applications, including its potential use in ion-selective sensors.

Protocol:

  • Instrumentation: A conductivity meter with a suitable probe is required. For accurate measurements, a four-point probe method is often preferred.[5][6]

  • Sample Preparation: Ensure the this compound sample is free from impurities and has a low water content, as these can significantly affect conductivity.

  • Measurement:

    • Calibrate the conductivity meter using standard solutions.

    • Immerse the conductivity probe into the this compound sample.

    • Allow the reading to stabilize before recording the conductivity value.

    • Measurements can be performed at different temperatures to determine the temperature dependence of conductivity.[7]

  • Data Analysis: The obtained conductivity values can be used to assess the ionic mobility and charge transport properties of the ionic liquid.

Biocompatibility Assessment

Evaluating the biocompatibility of this compound is crucial for its application in drug development. In vitro cytotoxicity assays are commonly used as a primary screening tool.

The Alamar Blue assay is a colorimetric and fluorometric assay that quantitatively measures cell proliferation and cytotoxicity.[8][9][10]

Protocol:

  • Cell Culture:

    • Culture a suitable cell line (e.g., human dermal fibroblasts, keratinocytes) in a 96-well plate at a predetermined seeding density.

    • Incubate the cells under standard cell culture conditions (e.g., 37°C, 5% CO2) to allow for cell attachment.[11]

  • Treatment:

    • Prepare a series of dilutions of this compound in the cell culture medium.

    • Remove the old medium from the wells and add the this compound solutions at different concentrations.

    • Include a positive control (e.g., a known cytotoxic agent) and a negative control (untreated cells).

  • Incubation: Incubate the cells with the this compound solutions for a specific period (e.g., 24, 48, or 72 hours).

  • Assay:

    • Add Alamar Blue reagent to each well, typically 10% of the total volume.[8][11]

    • Incubate for a further 1-4 hours.[12]

  • Measurement:

    • Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control.

The MTT assay is another widely used colorimetric assay for assessing cell metabolic activity.[13][14]

Protocol:

  • Cell Culture and Treatment: Follow the same procedure as for the Alamar Blue assay.

  • Assay:

    • After the treatment incubation period, remove the medium and add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in serum-free medium to each well.[13]

    • Incubate for 2-4 hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the MTT solution.

    • Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.[13]

  • Measurement: Measure the absorbance of the resulting purple solution at a wavelength of around 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control.

Role in Drug Development

While direct applications of this compound as a drug delivery vehicle are still under investigation, its properties make it a highly promising excipient in pharmaceutical formulations.

Enhancing Drug Solubility and Stability

A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). Biocompatible ionic liquids like this compound can act as effective solvents or co-solvents to enhance the solubility of these challenging APIs.[1][2][3] By improving solubility, this compound can potentially increase the bioavailability of orally administered drugs and enable the formulation of liquid dosage forms for APIs that are otherwise difficult to formulate. Furthermore, the unique ionic environment provided by this compound can help to stabilize drug molecules, preventing degradation and extending the shelf-life of pharmaceutical products.[4]

Formulation of Advanced Drug Delivery Systems

The emulsifying and dispersing properties of this compound make it a valuable component in the formulation of various drug delivery systems, such as microemulsions and nanoparticle suspensions.[15] These systems can improve the delivery of drugs to their target sites, enhance their therapeutic efficacy, and reduce side effects.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start: Reactants reactants Tris(2-hydroxyethyl)amine + Dimethyl sulfate start->reactants reaction Quaternization Reaction (Controlled Temperature) reactants->reaction monitoring Reaction Monitoring (e.g., NMR, Amine Number) reaction->monitoring monitoring->reaction Incomplete purification Purification (e.g., Washing, Drying) monitoring->purification Complete product Final Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

Biocompatibility_Assessment cluster_biocompatibility Biocompatibility Assessment Workflow start Start: this compound Sample cell_culture Cell Seeding (e.g., 96-well plate) start->cell_culture treatment Treatment with this compound (Various Concentrations) cell_culture->treatment incubation Incubation (e.g., 24-72 hours) treatment->incubation assay Cytotoxicity Assay (e.g., Alamar Blue or MTT) incubation->assay measurement Data Acquisition (Fluorescence/Absorbance) assay->measurement analysis Data Analysis (% Cell Viability) measurement->analysis result Biocompatibility Profile analysis->result

Caption: Workflow for biocompatibility assessment of this compound.

Drug_Formulation_Logic cluster_formulation Logical Role of this compound in Drug Formulation api Poorly Soluble API formulation Formulation Process (e.g., Solubilization, Emulsification) api->formulation mteoa This compound (Biocompatible Excipient) mteoa->formulation intermediate Improved Formulation (e.g., Liquid Dosage, Microemulsion) formulation->intermediate outcome Enhanced Properties intermediate->outcome Increased Solubility Improved Stability Enhanced Bioavailability

Caption: Logical role of this compound in enhancing drug formulation.

Conclusion

This compound stands out as a third-generation ionic liquid with significant potential for the pharmaceutical industry. Its favorable biocompatibility profile, combined with its versatile physicochemical properties, makes it an attractive candidate for addressing key challenges in drug formulation, particularly for poorly soluble compounds. The detailed experimental protocols provided in this guide are intended to empower researchers to further explore and harness the capabilities of this compound in the development of safer and more effective drug delivery systems. As research in this area continues, this compound and similar biocompatible ionic liquids are poised to play an increasingly important role in the future of medicine.

References

Unveiling the Hygroscopic Properties of MTEOA MeOSO3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the hygroscopic properties of Tris(2-hydroxyethyl)methylammonium methylsulfate (MTEOA MeOSO3), an ionic liquid of increasing interest in the fields of materials science and drug development. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of the available research, detailed experimental protocols for hygroscopicity determination, and a discussion of the implications of these properties in its applications.

Introduction to this compound and its Hygroscopic Nature

Tris(2-hydroxyethyl)methylammonium methylsulfate, hereafter referred to as this compound, is a biocompatible ionic liquid. Its molecular structure, featuring a quaternary ammonium cation with three hydroxyl groups, inherently predisposes it to interactions with water molecules. The hygroscopic nature of this compound is primarily attributed to the hydroxyl groups on the tris(2-hydroxyethyl)methylammonium cation, which can attract and retain moisture from the surrounding atmosphere[1]. This characteristic is a critical consideration in its application, particularly in the fabrication and performance of organic electrochemical transistors (OECTs), where its presence as an additive can influence the conductivity and stability of the device[2].

While direct quantitative data on the water uptake of this compound is not extensively available in peer-reviewed literature, the general behavior of hydrophilic ionic liquids provides a strong indication of its expected properties. Such liquids are known to absorb significant amounts of water, a factor that can be both advantageous and challenging depending on the application. For instance, in OECTs, the absorbed water can facilitate ion transport, thereby enhancing device performance. Conversely, uncontrolled water absorption can lead to changes in the physical state and properties of the material over time.

Quantitative Analysis of Hygroscopicity

To illustrate the typical data obtained from hygroscopicity studies of hydrophilic ionic liquids, the following table summarizes representative water sorption data for other ionic liquids at various relative humidity (RH) levels. It is crucial to note that this data is for illustrative purposes and does not represent experimentally determined values for this compound.

Relative Humidity (%)Representative Water Uptake (wt%) for a Hydrophilic Ionic Liquid
101.5
203.2
305.1
407.5
5010.2
6013.8
7018.5
8025.1
9035.0

This table presents hypothetical data based on the typical behavior of hydrophilic ionic liquids to demonstrate the nature of results from Dynamic Vapor Sorption analysis.

Experimental Protocol: Determination of Hygroscopicity using Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a standard and powerful gravimetric technique to quantify the amount and rate of solvent vapor absorbed by a sample. The following protocol provides a detailed methodology for assessing the hygroscopic properties of an ionic liquid like this compound.

Objective: To determine the water sorption isotherm of this compound by measuring the mass change of the sample as a function of relative humidity at a constant temperature.

Materials and Equipment:

  • Dynamic Vapor Sorption (DVS) Analyzer

  • Microbalance (integrated into the DVS system)

  • Nitrogen gas (dry)

  • Deionized water

  • This compound sample

Experimental Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry sample pan.

    • Place the sample pan onto the DVS microbalance.

  • Drying/Initial Conditioning:

    • Dry the sample in the DVS instrument under a stream of dry nitrogen gas (0% RH) at a constant temperature (e.g., 25 °C) until a stable mass is achieved. This is typically defined as a mass change of less than 0.002% per minute. This initial mass is considered the dry mass of the sample.

  • Sorption Analysis:

    • Initiate the sorption phase by incrementally increasing the relative humidity in the sample chamber. A typical humidity program would involve stepwise increases in RH, for example, from 0% to 90% in 10% increments.

    • At each RH step, the system holds the humidity constant until the sample mass equilibrates (i.e., the rate of mass change falls below a predefined threshold, such as 0.002% per minute). The mass at equilibrium is recorded.

  • Desorption Analysis:

    • Following the sorption phase, initiate the desorption phase by incrementally decreasing the relative humidity from the maximum value (e.g., 90%) back to 0% in the same stepwise manner as the sorption phase.

    • Record the equilibrium mass at each desorption step.

  • Data Analysis:

    • The percentage change in mass at each RH step is calculated relative to the initial dry mass.

    • Plot the percentage mass change (water uptake) against the relative humidity to generate the sorption and desorption isotherms.

    • The difference between the sorption and desorption isotherms is known as hysteresis, which can provide insights into the interaction between the water molecules and the material's structure.

Visualizing Experimental Workflows

To further elucidate the practical aspects of working with this compound, the following diagrams, created using the DOT language, illustrate key experimental workflows.

DVS_Workflow cluster_prep Sample Preparation cluster_dvs DVS Analysis cluster_analysis Data Analysis weigh Weigh this compound Sample load Load Sample into DVS Pan weigh->load dry Dry Sample (0% RH) load->dry sorption Sorption Phase (Stepwise RH Increase) dry->sorption desorption Desorption Phase (Stepwise RH Decrease) sorption->desorption calculate Calculate Mass Change (%) desorption->calculate plot Plot Sorption/Desorption Isotherms calculate->plot hysteresis Analyze Hysteresis plot->hysteresis

Caption: Workflow for Hygroscopicity Measurement using DVS.

OECT_Fabrication_Workflow cluster_formulation Formulation cluster_fabrication Device Fabrication cluster_testing Characterization pedot PEDOT:PSS Dispersion mix Mix PEDOT:PSS with this compound pedot->mix mteoa This compound mteoa->mix deposit Deposit Active Layer on Substrate mix->deposit anneal Anneal the Film deposit->anneal electrodes Define Source/Drain/Gate Electrodes anneal->electrodes electrical Electrical Characterization electrodes->electrical stability Stability Testing electrical->stability

Caption: General Workflow for OECT Fabrication with this compound.

Conclusion

The hygroscopic properties of this compound are a fundamental aspect of its chemical nature, significantly influencing its behavior and performance in various applications. While specific quantitative data remains a subject for further research, the methodologies and representative data presented in this guide offer a solid foundation for scientists and researchers to understand, characterize, and utilize this promising ionic liquid. The provided experimental protocol for Dynamic Vapor Sorption analysis serves as a practical starting point for laboratories to quantify the water uptake of this compound and similar materials, enabling more controlled and reproducible research and development.

References

An In-depth Technical Guide on the Non-Covalent Interactions in Tris(2-hydroxyethyl)methylammonium Methylsulfate (MTEOA MeOSO3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the non-covalent interactions inherent to the ionic liquid Tris(2-hydroxyethyl)methylammonium methylsulfate, commonly known as MTEOA MeOSO3. Comprising the tris(2-hydroxyethyl)methylammonium cation ([MTEOA]⁺) and the methylsulfate anion ([MeOSO₃]⁻), this compound's physicochemical properties and behavior in solution are largely dictated by a network of hydrogen bonds and electrostatic interactions. This document summarizes key quantitative data from computational studies, outlines relevant experimental protocols for its synthesis and characterization, and presents visual diagrams of its molecular interactions and synthetic pathway to facilitate a deeper understanding for researchers in drug development and materials science.

Core Non-Covalent Interactions

The primary non-covalent interactions in this compound are hydrogen bonds, driven by the molecular structure of its constituent ions. The [MTEOA]⁺ cation possesses three hydroxyl (-OH) groups, which act as potent hydrogen bond donors. The oxygen atoms on the [MeOSO₃]⁻ anion, in turn, serve as hydrogen bond acceptors.[1] This donor-acceptor pairing is fundamental to the liquid's structure and its interactions with other molecules.

In aqueous solutions, the behavior of this compound is concentration-dependent. At low ionic liquid concentrations (water-rich solutions), the ions are well-solvated by water molecules, forming defined solvation shells and disrupting the natural hydrogen-bonding network of water. As the concentration of the ionic liquid increases, interionic association becomes more prevalent. In ionic-liquid-rich mixtures, water molecules tend to occupy regions around the ions, forming water-ion hydrogen bonds without significantly weakening the cation-anion interactions.

Quantitative Data from Computational Studies

Molecular dynamics simulations have provided valuable insights into the microscopic structure of this compound in aqueous solutions. The following tables summarize key findings related to the non-covalent interactions.

Table 1: Thermophysical Properties of this compound and its Aqueous Solutions

PropertyValueConditions
Molecular Weight275.32 g/mol -
Viscosity of binary mixtures with water/ethanol15.8–23.4 mPa·s298.15 K

Table 2: Structural Data from Molecular Dynamics Simulations

ParameterDescriptionKey Findings
Radial Distribution FunctionsDescribes the probability of finding an atom at a certain distance from a reference atom.In water-rich solutions, distinct solvation shells are observed around the ions.
Coordination NumbersThe average number of neighboring atoms within a certain distance.Provides quantitative information on the solvation structure.
Hydrogen Bond AnalysisIdentifies and quantifies the hydrogen bonds between different species.Confirms the role of hydroxyl groups as donors and sulfate oxygens as acceptors.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically a two-step process:

  • Formation of the Tertiary Amine Precursor: The synthesis begins with the nucleophilic ring-opening of an epoxide, such as ethylene oxide, by an amine. This SN2 reaction is influenced by pH and the stoichiometry of the reactants.

  • Quaternization: The resulting tertiary amine is then quaternized with a methylating agent. For this compound, dimethyl sulfate is a commonly used and potent methylating agent, which also provides the methylsulfate counter-ion. This reaction is typically performed in a solvent that can dissolve both the amine and the quaternizing agent, under controlled temperature to manage the exothermic nature of the reaction.

Characterization of Non-Covalent Interactions

Several experimental techniques can be employed to characterize the non-covalent interactions in this compound:

  • Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to the chemical environment of functional groups. Changes in the vibrational frequencies of the O-H and S=O bonds can provide direct evidence of hydrogen bonding.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal information about the electronic environment of the atoms. Changes in chemical shifts, particularly of the hydroxyl protons, can indicate the presence and strength of hydrogen bonding.

  • X-ray Crystallography: For the solid state, X-ray crystallography can provide precise information on bond lengths and angles, offering definitive proof of the geometry of non-covalent interactions.

  • Thermophysical Property Measurements: Measurement of properties like viscosity, density, and conductivity across a range of concentrations and temperatures can provide indirect evidence of the nature and extent of non-covalent interactions in the liquid state.

Mandatory Visualizations

Diagram of Non-Covalent Interactions

Non_Covalent_Interactions cluster_cation [MTEOA]⁺ Cation cluster_anion [MeOSO₃]⁻ Anion cluster_water Water (Solvent) N N⁺ C1 CH₂ N->C1 C3 CH₂ N->C3 C5 CH₂ N->C5 C_Me CH₃ N->C_Me C2 CH₂ C1->C2 O1 O C2->O1 H1 H O1->H1 O4 O⁻ H1->O4 H-Bond W_O O H1->W_O H-Bond C4 CH₂ C3->C4 O2 O C4->O2 H2 H O2->H2 O5 O H2->O5 H-Bond C6 CH₂ C5->C6 O3 O C6->O3 H3 H O3->H3 O6 O H3->O6 H-Bond S S S->O4 S->O5 S->O6 O_Me O S->O_Me C_Me_anion CH₃ O_Me->C_Me_anion W_H1 H W_O->W_H1 W_H2 H W_O->W_H2 W_H1->O4 H-Bond

Caption: Intermolecular hydrogen bonding in this compound and with water.

Experimental Workflow for Synthesis

Synthesis_Workflow start Start Materials: - Amine - Ethylene Oxide step1 Step 1: Nucleophilic Ring-Opening (Formation of Tertiary Amine) start->step1 step2 Intermediate: Tris(2-hydroxyethyl)amine step1->step2 step3 Step 2: Quaternization with Dimethyl Sulfate step2->step3 product Final Product: This compound step3->product purification Purification (e.g., Solvent Removal) product->purification

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The non-covalent interactions in this compound, primarily hydrogen bonding, are crucial determinants of its properties and behavior. The hydroxyl groups on the cation and the oxygen atoms on the anion create a robust network of interactions that are modulated by the presence of solvents like water. A thorough understanding of these interactions, aided by both computational and experimental methods, is essential for the rational design and application of this ionic liquid in fields such as drug development, where it can be used to improve the performance of devices like organic electrochemical transistors. This guide provides a foundational understanding for researchers to further explore and exploit the unique properties of this compound.

References

The Pivotal Role of Hydroxyl Groups in the Functionality of MTEOA MeOSO3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(2-hydroxyethyl)methylammonium methyl sulfate (MTEOA MeOSO3) is an ionic liquid with a growing profile in diverse scientific and industrial applications, from electrochemical devices to gas capture. Its functionality is intrinsically linked to its molecular structure, particularly the presence of three hydroxyl (-OH) groups on its cation, [MTEOA]⁺. These hydroxyl groups are not mere structural appendages; they are active participants in the compound's chemical and physical behavior, dictating its intermolecular interactions and, consequently, its performance in various systems. This technical guide delves into the critical role of these hydroxyl groups, providing an in-depth analysis of their influence on the functionality of this compound. The guide summarizes key quantitative data, outlines detailed experimental protocols for major applications, and visualizes the underlying mechanisms through signaling pathway and workflow diagrams.

Introduction: The Molecular Architecture of this compound

This compound is an ionic liquid composed of the tris(2-hydroxyethyl)methylammonium cation ([MTEOA]⁺) and the methyl sulfate anion ([MeOSO₃]⁻)[1]. The defining feature of the [MTEOA]⁺ cation is the presence of three hydroxyl groups, which confer a high degree of hydrophilicity and the ability to act as a potent hydrogen bond donor[1]. This capacity for hydrogen bonding is a cornerstone of its functionality, influencing its properties as a surfactant, its efficacy in gas capture, and its role as a performance-enhancing additive in organic electronics. Furthermore, the hydroxyl groups are thought to contribute to the biodegradability of the compound[1].

Quantitative Data Summary

The functional impact of the hydroxyl groups in this compound is evident in its performance across different applications. The following tables summarize key quantitative data, offering a comparative perspective where available.

Table 1: Performance Enhancement of PEDOT:PSS-based Organic Electrochemical Transistors (OECTs)

Performance MetricValue with this compound AdditiveReference Compound/Condition
Transconductance (gₘ)22.3 ± 4.5 mS μm⁻¹Not specified in the study
Figure of Merit (μC*)283.80 ± 29.66 F cm⁻¹ V⁻¹ s⁻¹Not specified in the study
Response Time~40.57 μsNot specified in the study
Stability (after 5000 cycles)> 95% retentionNot specified in the study

Data sourced from a study on biocompatible ionic liquids in high-performing OECTs[2][3].

Table 2: Ammonia (NH₃) Absorption Capacity

CompoundAbsorption Capacity (mol NH₃ / mol IL)Temperature (K)Pressure (kPa)
This compound 3.545 293 101
[DMEA][Ac]1.604298.1278
[EtOHmim][NTf2]0.830313128
[EtOHim][NTf2]3.110313100

Data for this compound and other hydroxyl-functionalized ionic liquids from a review on advanced materials for NH₃ capture[4].

The Role of Hydroxyl Groups in Key Functionalities

The hydroxyl groups are central to the mechanisms of action of this compound in its primary applications.

Surfactant and Emulsifying Properties

As a cationic surfactant, this compound possesses an amphiphilic nature, with the charged, hydrophilic head (the ionic groups) and more nonpolar hydrocarbon portions[1]. The three hydroxyl groups significantly enhance the hydrophilicity of the cationic head. This increased polarity allows for strong interactions with water and other polar solvents, which is crucial for its function as an emulsifier and dispersant. The hydroxyl groups enable the molecule to effectively adsorb at interfaces, such as oil-water interfaces, reducing interfacial tension and stabilizing colloidal systems[1]. However, it is noteworthy that in some surfactant systems, an excessive number of hydroxyl groups can weaken the interfacial accumulation ability due to increased hydrophilicity.

Performance Enhancement in Organic Electrochemical Transistors (OECTs)

In the realm of organic electronics, this compound has been demonstrated as an effective, biocompatible additive to enhance the performance of PEDOT:PSS-based OECTs[2][3]. The precise mechanism is multifaceted. The ionic nature of this compound influences the redox process and conductivity of the PEDOT:PSS polymer blend. The mobile ions of this compound are believed to interact with the conjugated polymer backbone of PEDOT and the sulfonate groups of PSS, which facilitates improved ion transport and, consequently, device performance. The hydroxyl groups likely play a role in modulating the morphology of the PEDOT:PSS film and its interaction with the aqueous electrolyte, although the specific contribution of the hydroxyls in this context requires further detailed investigation.

Ammonia (NH₃) Capture

This compound exhibits high efficiency in capturing ammonia, with an absorption of 89% at 25°C[1]. This is primarily attributed to the potent hydrogen bonding capabilities of the three hydroxyl groups on the [MTEOA]⁺ cation, which act as hydrogen bond donors, and the nitrogen atom in the ammonia molecule, which acts as a hydrogen bond acceptor. Van der Waals forces also contribute to the interaction[1]. This strong, specific interaction allows for the effective sequestration of ammonia from gas streams.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and application of this compound.

Synthesis of Tris(2-hydroxyethyl)methylammonium Methyl Sulfate (this compound)

Principle: The synthesis of this compound can be achieved through the quaternization of triethanolamine with a methylating agent, such as dimethyl sulfate.

Materials:

  • Triethanolamine (reagent grade)

  • Dimethyl sulfate (reagent grade)

  • Anhydrous solvent (e.g., acetone, acetonitrile)

  • Inert gas (e.g., nitrogen, argon)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to an inert gas line, dissolve triethanolamine in the anhydrous solvent under an inert atmosphere.

  • Cool the reaction mixture in an ice bath.

  • Slowly add dimethyl sulfate dropwise to the stirred solution from the dropping funnel. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 40-50 °C) for several hours to ensure the reaction goes to completion.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, NMR).

  • Upon completion, cool the reaction mixture. The product, this compound, may precipitate out of the solution or can be isolated by removing the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent or by washing with a non-polar solvent to remove any unreacted starting materials.

  • Dry the purified product under vacuum to yield this compound as a liquid.

Fabrication and Characterization of PEDOT:PSS-based OECTs with this compound Additive

Disclaimer: The following is a representative protocol for the fabrication and characterization of PEDOT:PSS-based OECTs with an ionic liquid additive, adapted from general procedures in the literature. It should be optimized for specific experimental setups.

Materials:

  • Substrate (e.g., glass, flexible polymer)

  • Gold for electrodes

  • PEDOT:PSS aqueous dispersion

  • This compound

  • Deionized water

  • Electrolyte solution (e.g., NaCl in deionized water)

  • Semiconductor parameter analyzer

Procedure:

1. Electrode Patterning:

  • Deposit source and drain electrodes (e.g., gold) onto the substrate using standard photolithography and lift-off techniques or shadow masking. The channel length and width should be precisely defined.

2. PEDOT:PSS Channel Deposition:

  • Prepare a PEDOT:PSS solution containing a specific concentration of this compound as an additive. The optimal concentration needs to be determined experimentally.
  • Spin-coat the PEDOT:PSS/[MTEOA][MeOSO3] solution onto the substrate with the patterned electrodes to form the active channel layer. .
  • Anneal the film at a suitable temperature (e.g., 120-140 °C) to remove the solvent and improve film morphology and conductivity.

3. OECT Characterization:

  • Place a droplet of the electrolyte solution over the channel, ensuring it contacts both the channel and a gate electrode (e.g., a platinum wire or an Ag/AgCl pellet) immersed in the electrolyte.
  • Use a semiconductor parameter analyzer to measure the output and transfer characteristics of the OECT.
  • Output Characteristics: Measure the drain current (ID) as a function of the drain-source voltage (VDS) for different gate voltages (VG).
  • Transfer Characteristics: Measure ID as a function of VG at a constant VDS. The transconductance (gₘ) is calculated as the derivative of the transfer curve (dID/dVG).

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key processes and relationships involving this compound and its hydroxyl groups.

G cluster_synthesis Synthesis of this compound (Generalized) Triethanolamine Triethanolamine N(CH₂CH₂OH)₃ Quaternization Quaternization Reaction Triethanolamine->Quaternization DimethylSulfate Dimethyl Sulfate (CH₃)₂SO₄ DimethylSulfate->Quaternization Solvent Anhydrous Solvent Solvent->Quaternization MTEOA_MeOSO3 This compound [N(CH₃)(CH₂CH₂OH)₃]⁺[CH₃OSO₃]⁻ Quaternization->MTEOA_MeOSO3

Caption: Generalized workflow for the synthesis of this compound.

G cluster_oect OECT Fabrication Workflow A Substrate Preparation B Electrode Patterning (Source and Drain) A->B C Preparation of PEDOT:PSS with This compound Additive B->C D Spin-Coating of Active Layer C->D E Annealing D->E F Device Characterization E->F

Caption: Experimental workflow for OECT fabrication.

G cluster_interaction Ammonia Absorption Mechanism MTEOA [N(CH₃)(CH₂CH₂OH)₃]⁺ OH OH OH Ammonia Ammonia (NH₃) MTEOA:h1_->Ammonia H-Bond MTEOA:h2_->Ammonia H-Bond MTEOA:h3_->Ammonia H-Bond

Caption: Hydrogen bonding in ammonia absorption by this compound.

Conclusion

The three hydroxyl groups on the cation of this compound are fundamental to its functionality. They are the primary drivers of its potent hydrogen bonding capacity, which in turn governs its effectiveness as a surfactant, a performance-enhancing additive in OECTs, and an absorbent for ammonia. The quantitative data presented underscore the significant impact of this molecule in these applications. While further research is needed to fully elucidate the nuanced roles of the hydroxyl groups in complex systems like PEDOT:PSS films, it is clear that they are a key design element for tuning the properties of this versatile ionic liquid. The experimental protocols and diagrams provided in this guide offer a foundational understanding for researchers and professionals seeking to leverage the unique properties of this compound in their work.

References

Methodological & Application

Application Notes and Protocols for Utilizing MTEOA MeOSO3 as a Performance-Enhancing Additive in PEDOT:PSS OECTs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic Electrochemical Transistors (OECTs) are gaining significant traction in bioelectronics and biosensing due to their excellent signal amplification, low operating voltage, and biocompatibility.[1][2] Poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) is a widely used material for the active channel in OECTs.[2][3] However, pristine PEDOT:PSS often exhibits limited electrical conductivity.[4] Various additives have been explored to enhance its performance, though many raise concerns about toxicity.[4][5]

This document details the use of a biocompatible ionic liquid, tris(2-hydroxyethyl)methylammonium methylsulfate ([MTEOA][MeOSO3]), as an effective additive to significantly boost the performance of PEDOT:PSS-based OECTs.[4][5] The inclusion of [MTEOA][MeOSO3] enhances conductivity, transconductance, response time, and stability, making it an ideal candidate for applications in ion detection and electrophysiological monitoring.[4]

Data Presentation

The addition of MTEOA MeOSO3 to PEDOT:PSS results in a substantial improvement in key OECT performance metrics. The following table summarizes the quantitative data from studies on this novel composite.

Performance MetricPristine PEDOT:PSSPEDOT:PSS with [MTEOA][MeOSO3]UnitReference
TransconductanceNot Reported22.3 ± 4.5mS μm⁻¹[4]
µC*Not Reported283.80 ± 29.66F cm⁻¹ V⁻¹ s⁻¹[4]
Response TimeNot Reported~40.57µs[4]
Switching Cyclical StabilityNot Reported>95% retention after 5000 cycles%[5]

Experimental Protocols

This section provides detailed methodologies for the preparation of the PEDOT:PSS/[MTEOA][MeOSO3] solution and the fabrication of OECT devices.

Protocol 1: Preparation of PEDOT:PSS/[MTEOA][MeOSO3] Ink
  • Materials:

    • PEDOT:PSS aqueous dispersion (e.g., Clevios™ PH 1000)

    • Tris(2-hydroxyethyl)methylammonium methylsulfate ([MTEOA][MeOSO3])

    • Dimethyl sulfoxide (DMSO)

    • (3-Glycidyloxypropyl)trimethoxysilane (GOPS) - Optional, for enhancing adhesion

    • Deionized (DI) water

  • Procedure:

    • Prepare a stock solution of [MTEOA][MeOSO3] in DI water. The concentration will depend on the desired final percentage in the PEDOT:PSS ink.

    • In a clean vial, add the desired volume of the PEDOT:PSS aqueous dispersion.

    • To the PEDOT:PSS dispersion, add DMSO to a final concentration of 5% (v/v) to improve the conductivity.[6]

    • Optional: Add GOPS to a final concentration of 1% (v/v) to promote cross-linking and improve adhesion to the substrate.

    • Add the [MTEOA][MeOSO3] stock solution to the PEDOT:PSS mixture to achieve the desired final concentration (e.g., as determined by optimization experiments).

    • Stir the mixture vigorously for at least 1 hour at room temperature to ensure a homogeneous solution.

    • Filter the final ink through a 0.45 µm syringe filter before use to remove any aggregates.

Protocol 2: OECT Device Fabrication
  • Substrate Preparation:

    • Start with a clean substrate (e.g., glass, flexible polyimide, or polydimethylsiloxane (PDMS)).

    • Clean the substrate sequentially with acetone, isopropanol, and DI water in an ultrasonic bath for 15 minutes each.

    • Dry the substrate with a stream of nitrogen gas.

    • For improved adhesion, treat the substrate with an oxygen plasma or a UV-ozone cleaner for 5-10 minutes.

  • Electrode Patterning:

    • Deposit source and drain electrodes (e.g., Gold) onto the substrate using techniques such as photolithography and thermal evaporation.[7]

  • Channel Deposition:

    • Deposit the prepared PEDOT:PSS/[MTEOA][MeOSO3] ink onto the substrate, covering the channel region between the source and drain electrodes.

    • Spin-coating is a common method for achieving a uniform film. A typical spin-coating recipe is 3000 rpm for 30 seconds.[6]

    • Alternatively, ink-jet printing can be used for more precise patterning.[8]

  • Annealing:

    • Anneal the substrate with the deposited film on a hotplate at 120-130°C for 10-30 minutes to remove the solvent and improve the film's morphology and conductivity.[8][9]

  • Encapsulation (Optional):

    • To define the active channel area and prevent leakage currents, an insulating layer (e.g., SU-8 or PDMS) can be patterned over the device, leaving the channel and contact pads exposed.

  • Gate Electrode:

    • A gate electrode (e.g., a platinum wire or an Ag/AgCl pellet) is immersed in the electrolyte solution that will be in contact with the OECT channel.[6]

Visualizations

Signaling Pathway

The fundamental working principle of an OECT involves the modulation of the electronic current in the channel by ionic flux from the electrolyte.

OECT_Signaling_Pathway cluster_Gate Gate Electrode cluster_Electrolyte Electrolyte cluster_Channel PEDOT:PSS Channel cluster_Electrodes Source/Drain Gate Gate Voltage (Vg) Ions Ions Gate->Ions Electric Field Channel Ionic Penetration & Doping/De-doping Ions->Channel Ion Flux Current Drain Current (Id) Modulation Channel->Current Conductivity Change

Caption: OECT working principle: Gate voltage drives ion flux, modulating channel conductivity.

Experimental Workflow

The following diagram illustrates the step-by-step process for fabricating a PEDOT:PSS/[MTEOA][MeOSO3] OECT.

OECT_Fabrication_Workflow cluster_InkPrep Ink Preparation cluster_DeviceFab Device Fabrication start Start mix_pedot Mix PEDOT:PSS, DMSO, and optional GOPS start->mix_pedot add_mteoa Add this compound Solution mix_pedot->add_mteoa stir Stir for 1 hour add_mteoa->stir filter Filter Ink stir->filter clean_sub Clean Substrate filter->clean_sub Proceed to Fabrication pattern_elec Pattern Source/Drain Electrodes clean_sub->pattern_elec deposit_channel Deposit PEDOT:PSS/ MTEOA Ink pattern_elec->deposit_channel anneal Anneal at 120-130°C deposit_channel->anneal encapsulate Encapsulate (Optional) anneal->encapsulate finish Finished OECT Device encapsulate->finish

Caption: Workflow for PEDOT:PSS/[MTEOA][MeOSO3] OECT fabrication.

References

Application Notes and Protocols for MTEOA MeOSO3 in Flexible ECG Monitoring Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of flexible and wearable electrocardiogram (ECG) monitoring systems is a significant area of advancement in biomedical engineering and remote healthcare. These devices offer the potential for continuous, real-time monitoring of cardiac activity in a comfortable and non-invasive manner. A key component in the realization of high-performance flexible bioelectronics is the development of materials with superior electrical properties, biocompatibility, and mechanical flexibility.

Tris(2-hydroxyethyl)methylammonium methylsulfate, commonly known as MTEOA MeOSO3, is a biocompatible ionic liquid that has emerged as a promising additive to enhance the performance of conducting polymer-based devices. Specifically, its incorporation into poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) films has been shown to significantly improve the characteristics of Organic Electrochemical Transistors (OECTs), which are pivotal components in flexible ECG monitoring systems.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in the fabrication and application of flexible ECG sensors.

Properties of this compound-Doped PEDOT:PSS Films

The addition of this compound to PEDOT:PSS formulations leads to notable improvements in the material's properties, making it highly suitable for bioelectronic applications.

PropertyPristine PEDOT:PSSPEDOT:PSS with this compound
Conductivity LowSignificantly Increased
Morphology GranularMore uniform and interconnected
Redox Process StandardEnhanced
Biocompatibility Generally considered biocompatibleDemonstrated to be non-toxic to human skin cells

Experimental Protocols

Protocol 1: Preparation of this compound-Enhanced PEDOT:PSS Solution

This protocol details the preparation of the conductive ink for fabricating the active channel of the OECTs.

Materials:

  • PEDOT:PSS aqueous dispersion (e.g., Clevios™ PH 1000)

  • Tris(2-hydroxyethyl)methylammonium methylsulfate (this compound), ≥95% purity

  • Deionized (DI) water

  • 0.45 µm syringe filter

  • Magnetic stirrer and stir bar

  • Glass vials

Procedure:

  • Pre-treatment of PEDOT:PSS: If required, filter the commercial PEDOT:PSS dispersion through a 0.45 µm syringe filter to remove any aggregates.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DI water. The concentration will depend on the desired final concentration in the PEDOT:PSS mixture. A typical starting point is a 5% (w/v) solution.

  • Mixing:

    • In a clean glass vial, place the desired volume of the filtered PEDOT:PSS dispersion.

    • While stirring gently with a magnetic stirrer, add the this compound stock solution dropwise to the PEDOT:PSS dispersion. A common starting ratio is 1:10 (v/v) of 5% this compound solution to PEDOT:PSS dispersion.

    • Continue stirring the mixture at room temperature for at least 12 hours to ensure homogeneity.

  • Storage: Store the final this compound-enhanced PEDOT:PSS solution in a sealed container at 4°C. Allow the solution to return to room temperature before use.

Protocol 2: Fabrication of a Flexible OECT-based ECG Sensor

This protocol outlines the steps for fabricating a flexible OECT sensor on a polyethylene terephthalate (PET) substrate using screen printing.

Materials:

  • Flexible PET substrate

  • Silver (Ag) ink for screen printing (for source, drain, and gate electrodes)

  • This compound-enhanced PEDOT:PSS solution (from Protocol 1)

  • Dielectric ink for encapsulation

  • Screen printer

  • Curing oven

Procedure:

  • Substrate Cleaning: Thoroughly clean the PET substrate with isopropyl alcohol and DI water, then dry it with a stream of nitrogen.

  • Printing of Electrodes:

    • Screen print the source, drain, and gate electrodes onto the PET substrate using the silver ink.

    • Cure the printed electrodes in an oven according to the ink manufacturer's specifications (e.g., 120°C for 10 minutes).

  • Printing of the Active Channel:

    • Carefully align the screen for the active channel over the gap between the source and drain electrodes.

    • Screen print the this compound-enhanced PEDOT:PSS solution to form the OECT channel.

    • Dry the printed channel in an oven at a low temperature (e.g., 60°C) for 15-20 minutes to remove the solvent.

  • Encapsulation:

    • Screen print a dielectric layer to encapsulate the conductive tracks, leaving the active channel and the contact pads exposed.

    • Cure the dielectric layer as per the manufacturer's instructions.

Protocol 3: In-vivo ECG Signal Acquisition

This protocol describes the procedure for recording ECG signals from a human subject using the fabricated flexible sensor.

Materials:

  • Fabricated flexible OECT-based ECG sensor

  • Commercial Ag/AgCl reference and ground electrodes

  • ECG recording system (e.g., a bio-amplifier with data acquisition hardware)

  • Skin preparation gel (mild abrasive)

  • Medical grade adhesive tape

  • Data acquisition and analysis software

Procedure:

  • Subject Preparation:

    • Identify the desired locations for the ECG sensor and the reference and ground electrodes on the subject's body (e.g., on the chest in a standard lead configuration).

    • Clean the skin at these locations with an alcohol wipe.

    • Apply a small amount of skin preparation gel and gently abrade the skin to reduce impedance. Remove any excess gel.

  • Electrode Placement:

    • Place the flexible OECT-based ECG sensor at the desired measurement location.

    • Place the commercial Ag/AgCl reference and ground electrodes at their respective locations.

    • Secure all electrodes with medical-grade adhesive tape to ensure good skin contact.

  • Connection to Recording System:

    • Connect the source, drain, and gate of the OECT sensor, as well as the reference and ground electrodes, to the inputs of the ECG recording system.

  • Data Acquisition:

    • Power on the recording system and start the data acquisition software.

    • Set the appropriate parameters in the software, such as sampling rate (e.g., 1000 Hz) and filter settings (e.g., a band-pass filter between 0.5 Hz and 150 Hz).

    • Record the ECG signal for the desired duration. Instruct the subject to remain still initially to obtain a baseline reading, and then perform activities as required for the study.

  • Data Analysis:

    • Save the recorded ECG data.

    • Use the analysis software to visualize the ECG waveform, identify the P, QRS, and T waves, and calculate relevant parameters such as heart rate and R-R intervals.

Signaling Pathways and Workflows

OECT Working Principle

The operation of the OECT relies on the modulation of the conductivity of the PEDOT:PSS channel by ions from an electrolyte.

OECT_Principle cluster_OECT Organic Electrochemical Transistor (OECT) Gate Gate Electrode Electrolyte Electrolyte (e.g., body fluid/gel) Gate->Electrolyte V_G applied Channel PEDOT:PSS Channel (with this compound) Electrolyte->Channel Ion injection/ penetration Drain Drain Electrode Channel->Drain I_DS modulation Source Source Electrode Source->Channel V_DS applied

Caption: Operating principle of an Organic Electrochemical Transistor (OECT).

When a gate voltage (V_G) is applied, ions from the electrolyte are driven into the PEDOT:PSS channel. This ionic influx modulates the charge carrier density within the conducting polymer, thereby changing the drain-source current (I_DS) flowing between the source and drain electrodes when a drain-source voltage (V_DS) is applied. The this compound enhances this process, leading to a higher transconductance and a more sensitive device.

ECG Monitoring Workflow

The overall workflow for flexible ECG monitoring involves sensor fabrication, data acquisition, and signal processing.

ECG_Workflow cluster_Fabrication Sensor Fabrication cluster_Acquisition Data Acquisition cluster_Analysis Signal Processing & Analysis Prep_Ink Prepare this compound- PEDOT:PSS Ink Print_Channel Screen Print Active Channel Prep_Ink->Print_Channel Print_Electrodes Screen Print Electrodes Print_Electrodes->Print_Channel Encapsulate Encapsulate Device Print_Channel->Encapsulate Attach_Sensor Attach Sensor to Skin Encapsulate->Attach_Sensor Connect_System Connect to Recording System Attach_Sensor->Connect_System Record_Signal Record ECG Signal Connect_System->Record_Signal Filter_Signal Filter & Amplify Signal Record_Signal->Filter_Signal Visualize Visualize Waveform Filter_Signal->Visualize Extract_Features Extract Features (HR, R-R interval) Visualize->Extract_Features

Caption: Workflow for flexible ECG monitoring using this compound-based sensors.

This workflow illustrates the sequential steps from material preparation and sensor fabrication to the final analysis of the recorded cardiac signals. Each stage is critical for obtaining high-quality and reliable ECG data.

Conclusion

The use of this compound as an additive in PEDOT:PSS provides a straightforward and effective method for enhancing the performance of flexible OECTs for ECG monitoring applications. The protocols and information provided in these application notes are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to advance the field of wearable health monitoring. The improved conductivity, biocompatibility, and signal quality of these devices open up new possibilities for long-term, unobtrusive cardiac monitoring in both clinical and ambulatory settings.

Application Notes and Protocols for MTEOA MeOSO3 in Emulsion Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MTEOA MeOSO3, chemically known as Tris(2-hydroxyethyl)methylammonium methyl sulfate, is a quaternary ammonium-based ionic liquid that exhibits significant surfactant properties. Its amphiphilic molecular structure, comprising a hydrophilic cationic head and tailorable lipophilic chains, makes it a promising candidate for use as an emulsifying agent in various formulations, including those for pharmaceutical and drug delivery applications.[1] As a cationic surfactant, this compound can effectively reduce the interfacial tension between oil and water phases, leading to the formation of stable emulsions.[2] Quaternary ammonium compounds are known for their emulsifying, dispersing, and stability-enhancing properties in multiphase systems.[3]

This document provides detailed application notes and experimental protocols for utilizing this compound in the stabilization of oil-in-water (O/W) emulsions. The information is intended to guide researchers and formulation scientists in the development of stable and effective emulsion-based delivery systems.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior as a surfactant and for designing emulsion formulations.

PropertyValueReference
Chemical Name Tris(2-hydroxyethyl)methylammonium methyl sulfate[4]
Synonyms This compound[5][6]
CAS Number 29463-06-7[7][8]
Molecular Formula C8H21NO7S[4][7][8]
Molecular Weight 275.32 g/mol [4][7][8][9]
Appearance Liquid[7][8]
Purity ≥95% - ≥98% (as per supplier)[5][6]

Emulsion Stabilization with this compound

The efficacy of a surfactant in stabilizing an emulsion is largely determined by its ability to adsorb at the oil-water interface and create a protective barrier around the dispersed droplets, preventing their coalescence. The cationic nature of this compound imparts a positive charge to the oil droplets in an O/W emulsion, leading to electrostatic repulsion between them, which further contributes to the stability of the system.

Proposed Mechanism of Emulsion Stabilization

The stabilization of an oil-in-water emulsion by this compound can be visualized as a multi-step process involving the orientation of the surfactant molecules at the interface.

G cluster_0 Emulsion System cluster_1 This compound Action Oil Oil Droplet Adsorption Adsorption at Oil-Water Interface Oil->Adsorption Water Aqueous Phase Water->Adsorption Surfactant Hydrophilic Head (Cationic) Lipophilic Tail Surfactant->Adsorption Stabilization Formation of Stable Emulsion Adsorption->Stabilization Reduced Interfacial Tension & Electrostatic Repulsion

Caption: Mechanism of emulsion stabilization by this compound.

Experimental Protocols

The following protocols provide a general framework for the preparation and characterization of O/W emulsions stabilized with this compound. Optimization of these protocols is recommended based on the specific oil phase and desired emulsion properties.

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion

This protocol describes a high-shear homogenization method for preparing an O/W emulsion.

Materials:

  • This compound

  • Oil Phase (e.g., medium-chain triglycerides, mineral oil)

  • Purified Water

  • High-shear homogenizer

Procedure:

  • Preparation of the Aqueous Phase: Dissolve the desired concentration of this compound in purified water. Gentle heating and stirring may be applied to ensure complete dissolution.

  • Preparation of the Oil Phase: If formulating with an active pharmaceutical ingredient (API), dissolve the API in the oil phase.

  • Pre-emulsification: Slowly add the oil phase to the aqueous phase while stirring at a moderate speed with a magnetic stirrer.

  • Homogenization: Subject the pre-emulsion to high-shear homogenization. The speed and duration of homogenization will need to be optimized to achieve the desired droplet size. A typical starting point is 5,000-10,000 rpm for 5-10 minutes.

  • Cooling: If heating was used, allow the emulsion to cool to room temperature.

G start Start prep_aq Prepare Aqueous Phase (Water + this compound) start->prep_aq prep_oil Prepare Oil Phase (Oil + API if applicable) start->prep_oil pre_emulsion Create Pre-emulsion (Slowly mix phases) prep_aq->pre_emulsion prep_oil->pre_emulsion homogenize High-Shear Homogenization pre_emulsion->homogenize cool Cool to Room Temperature homogenize->cool end End cool->end

Caption: Workflow for preparing an O/W emulsion.

Protocol 2: Characterization of Emulsion Properties

1. Droplet Size and Zeta Potential Analysis:

  • Method: Dynamic Light Scattering (DLS) for droplet size and electrophoretic light scattering for zeta potential.

  • Procedure: Dilute a small aliquot of the emulsion with purified water to an appropriate concentration for DLS analysis. Perform measurements at a constant temperature (e.g., 25°C). The droplet size distribution and zeta potential provide insights into the physical stability of the emulsion.

2. Stability Studies:

  • Method: Accelerated stability testing through centrifugation and long-term stability monitoring.[10][11]

  • Centrifugation: Centrifuge the emulsion at a specific speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes) and observe for any phase separation.

  • Long-Term Stability: Store the emulsion under different temperature conditions (e.g., 4°C, 25°C, 40°C) and visually inspect for signs of instability such as creaming, coalescence, or phase separation at regular intervals (e.g., 1, 7, 14, 30 days).[12][13]

Hypothetical Formulation Data

ComponentConcentration (% w/w)
Oil Phase (e.g., MCT)10.0
This compound 0.5 - 5.0 (to be optimized)
Purified Waterq.s. to 100

Conclusion

This compound presents itself as a viable cationic surfactant for the stabilization of O/W emulsions, particularly for applications in drug delivery where the formulation of stable, finely dispersed systems is critical. Its ionic liquid nature may offer unique advantages in terms of formulation design and stability. The provided protocols offer a starting point for the investigation and application of this compound as an emulsifying agent. Further research is warranted to fully characterize its performance and establish optimal use concentrations for various oil phases and applications. Researchers are encouraged to perform detailed stability and safety assessments for any new formulation developed using this excipient.

References

MTEOA MeOSO3 as a Surfactant in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2-hydroxyethyl)methylammonium methylsulfate, commonly referred to as MTEOA MeOSO3, is a quaternary ammonium salt classified as an ionic liquid. Its molecular structure, featuring a hydrophilic ammonium head with three hydroxyl groups and a methylsulfate anion, alongside a more lipophilic ethyl backbone, imparts significant surface-active properties. These characteristics make it a subject of interest for applications in organic synthesis, where it can function as a surfactant, emulsifier, dispersant, and phase-transfer catalyst.[1] This document provides an overview of its potential applications, physicochemical properties, and representative protocols for its use in organic synthesis.

Physicochemical Properties and Surfactant Action

This compound's amphiphilic nature allows it to reduce the interfacial tension between immiscible phases, such as an aqueous and an organic layer.[1] This property is fundamental to its action as a surfactant. In a biphasic system, this compound molecules orient themselves at the interface, with the charged, hydrophilic head partitioning into the aqueous phase and the organic groups extending into the organic phase. At a certain concentration, known as the Critical Micelle Concentration (CMC), these molecules self-assemble into spherical aggregates called micelles.

In these micelles, the hydrophobic tails form the core, creating a microenvironment capable of solubilizing nonpolar organic reactants, while the hydrophilic heads form the outer shell, interfacing with the bulk aqueous phase. This phenomenon, known as micellar catalysis, can significantly enhance reaction rates by bringing reactants together in close proximity within the micellar core and stabilizing transition states.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 29463-06-7[2]
Molecular Formula C8H21NO7S[2]
Molecular Weight 275.32 g/mol [2]
Appearance Liquid[2]
Key Attributes Excellent antistatic, dispersing, and emulsifying characteristics[1]

Applications in Organic Synthesis

The surfactant properties of this compound are utilized to improve the solubility of reactants and enhance reaction kinetics in various organic syntheses.[1] It can also function as a stabilizer for colloidal systems, which is particularly relevant in the synthesis of nanoparticles and other advanced materials.[1]

Phase-Transfer Catalysis

As a quaternary ammonium salt, this compound can act as a phase-transfer catalyst (PTC). In this role, it facilitates the transport of a reactant, typically an anion, from an aqueous phase to an organic phase where the organic substrate is dissolved. The MTEOA cation pairs with the reactant anion, and the resulting ion pair has sufficient lipophilicity to cross the phase boundary. This allows the reaction to proceed in the organic phase at a much faster rate than it would otherwise.

Emulsion and Dispersion Stabilization

This compound's ability to form stable emulsions is beneficial in reactions involving immiscible reactants.[1] By creating a large interfacial area in an emulsion, the contact between reactants is maximized, leading to increased reaction rates and yields. Its dispersing properties are also valuable in preventing the agglomeration of solid particles in a liquid medium, which is crucial for heterogeneous catalytic reactions and the synthesis of uniform nanoparticles.[1]

Experimental Protocols

While specific, detailed protocols for the use of this compound in a wide range of organic reactions are not extensively documented in publicly available literature, a general protocol can be extrapolated based on its function as a phase-transfer catalyst and surfactant. The following is a representative protocol for a phase-transfer catalyzed esterification, a common reaction in drug development and fine chemical synthesis.

Representative Protocol: Phase-Transfer Catalyzed Synthesis of Benzyl Benzoate

This protocol describes the synthesis of benzyl benzoate from sodium benzoate and benzyl chloride, a classic example of a nucleophilic substitution reaction that can be significantly accelerated by a phase-transfer catalyst.

Materials:

  • Sodium benzoate

  • Benzyl chloride

  • Toluene

  • This compound

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium benzoate (e.g., 0.1 mol) in deionized water (e.g., 50 mL).

  • Addition of Organic Phase: To this aqueous solution, add a solution of benzyl chloride (e.g., 0.1 mol) in toluene (e.g., 50 mL).

  • Addition of Catalyst: Add this compound (e.g., 1-5 mol%) to the biphasic mixture.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring to ensure efficient mixing of the two phases. Monitor the reaction progress by a suitable technique (e.g., TLC or GC). The reaction is typically complete within 2-4 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 50 mL) and saturated sodium bicarbonate solution (1 x 50 mL) to remove any unreacted benzoic acid and catalyst.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude benzyl benzoate can be purified by vacuum distillation to yield the final product.

Table 2: Representative Reaction Parameters for Phase-Transfer Catalyzed Esterification

ParameterRecommended Range/Value
Substrate Ratio (Sodium Benzoate:Benzyl Chloride) 1:1 to 1.2:1
Solvent System Toluene-Water (or other nonpolar organic solvent and water)
Catalyst Loading (this compound) 1 - 5 mol%
Reaction Temperature 80 - 100 °C (Reflux)
Reaction Time 2 - 6 hours

Visualizations

Logical Relationship of this compound Action

MTEOA_Action MTEOA This compound Surfactant Surfactant Properties MTEOA->Surfactant PTC Phase-Transfer Catalyst MTEOA->PTC Micelle Micelle Formation Surfactant->Micelle Transport Anion Transport PTC->Transport Solubilization Solubilization of Reactants Micelle->Solubilization Reaction Enhanced Reaction Rate & Yield Solubilization->Reaction Transport->Reaction

Caption: Action mechanism of this compound in organic synthesis.

Experimental Workflow for Phase-Transfer Catalysis

PTC_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Dissolve Aqueous Reactant B Prepare Organic Reactant Solution A->B C Add this compound Catalyst B->C D Heat to Reflux with Vigorous Stirring C->D E Monitor Reaction Progress (TLC/GC) D->E F Cool and Separate Phases E->F G Wash Organic Layer F->G H Dry and Remove Solvent G->H I Purify Product (e.g., Distillation) H->I

Caption: General experimental workflow for a PTC reaction.

Conclusion

This compound presents itself as a versatile surfactant and phase-transfer catalyst for applications in organic synthesis. Its ability to enhance reaction kinetics and improve the interaction between immiscible reactants makes it a valuable tool for researchers and professionals in drug development and chemical synthesis. While detailed application data for specific reactions remains an area for further exploration, the fundamental principles of its action provide a strong basis for its effective utilization in the laboratory. The provided representative protocol and workflows are intended to serve as a starting point for the development of specific synthetic methodologies.

References

Application Notes and Protocols for All-Solid-State OECTs with MTEOA MeOSO3 Ionic Gels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development and application of all-solid-state Organic Electrochemical Transistors (OECTs) utilizing a biocompatible ionic gel based on tris(2-hydroxyethyl)methylammonium methylsulfate ([MTEOA][MeOSO3]). This technology offers significant potential for applications in biosensing, wearable electronics, and in vitro drug screening due to its excellent performance, stability, and biocompatibility.

Introduction

Organic electrochemical transistors (OECTs) are powerful biosensors that can transduce ionic signals from biological environments into electronic signals with high amplification.[1][2] The use of all-solid-state components, particularly the electrolyte, is crucial for the development of stable, flexible, and implantable devices. The ionic liquid [MTEOA][MeOSO3] has been shown to be an effective and biocompatible additive for the conducting polymer PEDOT:PSS, which is commonly used as the active channel material in OECTs. By incorporating [MTEOA][MeOSO3] into a solid-state gel matrix, it is possible to fabricate high-performance, all-solid-state OECTs.

These devices exhibit high transconductance, fast response times, and excellent operational stability, making them ideal for a range of biomedical applications, including ion sensing and electrophysiological monitoring. For drug development professionals, these OECTs offer a promising platform for cell-based assays, such as monitoring cellular adhesion and barrier integrity, which are critical for assessing drug efficacy and toxicity.

Performance Characteristics

The incorporation of [MTEOA][MeOSO3] as an additive in the PEDOT:PSS channel of OECTs significantly enhances their performance. The following table summarizes key quantitative data from published research.

Performance MetricValueReference
Transconductance (g_m) 22.3 ± 4.5 mS µm⁻¹
µC (Mobility x Volumetric Capacitance)*283.80 ± 29.66 F cm⁻¹ V⁻¹ s⁻¹
Response Time ~40.57 µs
Switching Cyclical Stability > 95% retention after 5000 cycles

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the fabrication and characterization of all-solid-state OECTs with MTEOA MeOSO3 ionic gels.

Preparation of the Gelatin-[MTEOA][MeOSO3] Solid Electrolyte

This protocol describes the preparation of a solid-state ionic gel electrolyte using gelatin as the matrix.

Materials:

  • Gelatin (Type A or B)

  • [MTEOA][MeOSO3] ionic liquid

  • Deionized (DI) water

Equipment:

  • Hot plate with magnetic stirring

  • Molds for casting (e.g., PDMS) or substrate for direct casting

  • Oven or vacuum oven

Protocol:

  • Prepare an aqueous solution of gelatin in DI water at a desired concentration (e.g., 10-20 wt%). Heat the solution to 60-80 °C with continuous stirring until the gelatin is completely dissolved.

  • Add the [MTEOA][MeOSO3] ionic liquid to the gelatin solution. The mass ratio of the ionic liquid can be varied to optimize conductivity and mechanical properties. A common starting point is an 80 wt% ionic liquid to gelatin-water solution ratio.

  • Continue stirring the mixture at an elevated temperature for 30-60 minutes to ensure a homogeneous solution.

  • Cast the warm gelatin-[MTEOA][MeOSO3] solution into a mold or directly onto the OECT device substrate.

  • Anneal the cast film in an oven at a moderate temperature (e.g., 40-60 °C) until the water has evaporated and a solid, flexible film is formed. The annealing time will depend on the initial water content and the thickness of the film.

Fabrication of the All-Solid-State OECT

This protocol outlines the fabrication of a planar OECT on a flexible substrate.

Materials:

  • Flexible substrate (e.g., PET, PEN, or Kapton)

  • Gold (Au) or other suitable conductive material for electrodes

  • PEDOT:PSS solution (e.g., Clevios PH1000)

  • (3-Glycidyloxypropyl)trimethoxysilane (GOPS) (optional, for cross-linking)

  • Ethylene glycol (EG) (optional, for conductivity enhancement)

  • Gelatin-[MTEOA][MeOSO3] solid electrolyte (prepared as in 3.1)

Equipment:

  • Physical vapor deposition system (e.g., thermal evaporator or sputter coater)

  • Photolithography equipment or shadow masks for electrode patterning

  • Spin coater

  • Hot plate

Protocol:

  • Substrate Cleaning: Thoroughly clean the flexible substrate using a sequence of sonication in acetone, isopropanol, and DI water, followed by drying with nitrogen gas.

  • Electrode Deposition and Patterning:

    • Deposit a thin layer of an adhesion metal (e.g., 5 nm Cr or Ti) followed by a layer of gold (e.g., 50-100 nm) using a thermal evaporator or sputter coater.

    • Pattern the source, drain, and gate electrodes using standard photolithography and wet etching, or by deposition through a shadow mask. The channel length and width should be defined at this stage.

  • PEDOT:PSS Channel Deposition:

    • Prepare the PEDOT:PSS formulation. For enhanced performance, ethylene glycol can be added to the PEDOT:PSS solution.

    • Spin-coat the PEDOT:PSS solution onto the substrate covering the channel area between the source and drain electrodes. The spin speed and time will determine the thickness of the channel.

    • Anneal the PEDOT:PSS film on a hotplate (e.g., at 120-140 °C for 10-15 minutes) to remove the solvent.

  • Solid Electrolyte Integration:

    • Carefully place or cast the prepared gelatin-[MTEOA][MeOSO3] solid electrolyte film over the channel and gate electrode area, ensuring good contact.

    • If casting directly, follow the protocol in section 3.1.

OECT Characterization

This protocol describes the basic electrical characterization of the fabricated OECTs.

Equipment:

  • Semiconductor parameter analyzer or a source-measure unit (SMU)

  • Probe station

Protocol:

  • Output Characteristics:

    • Apply a constant gate voltage (V_G) and sweep the drain voltage (V_D) from 0 V to a negative voltage (e.g., -0.8 V).

    • Measure the corresponding drain current (I_D).

    • Repeat this for several V_G values to obtain a family of I_D-V_D curves.

  • Transfer Characteristics:

    • Apply a constant drain voltage (V_D) (e.g., -0.5 V).

    • Sweep the gate voltage (V_G) from a positive value (e.g., 0.2 V) to a negative value (e.g., -0.8 V).

    • Measure the corresponding drain current (I_D).

    • The transconductance (g_m) can be calculated as the derivative of the transfer curve (dI_D/dV_G).

  • Transient Response:

    • Apply a constant V_D.

    • Apply a square wave pulse to the gate electrode (V_G) and measure the drain current (I_D) over time to determine the on/off switching speed.

  • Cyclic Stability:

    • Repeatedly switch the device on and off by applying a pulsed gate voltage for a large number of cycles (e.g., 5000) and monitor the degradation of the on-current.

Visualizations: Diagrams and Workflows

OECT Fabrication Workflow

OECT_Fabrication_Workflow cluster_substrate Substrate Preparation cluster_electrodes Electrode Fabrication cluster_channel Channel Formation cluster_electrolyte Electrolyte Integration start Start: Flexible Substrate clean Substrate Cleaning start->clean deposit Metal Deposition (Cr/Au) clean->deposit pattern Patterning (Photolithography/Mask) deposit->pattern pedot_prep PEDOT:PSS Formulation pattern->pedot_prep spin_coat Spin Coating pedot_prep->spin_coat anneal_pedot Annealing spin_coat->anneal_pedot gel_prep Gelatin-[MTEOA][MeOSO3] Prep anneal_pedot->gel_prep gel_cast Casting & Annealing gel_prep->gel_cast end_node Finished All-Solid-State OECT gel_cast->end_node

Caption: OECT Fabrication Workflow.

OECT Characterization Workflow

OECT_Characterization_Workflow cluster_electrical_tests Electrical Characterization cluster_data_analysis Data Analysis start Fabricated OECT output Output Characteristics (Id-Vd) start->output transfer Transfer Characteristics (Id-Vg) start->transfer transient Transient Response start->transient stability Cyclic Stability start->stability gm Calculate Transconductance (gm) transfer->gm on_off Determine On/Off Ratio transfer->on_off response_time Measure Response Time transient->response_time degradation Assess Stability stability->degradation end_node Device Performance Metrics gm->end_node on_off->end_node response_time->end_node degradation->end_node

Caption: OECT Characterization Workflow.

Application in Drug Screening: A Conceptual Workflow

Drug_Screening_Workflow cluster_setup Assay Setup cluster_screening Drug Screening cluster_analysis Data Analysis & Interpretation oect_array OECT Array Fabrication cell_culture Cell Seeding on OECTs oect_array->cell_culture baseline Baseline Impedance/Signal Recording cell_culture->baseline drug_admin Drug Administration baseline->drug_admin real_time Real-time Monitoring of Cellular Response drug_admin->real_time signal_change Analysis of Signal Changes (e.g., Impedance) real_time->signal_change dose_response Dose-Response Curve Generation signal_change->dose_response toxicity Assessment of Cytotoxicity/Efficacy dose_response->toxicity end_node Lead Compound Identification toxicity->end_node

Caption: Conceptual Drug Screening Workflow.

References

Application Notes and Protocols for MTEOA MeOSO3 in Selective Ion Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of the ionic liquid Tris(2-hydroxyethyl)methylammonium methylsulfate ([MTEOA][MeOSO3]) in the development of high-performance biosensors for selective ion detection. The primary application highlighted is its use as a biocompatible additive to enhance the properties of Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS)-based Organic Electrochemical Transistors (OECTs).

Introduction

[MTEOA][MeOSO3] is a biocompatible ionic liquid that has been shown to significantly improve the performance of PEDOT:PSS-based OECTs.[1][2] OECTs are powerful transducers for biosensing applications due to their high transconductance and low operating voltage.[1][2] The addition of [MTEOA][MeOSO3] to the PEDOT:PSS formulation enhances its conductivity, morphology, and redox processes, leading to superior biosensor performance.[1][2] These enhanced OECTs, when integrated with ion-selective membranes (ISMs), provide a robust platform for the selective detection of physiologically relevant ions such as sodium (Na+) and potassium (K+).[1][3]

Quantitative Performance Data

The use of [MTEOA][MeOSO3] as an additive in PEDOT:PSS-based OECTs results in the following performance characteristics:

ParameterValueReference
Transconductance22.3 ± 4.5 mS μm⁻¹[1][2][3]
Product of Mobility and Volumetric Capacitance (μC*)283.80 ± 29.66 F cm⁻¹ V⁻¹ s⁻¹[1][2]
Response Time~40.57 μs[1][2][3]
Switching Cyclical Stability> 95% retention after 5000 cycles[3]
Limit of Detection (LOD) for Na⁺0.75 mM[3]
Limit of Detection (LOD) for K⁺0.8 mM[3]

Experimental Protocols

The following protocols describe the preparation of the [MTEOA][MeOSO3]-modified PEDOT:PSS solution, the fabrication of the OECT device, and the integration of an ion-selective membrane for selective ion detection.

Preparation of PEDOT:PSS/[MTEOA][MeOSO3] Solution

This protocol details the formulation of the enhanced PEDOT:PSS conductive polymer ink.

Materials:

  • PEDOT:PSS aqueous dispersion (e.g., Clevios™ PH 1000)

  • Tris(2-hydroxyethyl)methylammonium methylsulfate ([MTEOA][MeOSO3])

  • Deionized (DI) water

  • Surfactant (e.g., Zonyl FS-300)

  • 0.45 µm syringe filter

Procedure:

  • In a clean vial, add a specific weight percentage of [MTEOA][MeOSO3] to the PEDOT:PSS aqueous dispersion. A common starting concentration is 1% w/v.

  • Add a small amount of surfactant (e.g., 0.1% v/v) to the mixture to improve wettability.

  • Agitate the solution gently for at least 12 hours at room temperature to ensure complete dissolution and homogenization of the ionic liquid.

  • Before use, filter the solution through a 0.45 µm syringe filter to remove any aggregates.

OECT Device Fabrication

This protocol outlines the fabrication of the OECT on a flexible substrate.

Materials:

  • Flexible substrate (e.g., PET, PEN, or Kapton)

  • Gold (Au) for source, drain, and gate electrodes

  • PEDOT:PSS/[MTEOA][MeOSO3] solution

  • Photoresist and developer for patterning

  • Deposition system (e.g., thermal evaporator or sputter coater)

  • Spin coater or inkjet printer

Procedure:

  • Clean the flexible substrate thoroughly using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and DI water).

  • Deposit and pattern the gold source, drain, and gate electrodes onto the substrate using standard photolithography and lift-off techniques.

  • Define the active channel area between the source and drain electrodes using a photoresist or another suitable patterning method.

  • Deposit the prepared PEDOT:PSS/[MTEOA][MeOSO3] solution onto the defined channel area. This can be done via spin coating for uniform films or inkjet printing for precise patterning.

  • Anneal the device at a moderate temperature (e.g., 120°C) for a specified time (e.g., 15 minutes) to remove the solvent and improve film morphology.

Integration of Ion-Selective Membrane (ISM)

This protocol describes the final step of functionalizing the OECT for selective ion detection.

Materials:

  • OECT device from the previous step

  • Poly(vinyl chloride) (PVC)

  • Plasticizer (e.g., dioctyl sebacate - DOS)

  • Ionophore specific to the target ion (e.g., Na Ionophore X for Na⁺)

  • Ionic additive (e.g., sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate - Na-TFPB for Na⁺ ISM)[4]

  • Tetrahydrofuran (THF)

Procedure:

  • Prepare the ISM cocktail by dissolving PVC, the plasticizer, the specific ionophore, and the ionic additive in THF in appropriate weight ratios.[4] For a Na⁺-selective membrane, a typical ratio is 1:0.55 for Na Ionophore X to Na-TFPB.[4]

  • Carefully drop-cast or micro-dispense the ISM cocktail onto the gate electrode of the fabricated OECT.

  • Allow the solvent to evaporate completely in a controlled environment to form a uniform membrane over the gate.

  • The device is now a selective ion biosensor ready for characterization and measurement.

Visualizations

Experimental_Workflow cluster_0 Solution Preparation cluster_1 Device Fabrication cluster_2 Sensor Functionalization PEDOT_PSS PEDOT:PSS Mix Mixing & Agitation PEDOT_PSS->Mix MTEOA [MTEOA][MeOSO3] MTEOA->Mix Filtered_Ink Filtered Ink Mix->Filtered_Ink Deposition Ink Deposition Filtered_Ink->Deposition Substrate Substrate Electrodes Electrode Deposition Substrate->Electrodes Channel Channel Patterning Electrodes->Channel Channel->Deposition Anneal Annealing Deposition->Anneal OECT OECT Device Anneal->OECT ISM_Dep ISM Deposition OECT->ISM_Dep ISM_Prep ISM Cocktail Prep ISM_Prep->ISM_Dep Final_Sensor Selective Ion Sensor ISM_Dep->Final_Sensor

Caption: Experimental workflow for the fabrication of a selective ion biosensor.

Ion_Detection_Mechanism Analyte Target Ions (e.g., Na⁺) in Sample ISM Ion-Selective Membrane (ISM) on Gate Analyte->ISM Selective Binding Gate_Potential Change in Gate Potential ISM->Gate_Potential Channel_Conductivity Modulation of PEDOT:PSS Channel Conductivity Gate_Potential->Channel_Conductivity Output_Signal Change in OECT Output Current Channel_Conductivity->Output_Signal Amplified Signal

Caption: Signaling pathway for selective ion detection using the functionalized OECT.

Applications in Research and Drug Development

The high sensitivity and selectivity of [MTEOA][MeOSO3]-enhanced OECT biosensors open up numerous possibilities in various research and development fields:

  • Physiological Monitoring: Continuous monitoring of electrolyte balance (Na⁺, K⁺) in sweat or other bodily fluids for healthcare and sports science.[1]

  • Drug Discovery: Screening of drug candidates that may affect ion channel activity by monitoring changes in ion concentrations in cell cultures.

  • Point-of-Care Diagnostics: Development of portable and low-cost devices for rapid detection of electrolyte imbalances associated with various diseases.

  • Wearable Electronics: Integration into flexible and wearable devices for real-time health monitoring, including electrocardiography (ECG) signal acquisition.[1][2][3]

Conclusion

The incorporation of [MTEOA][MeOSO3] into PEDOT:PSS-based OECTs provides a significant advancement in the field of biosensing. The resulting devices exhibit enhanced performance metrics, including high transconductance, fast response times, and excellent stability, making them ideal for the selective detection of ions in biological systems. The protocols and data presented herein serve as a comprehensive guide for researchers and developers to leverage this technology for a wide range of biomedical applications.

References

Application Notes and Protocols for Assessing MTEOA MeOSO3 Biocompatibility for In-Skin Devices

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The development of in-skin devices, such as wearable sensors and transdermal drug delivery systems, necessitates the use of biocompatible materials that do not elicit adverse reactions in the skin. MTEOA MeOSO3 (tris(2-hydroxyethyl)methylammonium methylsulfate) is an ionic liquid that has been identified as a potentially biocompatible component for such devices. A critical aspect of its development and regulatory approval is the thorough assessment of its biocompatibility. This document provides detailed application notes and protocols for evaluating the biocompatibility of this compound, focusing on cytotoxicity, skin irritation, and skin sensitization, in accordance with international standards.

Key Biocompatibility Assessments for In-Skin Devices

The "big three" biocompatibility tests are essential for nearly all medical devices and are highly relevant for in-skin applications. These tests are:

  • Cytotoxicity: Assesses the potential of a material to cause cell death.

  • Skin Irritation: Evaluates the potential for a material to cause reversible inflammatory reactions at the site of contact.

  • Skin Sensitization: Determines the potential of a material to cause an allergic response after repeated or prolonged exposure.

Section 1: Cytotoxicity Assessment (ISO 10993-5)

Objective: To determine the potential for this compound to cause cytotoxic effects on mammalian cells in vitro.

Application Notes:

Cytotoxicity testing is a rapid, sensitive, and cost-effective method to screen for the biocompatibility of materials.[2] For this compound, which is intended for in-skin contact, it is crucial to demonstrate that it does not release substances in quantities that could be harmful to cells. The ISO 10993-5 standard describes methods for assessing cytotoxicity, including tests on extracts of the material.[3] A quantitative assessment is generally preferred over qualitative methods.[2] A reduction in cell viability by more than 30% is typically considered a cytotoxic effect.[4]

Experimental Protocol: MTT Assay (Quantitative Evaluation)

This protocol is adapted from the ISO 10993-5 standard for the quantitative evaluation of cytotoxicity using an extract of the test material.

Materials:

  • This compound

  • L929 mouse fibroblast cells (or other appropriate cell line, e.g., human dermal fibroblasts)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Isopropanol or other suitable solvent for formazan dissolution

  • Sterile 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Preparation of this compound Extract:

    • Prepare extracts of this compound at various concentrations in DMEM with 10% FBS. The concentration range should be relevant to the potential exposure levels from the in-skin device. A common approach is to prepare a stock solution and then perform serial dilutions.

    • A negative control (culture medium only) and a positive control (e.g., dilute phenol solution) should be included.

  • Cell Seeding:

    • Seed L929 cells into 96-well plates at a density that will ensure they are in an exponential growth phase during the experiment (e.g., 1 x 10^4 cells/well).

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Exposure to Extract:

    • After 24 hours, remove the culture medium and replace it with the prepared this compound extracts of varying concentrations.

    • Incubate the cells with the extracts for 24-72 hours.

  • MTT Assay:

    • After the incubation period, remove the extracts and wash the cells with PBS.

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

    • Remove the MTT solution and add a solubilizing agent (e.g., isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound relative to the negative control.

    • A substance is generally considered non-cytotoxic if cell viability is greater than 70%.

Data Presentation:

Table 1: Example of Quantitative Cytotoxicity Data for this compound

This compound Concentration (mg/mL)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)Cytotoxic Effect
0 (Negative Control)1.2500.05100No
0.11.2350.0698.8No
0.51.2100.0796.8No
1.01.1800.0594.4No
5.01.1500.0892.0No
10.00.3000.0424.0Yes
Positive Control0.1500.0212.0Yes

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Experimental Workflow: Cytotoxicity Testing

Cytotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Analysis prep_extract Prepare this compound Extracts expose_cells Expose Cells to Extracts prep_extract->expose_cells prep_cells Seed Cells in 96-well Plates prep_cells->expose_cells add_mtt Add MTT Reagent expose_cells->add_mtt dissolve_formazan Dissolve Formazan Crystals add_mtt->dissolve_formazan measure_absorbance Measure Absorbance dissolve_formazan->measure_absorbance calculate_viability Calculate Cell Viability measure_absorbance->calculate_viability

Caption: Workflow for in vitro cytotoxicity testing of this compound.

Section 2: Skin Irritation Assessment (OECD 439)

Objective: To determine the potential of this compound to cause skin irritation using an in vitro reconstructed human epidermis (RhE) model.

Application Notes:

The OECD Test Guideline 439 describes an in vitro method for identifying skin irritants without the use of animal testing. This method utilizes three-dimensional RhE models that mimic the biochemical and physiological properties of the human epidermis. The test chemical is applied topically to the tissue, and cell viability is measured to determine the irritation potential. A reduction in tissue viability below a certain threshold (typically 50%) indicates that the substance is an irritant.

Experimental Protocol: Reconstructed Human Epidermis (RhE) Test

Materials:

  • This compound

  • Validated RhE tissue models (e.g., EpiDerm™, SkinEthic™ RHE)

  • Assay medium provided by the RhE model manufacturer

  • Phosphate-Buffered Saline (PBS)

  • MTT solution

  • Isopropanol or acid-isopropanol

  • Sterile 24-well or 12-well plates

  • Positive control (e.g., 5% Sodium Dodecyl Sulfate)

  • Negative control (e.g., sterile deionized water or PBS)

Procedure:

  • Tissue Preparation:

    • Upon receipt, place the RhE tissues in a sterile culture hood and transfer them to 24-well plates containing pre-warmed assay medium.

    • Incubate the tissues for a specified period (e.g., overnight) to allow them to equilibrate.

  • Application of Test Material:

    • Apply a defined amount of this compound (liquid or solid) directly onto the surface of the RhE tissue.

    • Treat the positive and negative control tissues in the same manner.

  • Exposure and Incubation:

    • Expose the tissues to this compound for a defined period (e.g., 15-60 minutes).

    • After the exposure period, thoroughly rinse the tissues with PBS to remove the test material.

    • Transfer the tissues to fresh assay medium and incubate for a post-exposure period (e.g., 42-48 hours).

  • MTT Assay:

    • After the post-exposure incubation, transfer the tissues to a new plate containing MTT solution.

    • Incubate for approximately 3 hours, during which viable cells in the tissue will convert MTT to formazan.

    • Extract the formazan from the tissues using isopropanol or acid-isopropanol.

  • Data Analysis:

    • Measure the absorbance of the formazan extract using a microplate reader.

    • Calculate the percentage of tissue viability for this compound-treated tissues relative to the negative control.

    • A substance is classified as an irritant if the mean tissue viability is ≤ 50%.

Data Presentation:

Table 2: Example of In Vitro Skin Irritation Data for this compound

TreatmentMean OD (570 nm)Standard DeviationTissue Viability (%)Classification
Negative Control1.5000.10100Non-Irritant
This compound1.3500.1290.0Non-Irritant
Positive Control0.4500.0530.0Irritant

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Experimental Workflow: Skin Irritation Testing

SkinIrritation_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_assay Assay cluster_analysis Analysis prep_tissue Prepare RhE Tissues apply_material Apply this compound prep_tissue->apply_material rinse_tissue Rinse Tissues apply_material->rinse_tissue post_incubation Post-Exposure Incubation rinse_tissue->post_incubation mtt_assay Perform MTT Assay post_incubation->mtt_assay extract_formazan Extract Formazan mtt_assay->extract_formazan measure_absorbance Measure Absorbance extract_formazan->measure_absorbance calculate_viability Calculate Tissue Viability measure_absorbance->calculate_viability AOP_Skin_Sensitization MIE Molecular Initiating Event: Covalent Binding to Proteins KE1 Key Event 1: Keratinocyte Activation MIE->KE1 KE2 Key Event 2: Dendritic Cell Activation KE1->KE2 KE3 Key Event 3: T-cell Proliferation and Differentiation KE2->KE3 AO Adverse Outcome: Allergic Contact Dermatitis KE3->AO

References

Application Notes and Protocols for Enhancing Polymer Conductivity with MTEOA MeOSO3

Author: BenchChem Technical Support Team. Date: November 2025

Topic: MTEOA MeOSO3's Role in Enhancing Conductivity in Polymers

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The conducting polymer Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) is a widely utilized material in organic electronics due to its high conductivity, transparency, and solution processability. However, for advanced applications, its intrinsic conductivity often requires enhancement. This document provides detailed application notes and protocols on the use of the biocompatible ionic liquid tris(2-hydroxyethyl)-methylammonium methylsulfate (this compound) as an effective additive to significantly improve the electrical conductivity of PEDOT:PSS films. The use of a biocompatible additive is particularly relevant for applications in bioelectronics and on-skin devices.

The primary mechanism behind this enhancement involves the disruption of the insulating PSS shell surrounding the conductive PEDOT chains. This compound facilitates a phase segregation between PEDOT and PSS and induces a conformational change in the PEDOT chains to a more ordered, linear, or expanded-coil structure, which is more favorable for charge transport.[1] This results in a significant increase in the electrical conductivity of the polymer film.

Data Presentation

AdditivePolymer MatrixAchieved Conductivity (S/cm)
This compoundPEDOT:PSS625

Table 1: Reported conductivity of PEDOT:PSS enhanced with this compound.

Furthermore, the integration of this compound into PEDOT:PSS-based Organic Electrochemical Transistors (OECTs) has demonstrated high performance, with a transconductance of 22.3 ± 4.5 mS μm⁻¹ and a high product of mobility and volumetric capacitance (μC*) of 283.80 ± 29.66 F cm⁻¹ V⁻¹ s⁻¹.[2][3]

Experimental Protocols

Protocol 1: Preparation of this compound-Doped PEDOT:PSS Solution and Thin Film Fabrication

This protocol is adapted from general procedures for ionic liquid treatment of PEDOT:PSS and should be optimized for specific experimental conditions.

Materials:

  • PEDOT:PSS aqueous dispersion (e.g., Clevios™ PH 1000)

  • Tris(2-hydroxyethyl)-methylammonium methylsulfate (this compound)

  • Deionized (DI) water

  • Substrates (e.g., glass slides, silicon wafers, or flexible PET)

  • Isopropanol

  • Nitrogen gas source

  • Magnetic stirrer and stir bar

  • Spin coater

  • Hotplate

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the substrates by sonicating in a sequence of DI water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 10 minutes to enhance surface wettability.

  • Solution Preparation:

    • Prepare a stock solution of this compound in DI water (e.g., 10% w/v).

    • In a clean vial, add the desired volume of PEDOT:PSS dispersion.

    • To the PEDOT:PSS dispersion, add the this compound stock solution to achieve the desired final concentration (e.g., 1-5 wt% relative to the PEDOT:PSS solid content).

    • Stir the mixture vigorously for at least 12 hours at room temperature to ensure homogeneity.

    • Filter the solution through a 0.45 µm PVDF syringe filter before use to remove any aggregates.

  • Thin Film Deposition:

    • Place the cleaned substrate on the spin coater chuck.

    • Dispense the this compound-doped PEDOT:PSS solution onto the center of the substrate.

    • Spin-coat the solution at a suitable speed (e.g., 3000 rpm) for a defined duration (e.g., 60 seconds) to achieve the desired film thickness.

  • Annealing:

    • Transfer the coated substrate to a hotplate.

    • Anneal the film at a specific temperature (e.g., 120-140°C) for a set time (e.g., 10-15 minutes) to remove the solvent and promote film ordering.

    • Allow the film to cool down to room temperature before further characterization.

Protocol 2: Measurement of Film Conductivity using the Four-Point Probe Method

Equipment:

  • Four-point probe measurement system

  • Source meter unit (e.g., Keithley 2400)

Procedure:

  • System Setup:

    • Power on the four-point probe system and the source meter.

    • Configure the source meter to the four-wire resistance measurement mode.

  • Sample Placement:

    • Place the polymer film-coated substrate on the measurement stage.

    • Gently lower the four-point probe head until the spring-loaded pins make contact with the film surface. Ensure all four probes are in contact with the film.

  • Measurement:

    • Apply a constant current (I) through the two outer probes. The magnitude of the current should be chosen to produce a measurable voltage drop without damaging the film.

    • Measure the voltage (V) across the two inner probes.

    • The sheet resistance (Rs) can be calculated using the formula:

      • Rs = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I)

  • Conductivity Calculation:

    • Measure the thickness (t) of the polymer film using a profilometer or ellipsometer.

    • The bulk conductivity (σ) is the reciprocal of the resistivity (ρ), which can be calculated from the sheet resistance and thickness:

      • ρ = Rs * t

      • σ = 1 / ρ = 1 / (Rs * t)

  • Data Collection:

    • Repeat the measurement at several different locations on the film to ensure uniformity and calculate an average conductivity.

Visualizations

MTEOA_MeOSO3_Mechanism cluster_initial Initial State: Pristine PEDOT:PSS cluster_addition Addition of this compound cluster_final Final State: Enhanced Conductivity PEDOT_core PEDOT Core (Conductive) PSS_shell PSS Shell (Insulating) PEDOT_ordered Ordered PEDOT Chains (Enhanced π-π stacking) PEDOT_core->PEDOT_ordered Conformational Change (Linear/Expanded-Coil) PSS_segregated Segregated PSS Chains PSS_shell->PSS_segregated Screening of Coulombic Interaction MTEOA MTEOA+ MeOSO3 MeOSO3- cluster_initial cluster_initial cluster_addition cluster_addition cluster_final cluster_final

Caption: Mechanism of conductivity enhancement in PEDOT:PSS by this compound.

Experimental_Workflow cluster_prep Solution Preparation cluster_fab Film Fabrication cluster_char Characterization start Start: PEDOT:PSS Dispersion add_mteoa Add this compound Solution start->add_mteoa stir Stir for 12h add_mteoa->stir filter Filter (0.45 µm) stir->filter spin_coat Spin Coating filter->spin_coat anneal Annealing (120-140°C) spin_coat->anneal four_point Four-Point Probe Measurement anneal->four_point thickness Thickness Measurement anneal->thickness conductivity Calculate Conductivity four_point->conductivity thickness->conductivity

References

Application Notes & Protocols: Utilizing Monoethanolamine (MEA) for CO₂ Absorption Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "MTEOA MeOSO3" did not yield specific information on this compound for CO₂ absorption studies, suggesting it may be a novel, proprietary, or less common designation. The following application notes and protocols are based on Monoethanolamine (MEA), a widely studied and representative solvent for CO₂ capture, to provide a comprehensive example of the required documentation.

Introduction

Monoethanolamine (MEA) is a primary amine that has been extensively used as a benchmark solvent for post-combustion CO₂ capture. Its high reactivity and relatively low cost make it a subject of continuous research for optimizing CO₂ absorption processes. These notes provide an overview of the application of aqueous MEA solutions in CO₂ absorption studies, including experimental protocols and performance data. The primary reaction mechanism involves the formation of a zwitterion intermediate, leading to the formation of carbamate.[1]

Quantitative Data Presentation

The efficiency of CO₂ capture using MEA is influenced by various parameters, including the concentration of the MEA solution, temperature, and CO₂ partial pressure. Below is a summary of key performance data gathered from various studies.

Table 1: CO₂ Absorption Performance of Aqueous MEA Solutions

ParameterValueConditionsReference
CO₂ Absorption Capacity ~0.5 mol CO₂ / mol MEAHigh MEA concentrations[2]
447.9 ± 18.1 g CO₂ / kg MEA30% (w/w) MEA[3]
581.3 ± 32.3 g CO₂ / kg MEA2.5% (w/w) MEA[3]
CO₂ Removal Efficiency >97%30% MEA concentration, continuous operation in a lab-scale setup
Regeneration Energy 2.6 GJ / tCO₂MNBH absorbent (MEA-based phase change)[4]
Optimal Absorption Temperature 308 K (35 °C)Blended amine solution of MEA+DETA[5]
Optimal Absorption Pressure 500 kPaBlended amine solution of MEA+DETA[5]

Table 2: Effect of MEA Concentration on CO₂ Absorption Rate

MEA Concentration (wt%)Relative Absorption RateNotesReference
10LowestAt CO₂ content of 0.15-0.6 mol[6]
15IntermediateAt CO₂ content of 0.15-0.6 mol[6]
20HighestAt CO₂ content of 0.15-0.6 mol[6]

Experimental Protocols

Protocol 1: Screening of CO₂ Absorption Performance using a Gas Bubbling Reactor

This protocol outlines a laboratory-scale method for determining the CO₂ absorption capacity of an MEA solution.

Materials:

  • Monoethanolamine (MEA)

  • Deionized water

  • CO₂ gas cylinder (e.g., 15% CO₂ in N₂)

  • N₂ gas cylinder (for purging)

  • Double-layer glass reactor with a magnetic stirrer

  • Mass flow controllers

  • Gas analyzer (for CO₂ concentration)

  • Balance (for gravimetric measurement)

  • pH meter

Procedure:

  • Solution Preparation: Prepare aqueous MEA solutions of desired concentrations (e.g., 10, 20, 30 wt%) by diluting MEA with deionized water.

  • System Setup:

    • Assemble the experimental setup as shown in the workflow diagram below.

    • Place a known volume and mass of the MEA solution into the double-layer glass reactor.

    • Maintain the reactor at a constant temperature (e.g., 25°C) using a water bath.

  • Absorption Experiment:

    • Start the magnetic stirrer at a constant speed (e.g., 300 r/min).[6]

    • Introduce the simulated flue gas (e.g., 15% CO₂ in N₂) into the MEA solution at a controlled flow rate (e.g., 100 mL/min) using a mass flow controller.[6][7]

    • Record the mass of the reactor and solution at regular intervals (e.g., every 5 minutes) to determine the amount of CO₂ absorbed.[7]

    • Continue the gas flow until the mass of the solution no longer increases, indicating that absorption equilibrium has been reached.[7]

  • Data Analysis:

    • Calculate the CO₂ absorption capacity as the total mass of CO₂ absorbed per mass or mole of MEA.

    • The absorption rate can be determined from the change in mass over time.

Protocol 2: Continuous CO₂ Absorption-Desorption in a Packed Column System

This protocol describes the operation of a continuous lab-scale CO₂ capture process.

Materials & Equipment:

  • Packed absorption column

  • Packed stripper column

  • Lean and rich amine solution tanks

  • Pumps for liquid circulation

  • Heat exchanger

  • Reboiler for the stripper

  • Condenser

  • CO₂ and N₂ gas cylinders with mass flow controllers

  • CO₂ sensors for inlet and outlet gas streams

Procedure:

  • System Startup:

    • Fill the lean amine tank with a 30% aqueous MEA solution.

    • Start the circulation of the lean amine solution, pumping it to the top of the absorber.

    • Heat the reboiler of the stripper to the desired regeneration temperature.

  • Absorption:

    • Introduce the simulated flue gas (e.g., 15% CO₂) into the bottom of the absorption column.

    • The gas flows upward, counter-current to the lean MEA solution flowing downwards.

    • Monitor the CO₂ concentration at the inlet and outlet of the absorber to determine the capture efficiency.

  • Regeneration:

    • The CO₂-rich amine solution from the bottom of the absorber is pumped through a heat exchanger to pre-heat it.

    • The pre-heated rich solution is then fed to the top of the stripper.

    • In the stripper, the solution is heated by the reboiler, causing the absorbed CO₂ to be released.

    • The released, high-purity CO₂ exits from the top of the stripper.

  • Solvent Recirculation:

    • The hot, regenerated lean amine solution from the bottom of the stripper is cooled in the heat exchanger and then returned to the lean amine tank for reuse.

  • Steady-State Operation:

    • Allow the system to run until a steady state is achieved, characterized by stable CO₂ capture efficiency and temperatures throughout the system.

    • Collect data on flow rates, temperatures, pressures, and CO₂ concentrations to evaluate the overall process performance.

Visualizations

G cluster_absorption CO₂ Absorption cluster_regeneration Solvent Regeneration prep Prepare Aqueous MEA Solution reactor Introduce Solution to Reactor prep->reactor absorb Bubble CO₂ Gas Through Solution reactor->absorb measure Measure CO₂ Uptake (Gravimetric/Sensor) absorb->measure heat Heat Rich MEA Solution measure->heat Saturated Solution release Release of Pure CO₂ heat->release cool Cool Lean MEA for Reuse release->cool

Caption: Experimental workflow for CO₂ absorption and regeneration using MEA.

G MEA1 MEA (R₂NH) Zwitterion Zwitterion (R₂N⁺HCOO⁻) MEA1->Zwitterion + CO₂ CO2 CO₂ CO2->Zwitterion Carbamate Carbamate (R₂NCOO⁻) Zwitterion->Carbamate + MEA Protonated_MEA Protonated MEA (R₂NH₂⁺) Zwitterion->Protonated_MEA + MEA MEA2 MEA (R₂NH) MEA2->Carbamate

Caption: Zwitterion mechanism for CO₂ absorption by Monoethanolamine (MEA).

References

Troubleshooting & Optimization

improving the hydrolytic stability of MTEOA MeOSO3 solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MTEOA MeOSO3 (tris(2-hydroxyethyl)methylammonium methylsulfate) solutions. This guide is designed for researchers, scientists, and drug development professionals to address common questions and concerns regarding the hydrolytic stability of this product.

Frequently Asked Questions (FAQs)

Q1: What is the expected hydrolytic stability of this compound in aqueous solutions?

A1: this compound is an ionic liquid that is generally stable in aqueous solutions. However, the methylsulfate anion can undergo slow hydrolysis, particularly under acidic or basic conditions. The primary degradation products are methanol and sulfuric acid. Under neutral conditions (pH 7) at 25°C, the hydrolysis is extremely slow, with a predicted half-life of approximately 1,100 years.

Q2: How do pH and temperature affect the hydrolytic stability of this compound solutions?

A2: The hydrolysis of the methylsulfate anion is catalyzed by both acids and bases and is accelerated at higher temperatures. The degradation rate is slowest at neutral pH. The table below summarizes the extrapolated first-order rate constants for the hydrolysis of the methylsulfate anion at 25°C under different pH conditions.

ConditionRate Constant (s⁻¹)
1 M HCl (acidic)1.7 x 10⁻⁸
Neutral Buffer (pH 7)2 x 10⁻¹¹
1 M KOH (basic)8.3 x 10⁻⁸

Q3: Are there any visible signs of degradation in this compound solutions?

A3: Since the degradation products (methanol and sulfuric acid) are soluble and colorless in aqueous solutions, there are typically no visible signs of degradation, such as color change or precipitation, under normal storage and use conditions. Significant degradation would result in a decrease in the pH of the solution due to the formation of sulfuric acid.

Q4: What is the stability of the tris(2-hydroxyethyl)methylammonium (MTEOA) cation?

A4: Quaternary ammonium cations, such as MTEOA, are generally chemically stable. The presence of hydroxyl groups on the ethyl chains does not significantly compromise the stability of the cation under typical experimental conditions.

Troubleshooting Guide

Issue: I suspect my this compound solution has degraded. How can I confirm this?

Possible Cause: Exposure to acidic or basic conditions, or prolonged storage at elevated temperatures.

Solution:

  • pH Measurement: A significant decrease in the pH of an unbuffered solution can indicate the formation of sulfuric acid due to hydrolysis.

  • Analytical Quantification: The most definitive way to confirm degradation is to quantify the concentration of this compound and its potential degradation products. This can be achieved using analytical techniques such as ion chromatography to measure the sulfate concentration. An increase in sulfate concentration over time, relative to a freshly prepared standard, would indicate hydrolysis.

Issue: My experimental results are inconsistent when using an older this compound solution.

Possible Cause: If the solution has been stored for a long time, especially if not in a tightly sealed container or at elevated temperatures, slow hydrolysis may have occurred, leading to a change in the ionic liquid's purity and properties.

Solution:

  • Use Fresh Solutions: For sensitive applications, it is recommended to use freshly prepared solutions of this compound.

  • Proper Storage: Store this compound solutions in tightly sealed containers at room temperature and protected from light to minimize potential degradation.

  • Purity Check: If you suspect degradation, you can have the purity of your solution analyzed by a qualified analytical laboratory.

Experimental Protocols

Protocol for Assessing the Hydrolytic Stability of this compound Solutions (Following OECD Guideline 111)

1. Objective: To determine the rate of hydrolysis of this compound as a function of pH (at pH 4, 7, and 9) and temperature.

2. Materials:

  • This compound

  • Sterile, purified water (e.g., HPLC grade)

  • Buffer solutions (pH 4, 7, and 9), sterilized by filtration

  • Thermostatically controlled water bath or incubator

  • Sterile, sealed containers (e.g., amber glass vials with Teflon-lined caps)

  • Ion chromatograph with a conductivity detector

  • Analytical standards for sulfate and methylsulfate

3. Procedure:

  • Prepare a stock solution of this compound in purified water at a known concentration (e.g., 1 g/L).

  • In separate sterile containers, add the this compound stock solution to the pH 4, 7, and 9 buffer solutions to achieve the desired final concentration. The concentration of the test substance should be low enough to not significantly alter the pH of the buffer.

  • For each pH, dispense the solution into several sealed containers.

  • Place the containers in a thermostatically controlled environment at a constant temperature (e.g., 25°C or 50°C).

  • At specified time intervals (e.g., 0, 7, 14, 21, and 28 days), remove one container for each pH and temperature combination.

  • Immediately analyze the samples for the concentration of the sulfate anion using ion chromatography.

  • If possible, also analyze for the disappearance of the parent methylsulfate anion.

4. Data Analysis:

  • Plot the concentration of the sulfate anion versus time for each pH and temperature.

  • Determine the rate of hydrolysis from the slope of this line.

  • Calculate the hydrolysis rate constant (k) and the half-life (t₁/₂) for each condition.

Visualizations

MTEOA_MeOSO3 This compound Solution Degradation Hydrolytic Degradation MTEOA_MeOSO3->Degradation H₂O MTEOA_Cation MTEOA Cation (Stable) MTEOA_MeOSO3->MTEOA_Cation (dissociation) Methanol Methanol Degradation->Methanol Sulfuric_Acid Sulfuric Acid Degradation->Sulfuric_Acid

Caption: Hydrolytic degradation pathway of this compound.

start Start: Prepare this compound solutions at pH 4, 7, 9 incubate Incubate at constant temperature start->incubate sample Sample at time intervals incubate->sample analyze Analyze sulfate concentration (Ion Chromatography) sample->analyze calculate Calculate hydrolysis rate and half-life analyze->calculate end End: Report stability data calculate->end

Caption: Experimental workflow for hydrolytic stability testing.

issue Inconsistent experimental results? check_storage Check solution age and storage conditions issue->check_storage fresh_solution Prepare fresh solution check_storage->fresh_solution re_run Re-run experiment fresh_solution->re_run problem_solved Problem solved? re_run->problem_solved contact_support Contact Technical Support problem_solved->contact_support No purity_analysis Consider purity analysis of old solution problem_solved->purity_analysis Yes, but want to investigate purity_analysis->contact_support

Caption: Troubleshooting logic for inconsistent results.

thermal decomposition temperature of MTEOA MeOSO3 and mitigation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available quantitative data on the specific thermal decomposition temperature of MTEOA MeOSO3 (Methyltriethanolammonium methylsulfate, CAS: 29463-06-7) is limited. The following information is based on the general thermal stability of quaternary ammonium salts and ionic liquids and should be used as a guideline for experimental design and troubleshooting.

Factors Influencing Thermal Stability of this compound

FactorInfluence on Thermal StabilityMitigation Strategies & Best Practices
Anion Type The anion plays a significant role in the overall thermal stability of ionic liquids.[1][2]The methylsulfate anion in this compound dictates its inherent stability. When selecting other additives or co-solvents, consider their potential interactions and impact on the overall thermal stability of the mixture.
Cation Structure The structure of the cation, including the length of alkyl chains and the presence of functional groups, affects thermal stability. Generally, longer alkyl chains can lead to lower thermal stability.[2]The hydroxyethyl groups on the MTEOA cation influence its properties. Be aware that modifications to the cation structure would create a new compound with a different stability profile.
Heating Rate The rate at which the temperature is increased can significantly impact the observed onset of decomposition in thermogravimetric analysis (TGA).[2]For accurate determination of thermal stability, use a standardized, slow heating rate (e.g., 5-10 °C/min) during TGA experiments. When heating in other applications, consider that rapid heating may lead to localized overheating and decomposition.
Atmosphere The presence of oxygen can lead to oxidative degradation, which often occurs at lower temperatures than thermal decomposition in an inert atmosphere.[3]For high-temperature applications, conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.
Impurities The presence of impurities, such as water or residual reactants from synthesis, can lower the thermal stability of ionic liquids.[1][3]Ensure the this compound used is of high purity. If necessary, dry the substance under vacuum to remove any residual water before high-temperature experiments.

Troubleshooting Guide & FAQs

This section addresses specific issues researchers may encounter related to the thermal stability of this compound during their experiments.

Q1: I am observing a color change (e.g., yellowing or browning) in my this compound sample upon heating. What does this indicate?

A1: A color change upon heating is a common indicator of thermal degradation. This suggests that the compound is beginning to decompose, even if significant weight loss is not yet observed. To mitigate this, consider the following:

  • Lower the experimental temperature: If your protocol allows, reduce the temperature to a point where the color change does not occur.

  • Use an inert atmosphere: If not already doing so, blanketing your experiment with nitrogen or argon can prevent oxidative degradation, which can contribute to color changes.

  • Check for impurities: Impurities can catalyze decomposition. Ensure your this compound and other reagents are pure.

Q2: My experimental results are inconsistent when I heat this compound. Could thermal decomposition be the cause?

A2: Yes, inconsistency in results at elevated temperatures can be a sign of thermal degradation. The decomposition products can interfere with your experiment, leading to unreliable data.

  • Actionable Step: Perform a thermogravimetric analysis (TGA) on your this compound sample under the conditions of your experiment (e.g., heating rate, atmosphere) to determine the onset temperature of decomposition. This will provide a clear upper-temperature limit for your experiments.

Q3: What is a safe operating temperature range for this compound?

A3: Without specific TGA data, a definitive "safe" range is difficult to provide. However, for many ionic liquids, long-term thermal stability is significantly lower than the onset decomposition temperature determined by rapid TGA scans.[1]

  • Recommendation: For prolonged heating, it is advisable to stay well below the expected decomposition temperature. If you observe any signs of degradation (color change, pressure build-up, unexpected chemical reactions), you are likely exceeding the stable temperature range. It is recommended to conduct preliminary stability tests for your specific application.

Q4: How can I minimize the risk of thermal decomposition when developing a new experimental protocol involving heating this compound?

A4:

  • Literature Review: Search for thermal stability data on structurally similar ionic liquids to get a preliminary estimate of the decomposition temperature.

  • Thermal Analysis: Run TGA and Differential Scanning Calorimetry (DSC) on your this compound sample to understand its thermal behavior.

  • Start Low: Begin your experiments at the lowest feasible temperature and gradually increase it, monitoring for any signs of degradation.

  • Inert Atmosphere: Proactively use an inert atmosphere for all experiments involving heating.

  • Purity: Always use high-purity this compound.

Experimental Protocols

Thermogravimetric Analysis (TGA) for Determining Thermal Stability

This protocol provides a general method for determining the thermal decomposition temperature of an ionic liquid like this compound.

  • Instrument: Use a calibrated thermogravimetric analyzer.

  • Sample Preparation: Place 5-10 mg of high-purity this compound into an alumina crucible.

  • Atmosphere: Purge the TGA furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes before starting the experiment to ensure an oxygen-free environment.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.

  • Data Analysis: The onset decomposition temperature (Tonset) is determined as the temperature at which a significant weight loss begins, often calculated by the intersection of the baseline tangent and the tangent of the decomposition curve.

Visualizations

Thermal_Decomposition_Mitigation cluster_factors Factors Influencing Decomposition cluster_compound This compound cluster_mitigation Mitigation Strategies cluster_outcome Desired Outcome factors High Temperature Oxidative Atmosphere (Air) Presence of Impurities High Heating Rate MTEOA This compound factors:f0->MTEOA factors:f1->MTEOA factors:f2->MTEOA factors:f3->MTEOA mitigation Temperature Control Inert Atmosphere (N2, Ar) Use High-Purity Compound Controlled Heating Rate outcome Thermal Stability Maintained mitigation:m0->outcome mitigation:m1->outcome mitigation:m2->outcome mitigation:m3->outcome

Caption: Factors contributing to thermal decomposition and corresponding mitigation strategies.

References

overcoming limitations of MTEOA MeOSO3 in humid environments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming the limitations of Tris(2-hydroxyethyl)methylammonium methylsulfate (MTEOA MeOSO3) in humid environments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, or Tris(2-hydroxyethyl)methylammonium methylsulfate, is a biocompatible ionic liquid.[1] It is commonly used as an additive to enhance the performance of PEDOT:PSS-based organic electrochemical transistors (OECTs) for applications in biosensing, such as ion detection and electrocardiography (ECG) signal acquisition.[1][2][3] Its properties as an antistatic agent, dispersant, and emulsifier also make it valuable in various chemical and biological processes.[4]

Q2: Why is this compound sensitive to humidity?

The MTEOA+ cation contains three hydroxyl (-OH) groups, which are hygroscopic.[4] These groups readily form hydrogen bonds with water molecules, causing the ionic liquid to absorb moisture from the surrounding environment. While this property can enhance ionic conductivity in some applications, it can also lead to performance issues in environments with uncontrolled or high humidity.

Q3: How does humidity affect the performance of this compound-based devices?

The absorption of water can alter the physicochemical properties of this compound, including its viscosity, ionic conductivity, and thermal stability. This can lead to:

  • Inconsistent Sensor Readings: Changes in conductivity can alter the baseline and sensitivity of biosensors.

  • Device Degradation: The presence of water can potentially lead to the hydrolysis of the methylsulfate anion or other components in the experimental setup.

  • Morphological Changes: In composite materials, such as with PEDOT:PSS, moisture absorption can cause swelling or changes in the film morphology, affecting its electronic properties.

Q4: What are the ideal storage conditions for this compound?

To minimize water absorption, this compound should be stored in a tightly sealed container in a dry environment, such as a desiccator or a glovebox with a controlled low-humidity atmosphere.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in humid environments.

Problem Potential Cause Recommended Solution
Drifting sensor baseline or inconsistent readings. Water absorption from the ambient environment is altering the ionic conductivity of the this compound.1. Control the experimental environment: Conduct experiments in a controlled humidity chamber or a glovebox. 2. Dry the this compound: Before use, dry the ionic liquid under vacuum at a moderate temperature (e.g., 60-80 °C) to remove absorbed water. Verify dryness using Karl Fischer titration. 3. Incorporate a desiccant: Place a desiccant, such as silica gel, in the experimental chamber (ensure it does not interfere with the experiment).
Poor reproducibility of results between experiments. Variations in ambient humidity between different experimental runs.1. Monitor and record humidity: Use a hygrometer to record the relative humidity during each experiment to correlate with performance. 2. Standardize pre-experimental handling: Implement a strict protocol for handling and preparing this compound to ensure a consistent, low water content at the start of each experiment.
Device failure or delamination of films containing this compound. Swelling of the material due to excessive water uptake, leading to mechanical stress.1. Encapsulation: Encapsulate the device or film with a hydrophobic, water-impermeable layer to protect it from ambient moisture. 2. Hydrophobic additives: Consider incorporating hydrophobic additives into the formulation, if compatible with the application, to reduce water absorption.
Suspected chemical degradation of this compound. Hydrolysis of the methylsulfate anion in the presence of water, especially at elevated temperatures.1. Characterize the material: Use techniques like FTIR or NMR spectroscopy to check for changes in the chemical structure of this compound after exposure to humid conditions.[5][6][7] 2. Lower the operating temperature: If possible, conduct experiments at lower temperatures to reduce the rate of potential hydrolysis.

Experimental Protocols

Protocol 1: Quantification of Water Content in this compound using Karl Fischer Titration

Objective: To accurately determine the water content in a sample of this compound.

Materials:

  • Karl Fischer titrator (coulometric or volumetric)

  • Anhydrous solvent suitable for ionic liquids (e.g., methanol, specialized Karl Fischer solvents)

  • This compound sample

  • Airtight syringe or sample handling system to prevent moisture contamination

Methodology:

  • Prepare the Titrator: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is dry.

  • Sample Preparation: In a controlled, low-humidity environment (e.g., a glovebox), draw a known mass of the this compound sample into a gas-tight syringe.

  • Titration: Inject the sample into the titration cell.

  • Analysis: The titrator will automatically measure the amount of water in the sample. The result is typically given in parts per million (ppm) or as a percentage.

  • Repeatability: Perform the measurement in triplicate to ensure accuracy.

Protocol 2: Accelerated Stability Testing of this compound under Controlled Humidity

Objective: To assess the impact of different relative humidity (RH) levels on the stability and performance of this compound.

Materials:

  • Humidity-controlled chamber or desiccators

  • Saturated salt solutions to create specific RH environments (e.g., LiCl for ~11% RH, MgCl2 for ~33% RH, NaCl for ~75% RH, K2SO4 for ~97% RH)

  • This compound samples

  • Analytical instruments for characterization (e.g., FTIR spectrometer, viscometer, conductivity meter)

Methodology:

  • Prepare Humidity Chambers: Prepare a series of sealed chambers, each containing a saturated solution of a different salt to maintain a constant relative humidity.

  • Sample Exposure: Place open vials of pre-characterized this compound into each humidity chamber.

  • Time Points: At predetermined time points (e.g., 24, 48, 72 hours), remove a sample from each chamber.

  • Characterization: Analyze the samples for changes in:

    • Water content: Using Karl Fischer titration.

    • Chemical structure: Using FTIR spectroscopy to monitor for changes in the hydroxyl and sulfate vibrational bands.

    • Viscosity: Using a rheometer.

    • Ionic Conductivity: Using a conductivity meter.

  • Data Analysis: Plot the changes in the measured properties as a function of RH and exposure time.

Quantitative Data Summary

The following table summarizes hypothetical data from an accelerated stability study on this compound.

Relative Humidity (RH)Exposure Time (hours)Water Content (ppm)Ionic Conductivity (mS/cm)Viscosity (cP)
10% 05001.2150
246501.3148
728001.4145
50% 05001.2150
2425002.5130
7250004.8110
90% 05001.2150
24100009.585
722500015.260

Visualizations

MTEOA_MeOSO3_Water_Interaction cluster_environment Humid Environment cluster_ionic_liquid This compound cluster_consequences Consequences H2O Water Molecules (H₂O) MTEOA [MTEOA]⁺ Cation (with -OH groups) H2O->MTEOA Hydrogen Bonding Degradation Potential Hydrolysis H2O->Degradation can cause MeOSO3 [MeOSO₃]⁻ Anion Performance_Change Altered Physicochemical Properties (Conductivity, Viscosity) MTEOA->Performance_Change leads to

Caption: Interaction of this compound with water in a humid environment.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Humidity Is ambient humidity > 40% RH? Start->Check_Humidity Control_Environment Implement Humidity Control (Glovebox, Desiccator) Check_Humidity->Control_Environment Yes No_Issue Humidity is not the primary issue. Investigate other variables. Check_Humidity->No_Issue No Dry_Sample Dry this compound (Vacuum Oven) Control_Environment->Dry_Sample Verify_Water_Content Quantify Water Content (Karl Fischer Titration) Dry_Sample->Verify_Water_Content Characterize_Degradation Check for Degradation (FTIR, NMR) Verify_Water_Content->Characterize_Degradation End Consistent Results Characterize_Degradation->End

Caption: Troubleshooting workflow for humidity-related issues with this compound.

References

Technical Support Center: Optimizing MTEOA MeOSO3 Concentration in PEDOT:PSS Films

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of MTEOA MeOSO3 (Tris(2-hydroxyethyl)methylammonium methyl sulfate) concentration in PEDOT:PSS films.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role as an additive in PEDOT:PSS films?

A1: this compound, also known as Tris(2-hydroxyethyl)methylammonium methyl sulfate, is an ionic liquid used as an additive to enhance the properties of PEDOT:PSS films.[1][2] Its primary role is to improve the electrical conductivity and modify the morphology of the film.[1] This enhancement is crucial for improving the performance of devices like organic electrochemical transistors (OECTs), leading to higher transconductance, faster response times, and excellent stability.[1][2] It is also noted for its biocompatibility, making it suitable for bioelectronic applications.[1]

Q2: What is the mechanism behind the conductivity enhancement of PEDOT:PSS by this compound?

A2: The conductivity enhancement in PEDOT:PSS films upon the addition of ionic liquids like this compound is primarily attributed to a phase separation between the conductive PEDOT (poly(3,4-ethylenedioxythiophene)) chains and the insulating PSS (polystyrene sulfonate) matrix.[3] The ionic liquid facilitates the reorganization of the PEDOT chains into a more ordered, extended conformation, which creates more efficient pathways for charge transport.[3][4] This process effectively reduces the energy barrier for charge carrier hopping between PEDOT chains, thus increasing the overall conductivity of the film.

Q3: What are the typical applications of this compound-treated PEDOT:PSS films?

A3: Due to their enhanced electrical properties and biocompatibility, PEDOT:PSS films treated with this compound are particularly well-suited for a range of bioelectronic applications. These include sensitive ion detection in physiological environments, high-quality electrocardiography (ECG) signal acquisition, and the development of advanced biosensing platforms.[1][2] Their stability and performance make them ideal for use in wearable health monitoring devices.[2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low film conductivity after adding this compound. Insufficient concentration of this compound.Gradually increase the weight percentage (wt%) of this compound in the PEDOT:PSS dispersion. Start with a low concentration (e.g., 0.5 wt%) and incrementally increase it, characterizing the conductivity at each step to find the optimal concentration.
Inadequate mixing of the additive.Ensure thorough mixing of the this compound with the PEDOT:PSS solution. Use a vortex mixer or sonication for a sufficient duration to achieve a homogeneous dispersion before film deposition.
Film delamination or poor adhesion to the substrate. High concentration of this compound.An excess of the ionic liquid can disrupt the film-forming properties of PEDOT:PSS and interfere with adhesion. Reduce the concentration of this compound. Also, ensure the substrate is properly cleaned and pre-treated (e.g., with oxygen plasma) to improve surface wettability.
Incompatible solvent system.The addition of the ionic liquid might alter the solvent properties of the dispersion. Ensure the solvent system is compatible with your substrate.
Hazy or opaque films. Aggregation of PEDOT:PSS at high this compound concentrations.High concentrations of ionic liquids can lead to over-screening of the charges on the PSS chains, causing the PEDOT:PSS to aggregate. Reduce the this compound concentration. You can also try filtering the solution through a microfilter (e.g., 0.45 µm) before spin coating.
Inconsistent conductivity across the film. Non-uniform distribution of this compound.Improve the mixing process as mentioned above. During spin coating, ensure a uniform and rapid spread of the solution across the substrate.
Reduced device performance (e.g., in OECTs) despite high conductivity. Sub-optimal film morphology for ionic transport.While high conductivity is important, the film's morphology also needs to allow for efficient ion transport, which is crucial for OECT operation. The optimal concentration of this compound will be a balance between electronic and ionic conductivity. Characterize the film's performance in a device at different concentrations to find the best compromise. An optimal morphology with smaller, fibril-like PEDOT-rich domains can improve ion accessibility.[5][6]

Quantitative Data Summary

Additive ConcentrationEffect on Electrical ConductivityEffect on Film MorphologyPotential Issues
Low Minor to moderate increase.Slight changes in surface roughness and grain size.Insufficient performance enhancement.
Optimal Significant increase (can be several orders of magnitude).Clear phase separation between PEDOT and PSS, formation of conductive PEDOT-rich networks.-
High Conductivity may plateau or decrease.Formation of large aggregates, increased surface roughness, potential for pinholes.Poor film quality, reduced transparency, and potential for decreased device performance due to compromised ionic transport.

Experimental Protocols

1. Preparation of this compound-Doped PEDOT:PSS Solution

  • Start with a commercial aqueous dispersion of PEDOT:PSS (e.g., Clevios™ PH1000).

  • Prepare a stock solution of this compound in a compatible solvent (e.g., deionized water or isopropanol).

  • Add the this compound solution to the PEDOT:PSS dispersion to achieve the desired weight percentage (e.g., 0.5%, 1%, 2%, 5% wt/wt relative to the PEDOT:PSS solid content).

  • Thoroughly mix the solution using a vortex mixer for at least 30 minutes or sonicate for 10-15 minutes to ensure a homogeneous dispersion.

  • Optionally, filter the final solution through a 0.45 µm syringe filter to remove any aggregates before deposition.

2. Film Deposition by Spin Coating

  • Prepare your substrates by cleaning them thoroughly (e.g., sequential sonication in detergent, deionized water, acetone, and isopropanol).

  • For improved adhesion and wettability, pre-treat the substrates with UV-ozone or oxygen plasma.

  • Dispense the prepared this compound-doped PEDOT:PSS solution onto the center of the substrate.

  • Spin coat the solution at a typical speed of 1000-4000 rpm for 30-60 seconds. The exact parameters will depend on the desired film thickness and the viscosity of the solution.

  • Anneal the films on a hotplate at a temperature of 120-150 °C for 10-15 minutes to remove residual solvent.

3. Characterization of the Films

  • Electrical Conductivity: Measure the sheet resistance of the films using a four-point probe method. Calculate the conductivity using the measured sheet resistance and the film thickness.

  • Film Thickness: Measure the film thickness using a profilometer or atomic force microscopy (AFM).

  • Morphology: Characterize the surface morphology and phase separation using AFM and scanning electron microscopy (SEM).

  • Optical Properties: Measure the transmittance of the films using a UV-Vis spectrophotometer.

Visualizations

G cluster_0 Mechanism of Conductivity Enhancement Pristine_PEDOT_PSS Pristine PEDOT:PSS (Core-shell structure, PSS insulating shell) Add_MTEOA Addition of this compound Pristine_PEDOT_PSS->Add_MTEOA Phase_Separation Phase Separation (Disruption of PEDOT-PSS ionic bonds) Add_MTEOA->Phase_Separation PEDOT_Reorganization PEDOT Chain Reorganization (Formation of extended, ordered chains) Phase_Separation->PEDOT_Reorganization Conductive_Network Formation of Conductive Network PEDOT_Reorganization->Conductive_Network Enhanced_Conductivity Enhanced Electrical Conductivity Conductive_Network->Enhanced_Conductivity

Caption: Mechanism of PEDOT:PSS conductivity enhancement by this compound.

G cluster_1 Experimental Workflow for Optimization Start Start Prepare_Solutions Prepare PEDOT:PSS solutions with varying this compound concentrations Start->Prepare_Solutions Film_Deposition Deposit films (e.g., Spin Coating) Prepare_Solutions->Film_Deposition Annealing Anneal films Film_Deposition->Annealing Characterization Characterize Films - Conductivity - Morphology (AFM) - Thickness Annealing->Characterization Analyze_Data Analyze Data vs. Concentration Characterization->Analyze_Data Decision Optimal Concentration? Analyze_Data->Decision Decision->Prepare_Solutions No, adjust concentration End End Decision->End Yes

Caption: Workflow for optimizing this compound concentration.

References

Technical Support Center: Enhancing the Shelf Life of MTEOA MeOSO3 under Ambient Conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MTEOA MeOSO3 (Tris(2-hydroxyethyl)methylammonium methyl sulfate). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the shelf life of this compound under ambient conditions. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation and storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical features?

This compound, or Tris(2-hydroxyethyl)methylammonium methyl sulfate, is an ionic liquid. It is composed of a positively charged cation, Tris(2-hydroxyethyl)methylammonium, and a negatively charged anion, methyl sulfate. The cation contains a central nitrogen atom bonded to three hydroxyethyl groups and one methyl group, classifying it as a quaternary ammonium salt with a tertiary amine functional group. The presence of multiple hydroxyl groups makes the cation highly capable of hydrogen bonding.

Q2: What is the primary cause of this compound degradation under ambient conditions?

The most probable cause of degradation for this compound under ambient conditions is the oxidation of the tertiary amine within the Tris(2-hydroxyethyl)methylammonium cation. Tertiary amines are susceptible to oxidation, especially when exposed to atmospheric oxygen, which can lead to the formation of N-oxides as a common degradation pathway. This process can be accelerated by exposure to light and elevated temperatures.

Q3: What are the visible signs of this compound degradation?

Degradation of this compound may manifest as a change in its physical appearance, most commonly a color change to a yellowish hue. Additionally, researchers might observe a decrease in the compound's performance or altered results in their experiments, such as reduced efficacy as a surfactant or antistatic agent.

Q4: How can I enhance the shelf life of this compound?

To enhance the shelf life of this compound, it is crucial to minimize its exposure to oxygen, light, and high temperatures. The following storage conditions are recommended:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Light Protection: Use amber-colored or opaque containers to protect the compound from light.

  • Temperature Control: Store at cool and controlled temperatures, avoiding exposure to heat sources. Refrigeration may be an option, but consult the manufacturer's recommendations to avoid freezing or precipitation.

  • Moisture Control: Due to its hygroscopic nature stemming from the hydroxyl groups, store in a desiccated environment to prevent water absorption, which can potentially accelerate degradation.

Q5: Is the methyl sulfate anion a source of instability?

While the primary instability is associated with the tertiary amine cation, the methyl sulfate anion can also be reactive under certain conditions, although it is generally considered a stable anion. Hydrolysis of the methyl sulfate anion is possible but typically requires more forcing conditions than the oxidation of the tertiary amine.

Troubleshooting Guides

This section provides solutions to common problems encountered when using this compound.

Problem Potential Cause Recommended Solution
Yellowing of the this compound solution Oxidation of the tertiary amine group in the cation due to exposure to air and/or light.1. Confirm the age and storage conditions of the compound. 2. If degradation is suspected, consider purifying the compound if possible, or using a fresh batch. 3. For future prevention, store under an inert atmosphere and in a light-protected container.
Inconsistent experimental results Degradation of this compound leading to reduced purity and the presence of impurities (e.g., N-oxides).1. Perform an analytical check on the this compound to assess its purity (e.g., via HPLC, NMR). 2. Use a fresh, properly stored batch of the compound for subsequent experiments. 3. Document storage conditions meticulously to correlate with experimental outcomes.
Phase separation or precipitation in formulations Absorption of water due to the hygroscopic nature of the compound, or reaction with other components in the formulation.1. Ensure the compound is handled in a dry environment (e.g., glove box or with desiccants). 2. Verify the compatibility of this compound with other components in your formulation. 3. Consider drying the compound under vacuum before use if water absorption is suspected.

Experimental Protocols

Protocol: Accelerated Stability Study of this compound

This protocol outlines a general procedure for conducting an accelerated stability study to evaluate the shelf life of this compound under various environmental conditions.

1. Materials and Equipment:

  • This compound

  • Environmental chambers with controlled temperature and humidity

  • Light exposure chamber (with controlled UV and visible light)

  • Inert gas (Nitrogen or Argon)

  • Sealed, amber glass vials

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • UV-Vis Spectrophotometer

  • pH meter

2. Experimental Setup:

  • Divide a single batch of this compound into multiple samples, each in a sealed, amber glass vial.

  • Create different storage conditions as outlined in the table below. Include a control sample stored under ideal conditions (refrigerated, under inert gas, in the dark).

  • For each condition, prepare triplicate samples.

3. Stress Conditions:

Condition ID Temperature (°C) Relative Humidity (%) Light Exposure Atmosphere
Control 4AmbientDarkInert Gas
A1 2560AmbientAir
A2 2560AmbientInert Gas
B1 4075AmbientAir
B2 4075AmbientInert Gas
C1 2560UV/Vis LightAir

4. Sampling and Analysis:

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one vial from each condition.

  • Visually inspect the sample for any color change.

  • Measure the pH of a 1% aqueous solution of the sample.

  • Analyze the purity of the sample using a validated HPLC method to quantify the parent compound and detect any degradation products.

  • Record the absorbance spectrum using a UV-Vis spectrophotometer to monitor for changes.

5. Data Analysis:

  • Plot the percentage of remaining this compound against time for each condition.

  • Determine the degradation rate constant for each condition.

  • Compare the stability of this compound under different conditions to identify the key factors influencing its shelf life.

Visualizations

degradation_pathway MTEOA This compound (Tris(2-hydroxyethyl)methylammonium methyl sulfate) N_Oxide MTEOA N-Oxide (Degradation Product) MTEOA->N_Oxide Oxidation Oxidizing_Agents Oxidizing Agents (e.g., O2, Light, Heat) Oxidizing_Agents->MTEOA Further_Degradation Further Degradation Products N_Oxide->Further_Degradation Decomposition

Caption: Probable degradation pathway of this compound via oxidation.

experimental_workflow start Start: Obtain this compound Batch prep Sample Preparation (Aliquot into vials) start->prep stress Expose to Stress Conditions (Temp, Humidity, Light, Atmosphere) prep->stress sampling Sampling at Time Points (0, 1, 2, 4, 8, 12 weeks) stress->sampling analysis Analytical Testing (Visual, pH, HPLC, UV-Vis) sampling->analysis data Data Analysis (Degradation Rate) analysis->data end End: Determine Shelf Life data->end

Caption: Workflow for an accelerated stability study of this compound.

troubleshooting_tree issue Issue Encountered with this compound? color_change Is there a color change (yellowing)? issue->color_change Yes inconsistent_results Are experimental results inconsistent? issue->inconsistent_results No color_change->inconsistent_results No oxidation_cause Likely Cause: Oxidation Solution: Store under inert gas, protect from light. color_change->oxidation_cause Yes phase_separation Is there phase separation/precipitation? inconsistent_results->phase_separation No degradation_cause Likely Cause: Degradation Solution: Verify purity (HPLC), use a fresh batch. inconsistent_results->degradation_cause Yes hygroscopicity_cause Likely Cause: Water Absorption Solution: Handle in dry environment, dry before use. phase_separation->hygroscopicity_cause Yes end_node Problem Addressed phase_separation->end_node No oxidation_cause->end_node degradation_cause->end_node hygroscopicity_cause->end_node

Caption: A decision tree for troubleshooting common this compound issues.

troubleshooting signal noise in MTEOA MeOSO3-based OECTs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MTEOA MeOSO3-based Organic Electrochemical Transistors (OECTs). Our aim is to help you resolve common signal noise issues and optimize your experimental setup.

Troubleshooting Guide: Signal Noise in this compound-based OECTs

High signal-to-noise ratio (SNR) is crucial for high-quality recordings in electrophysiology and sensing applications.[1][2] This guide addresses common sources of noise and provides actionable solutions to minimize their impact on your this compound-based OECT experiments.

Issue 1: High Intrinsic Device Noise

Intrinsic noise originates from the OECT device itself. A primary contributor to this is 1/f noise, or flicker noise, which is dominant at low frequencies and arises from charge fluctuations within or near the channel material.[3][4]

Question: My baseline signal is noisy, showing significant low-frequency fluctuations. How can I reduce the intrinsic noise of my OECT?

Answer:

Intrinsic noise in OECTs can be mitigated by optimizing the device's physical characteristics and operating parameters. Consider the following adjustments:

  • Increase Channel Dimensions: A larger channel area can help to average out charge fluctuations, thereby reducing 1/f noise.[3][5]

  • Optimize Channel Thickness: Increasing the thickness of the polymer film can reduce noise.[1][2] However, this effect may plateau above a certain thickness.[1][2]

  • Adjust Bias Conditions: The voltage applied to the OECT terminals can influence signal amplification and noise.[1][2] Experiment with different bias conditions to find the optimal operating point that maximizes SNR. For some OECTs, the best performance is achieved at zero gate voltage.[1][2]

Issue 2: Extrinsic Noise from the Experimental Setup

Extrinsic noise is introduced from the surrounding environment and the measurement equipment. This can manifest as periodic interference or sudden spikes in the signal.

Question: I am observing 50/60 Hz hum in my signal. What is the likely cause and how can I eliminate it?

Answer:

A 50/60 Hz hum is typically due to electromagnetic interference from power lines and nearby electronic equipment. To address this:

  • Proper Grounding and Shielding: Ensure all measurement equipment is properly grounded to a common ground. Use a Faraday cage to shield the experimental setup from external electromagnetic fields.

  • Cable Management: Use shielded coaxial cables for all connections to and from the OECT. Keep cables as short as possible and avoid running them parallel to power cords.

Question: My signal has random, high-amplitude spikes. What could be causing this?

Answer:

Random spikes can be caused by a variety of factors related to the experimental setup and electrolyte.

  • Stable Reference Electrode: Ensure you are using a stable reference electrode, such as Ag/AgCl. An unstable reference can introduce significant noise.

  • Electrolyte Stability: While this compound is used to enhance performance, ensure the overall electrolyte composition is stable and free of bubbles or contaminants.[6][7]

  • Mechanical Vibrations: Isolate the experimental setup from mechanical vibrations, which can cause noise in the recordings. Use an anti-vibration table if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of noise in OECTs?

A1: The dominant source of noise at low frequencies in OECTs is typically 1/f noise (or flicker noise), which is attributed to fluctuations in the number or mobility of charge carriers in the transistor channel.[3][4]

Q2: How does this compound affect the performance of PEDOT:PSS-based OECTs?

A2: this compound is a biocompatible ionic liquid that has been shown to be an effective additive to enhance the performance of PEDOT:PSS-based OECTs.[6][7] It can improve conductivity, morphology, and the redox process of the PEDOT:PSS film, leading to high transconductance, fast response times, and excellent stability.[6][7][8]

Q3: Can the geometry of the OECT affect the signal-to-noise ratio (SNR)?

A3: Yes, the geometry of the OECT plays a significant role in determining the SNR. Increasing the channel area and optimizing the channel thickness are key design rules for minimizing intrinsic noise and thus improving the SNR.[1][2][5]

Q4: What are the ideal bias conditions for minimizing noise?

A4: The optimal bias conditions for minimizing noise and maximizing SNR can vary depending on the specific OECT design. It is recommended to perform a systematic study of the device's noise characteristics under different gate and drain voltages to identify the ideal operating point.[1][2] In some cases, zero gate voltage has been found to be optimal.[1][2]

Q5: Does the contact overlap between the polymer and the source-drain electrodes affect noise?

A5: Studies have shown that while increasing the contact overlap can reduce the frequency response of OECTs, it does not significantly affect the noise level, suggesting that a good ohmic contact is achieved.[1][2]

Data Summary

The following table summarizes key parameters that influence signal noise in OECTs, based on findings from the literature.

ParameterEffect on NoiseRecommendation for Low Noise
Channel Area Noise scales inversely with channel areaUse large area channels
Channel Thickness Noise can be reduced with increased thickness (up to a point)Optimize thickness for the specific polymer
Gate Voltage Can modify signal amplification and noiseDetermine optimal bias point (e.g., Vg = 0 V)
Contact Overlap Does not significantly affect noise levelEnsure good ohmic contact

Experimental Protocols

Protocol 1: Noise Measurement and Analysis

This protocol outlines a general procedure for measuring and analyzing the noise characteristics of your this compound-based OECT.

  • Device Biasing:

    • Apply a constant source-drain voltage (Vsd), for example, 100 mV.[5]

    • Apply a gate voltage (Vg) to the Ag/AgCl reference electrode immersed in the electrolyte.

  • Data Acquisition:

    • At each gate potential, measure the time-dependent source-drain current (Isd(t)) using a low-noise current-voltage amplifier.

  • Noise Power Spectral Density (PSD) Calculation:

    • Transform the time-domain current data into a noise power spectral density (SI(f)) using a Fast Fourier Transform (FFT).[5]

  • Gate-Referred Voltage Noise:

    • Calculate the gate-referred voltage noise (SVg) by dividing the current noise PSD by the square of the transconductance (gm). This allows for a direct comparison of the noise with the input signal.[5]

  • Analysis:

    • Analyze the noise spectra to identify the dominant noise sources (e.g., 1/f noise at low frequencies).

    • Compare the noise performance under different bias conditions and for devices with varying geometries.

Visualizations

Troubleshooting Workflow for OECT Signal Noise

The following diagram illustrates a logical workflow for identifying and mitigating sources of signal noise in your OECT experiments.

OECT_Troubleshooting_Workflow start High Signal Noise Observed check_intrinsic Evaluate Intrinsic Noise Sources start->check_intrinsic check_extrinsic Evaluate Extrinsic Noise Sources start->check_extrinsic optimize_geometry Optimize Device Geometry (Channel Area, Thickness) check_intrinsic->optimize_geometry 1/f noise dominant optimize_bias Optimize Bias Conditions (Vg, Vsd) check_intrinsic->optimize_bias Sub-optimal SNR check_grounding Check Grounding & Shielding (Faraday Cage) check_extrinsic->check_grounding 50/60 Hz hum check_cables Inspect Cables & Connections check_extrinsic->check_cables Intermittent noise check_reference Verify Reference Electrode Stability check_extrinsic->check_reference Random drift/spikes check_electrolyte Ensure Electrolyte Stability check_extrinsic->check_electrolyte Unstable baseline solution_intrinsic Reduced Intrinsic Noise optimize_geometry->solution_intrinsic optimize_bias->solution_intrinsic solution_extrinsic Reduced Extrinsic Noise check_grounding->solution_extrinsic check_cables->solution_extrinsic check_reference->solution_extrinsic check_electrolyte->solution_extrinsic

Caption: Troubleshooting workflow for OECT signal noise.

Factors Influencing OECT Noise

This diagram illustrates the key factors that can contribute to signal noise in OECTs.

OECT_Noise_Factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors geometry Device Geometry (Area, Thickness) signal_noise Total Signal Noise geometry->signal_noise material Channel Material Properties material->signal_noise bias Bias Conditions bias->signal_noise emi Electromagnetic Interference emi->signal_noise grounding Improper Grounding grounding->signal_noise vibrations Mechanical Vibrations vibrations->signal_noise electrolyte_stability Electrolyte Instability electrolyte_stability->signal_noise

Caption: Key factors contributing to OECT signal noise.

References

refining the synthesis of MTEOA MeOSO3 for higher purity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the synthesis of Tris(2-hydroxyethyl)methylammonium methylsulfate (MTEOA MeOSO3) for higher purity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound is typically a two-step process.[1] The first step involves the nucleophilic ring-opening of ethylene oxide with methylamine to form the tertiary amine intermediate, tris(2-hydroxyethyl)methylamine. The second step is the quaternization of this intermediate with a methylating agent, commonly dimethyl sulfate, to yield the final product.[1]

Q2: What are the critical parameters to control during the synthesis to ensure high purity?

A2: To achieve high purity, it is crucial to control the stoichiometry of the reactants, the reaction temperature, and the pH.[1] Precise stoichiometric control, sometimes with a slight excess of the quaternizing agent, helps to drive the reaction to completion and minimize residual starting materials.[1] Temperature control is essential to manage the exothermic nature of the reactions and prevent the formation of byproducts.[1] For the initial ring-opening reaction, maintaining a neutral to slightly basic pH is preferred.[1]

Q3: What are the common impurities in this compound synthesis?

A3: Common impurities can include unreacted starting materials such as tris(2-hydroxyethyl)methylamine and dimethyl sulfate. Byproducts from side reactions, such as the polymerization of ethylene oxide, can also be present. Excess acid from the quaternization step can also lead to impurities in the final product.

Q4: What purification methods are effective for this compound?

A4: Effective purification methods for this compound, an ionic liquid, include crystallization, filtration, and drying under vacuum.[1][2][3] The use of sorbent materials like activated charcoal, alumina, or silica can also be employed to remove specific impurities.[2] For ionic liquids, melt crystallization techniques such as zone melting and layer crystallization can be highly effective for achieving ultra-high purity.[2][3]

Q5: Which analytical techniques are suitable for determining the purity of this compound?

A5: The purity of this compound can be assessed using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural confirmation and identification of impurities. Chromatographic methods such as High-Performance Liquid Chromatography (HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion Chromatography (IC) are well-suited for separating and quantifying components in the final product mixture.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction in either the first or second step.- Ensure precise stoichiometric control of reactants.[1] - Monitor the reaction progress using techniques like TLC or NMR to ensure completion. - Optimize reaction time and temperature. The quaternization step is typically conducted at 60-120°C.[1]
Product Discoloration (Yellowing) Formation of degradation byproducts due to excessive heat.- Maintain strict temperature control throughout the synthesis, especially during the exothermic quaternization step.[1] - Consider performing the reaction at a lower temperature for a longer duration.
Presence of Unreacted Tertiary Amine Incomplete quaternization.- Use a slight excess of the methylating agent (e.g., dimethyl sulfate) to drive the reaction to completion.[1] - Ensure adequate mixing and reaction time.
Residual Acidity in Final Product Excess quaternizing agent (dimethyl sulfate can hydrolyze to sulfuric acid).- Carefully control the stoichiometry to avoid a large excess of the methylating agent. - After the reaction, consider a neutralization step with a suitable base, followed by purification.
Broad or Impure Peaks in Analytical Characterization (NMR, HPLC) Presence of multiple byproducts or residual solvents.- Review and optimize the purification protocol. Recrystallization may need to be repeated. - Employ column chromatography with appropriate stationary and mobile phases for separation. - Ensure the product is thoroughly dried under vacuum to remove any residual solvents.

Data Presentation

The following tables provide an illustrative example of how to systematically collect and present data to optimize the synthesis of this compound.

Table 1: Effect of Stoichiometric Ratio on Quaternization Reaction

Run Molar Ratio (Amine:DMS) Reaction Temp (°C) Reaction Time (h) Yield (%) Purity (%)
11:0.958048592
21:1.008049295
31:1.058049598
41:1.108049697 (residual DMS)

Table 2: Influence of Temperature and Time on Purity

Run Reaction Temp (°C) Reaction Time (h) Yield (%) Purity (%) Observations
16089097Slower reaction rate
28049598Optimal
310029496Slight discoloration
412019394Noticeable yellowing

Experimental Protocols

1. Synthesis of Tris(2-hydroxyethyl)methylamine (Intermediate)

  • Materials: Methylamine solution, Ethylene oxide, Methanol (solvent).

  • Procedure:

    • In a pressure-rated reaction vessel, dissolve methylamine in methanol.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly bubble ethylene oxide gas into the stirred solution, maintaining the temperature below 10°C.

    • After the addition is complete, seal the vessel and allow the reaction to proceed at room temperature for 24 hours.

    • Monitor the reaction completion by GC-MS or NMR.

    • Remove the solvent under reduced pressure to obtain the crude tris(2-hydroxyethyl)methylamine.

2. Quaternization to form this compound

  • Materials: Tris(2-hydroxyethyl)methylamine, Dimethyl sulfate (DMS), Acetone (solvent).

  • Procedure:

    • Dissolve the crude tris(2-hydroxyethyl)methylamine in acetone in a round-bottom flask equipped with a condenser and a dropping funnel.

    • Heat the solution to a gentle reflux (around 60°C).

    • Add dimethyl sulfate dropwise to the refluxing solution over a period of 1 hour. A slight excess (e.g., 1.05 equivalents) of DMS is recommended.

    • After the addition is complete, continue to reflux for an additional 3-4 hours.

    • Allow the reaction mixture to cool to room temperature. The product may precipitate or form a dense oil.

    • Remove the solvent by decantation or filtration.

3. Purification by Crystallization

  • Materials: Crude this compound, Suitable solvent/anti-solvent system (e.g., ethanol/diethyl ether).

  • Procedure:

    • Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., ethanol) with gentle warming.

    • Slowly add an anti-solvent (e.g., diethyl ether) until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) to facilitate crystallization.

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of the cold anti-solvent.

    • Dry the purified crystals under high vacuum.

Mandatory Visualization

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic start Purity Issue Identified check_stoichiometry Verify Reactant Stoichiometry start->check_stoichiometry check_temp Review Temperature Control check_stoichiometry->check_temp Correct adjust_stoichiometry Adjust Stoichiometry (slight excess of DMS) check_stoichiometry->adjust_stoichiometry Incorrect check_purification Evaluate Purification Method check_temp->check_purification Adequate improve_temp_control Implement Stricter Temperature Monitoring check_temp->improve_temp_control Inadequate optimize_purification Optimize Crystallization (solvent, temp, repetitions) check_purification->optimize_purification Ineffective end Achieve Higher Purity check_purification->end Effective adjust_stoichiometry->end improve_temp_control->end optimize_purification->end

References

addressing cytotoxicity concerns of MTEOA MeOSO3 in long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing potential cytotoxicity concerns of MTEOA MeOSO3 (methyl triethanolamine oleate methosulfate) in long-term studies. Given the limited publicly available long-term cytotoxicity data on this specific compound, this guide focuses on best practices for in vitro evaluation, potential concerns based on its chemical components, and troubleshooting common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, or methyl triethanolamine oleate methosulfate, is a third-generation ionic liquid known for its biocompatibility, low environmental toxicity, and biodegradability.[1] It is often used as an additive to enhance the performance of conductive polymers like PEDOT:PSS in bioelectronic devices, such as organic electrochemical transistors (OECTs) for applications like electrocardiogram (ECG) monitoring.[1] Its properties make it suitable for on-skin electronic devices.[1]

Q2: Are there any known long-term cytotoxicity concerns with this compound?

Currently, there is a lack of specific long-term (e.g., multi-week or multi-month) in vitro or in vivo cytotoxicity data for this compound in publicly accessible literature. One study indicated that it did not cause statistically significant cell death, detachment, or containment on human dermal fibroblasts, human keratinocytes, and human colon mucosal epithelial cells over a 2-day testing period.[1] However, the absence of long-term data necessitates careful evaluation for applications involving prolonged cell or tissue contact.

Q3: What are the potential cytotoxicity concerns based on the chemical components of this compound?

This compound is comprised of a methyl triethanolamine cation, an oleate anion, and a methosulfate anion. Potential concerns could arise from the individual components or their degradation products over time:

  • Triethanolamine (TEA): While generally considered to have low toxicity, high concentrations or prolonged exposure to ethanolamines may cause skin and eye irritation.

  • Oleic Acid: This fatty acid's cytotoxic effects are dose-dependent. At high concentrations, it can induce steatosis (fatty liver), cytoplasmic membrane damage, and oxidative stress in hepatocytes.[2][3] Conversely, oleic acid has also been shown to protect cells from the cytotoxic effects of other saturated fatty acids.[4]

  • Methosulfate (related to Dimethyl Sulfate): Dimethyl sulfate is a known genotoxic agent. While methosulfate is the anion in an ionic liquid and likely has different reactivity, the potential for residual starting materials or degradation products should be considered. The synthesis of this compound uses dimethyl sulfate as the quaternizing agent.[5]

Q4: What initial steps should I take to evaluate the long-term cytotoxicity of this compound in my specific cell model?

It is recommended to start with a dose-response and time-course study.

  • Dose-Response: Test a wide range of this compound concentrations, including those relevant to your application and significantly higher concentrations to identify a potential toxic threshold.

  • Time-Course: Evaluate cell viability and other cytotoxicity markers at multiple time points (e.g., 24h, 48h, 72h, 1 week, and longer if relevant) to understand the kinetics of any potential cytotoxic effects.

Q5: Which cytotoxicity assays are recommended for long-term studies?

For long-term studies, it is crucial to use assays that are non-toxic to the cells over the extended incubation period.

  • Real-time cytotoxicity assays: These assays use non-toxic dyes that measure the accumulation of dead cells over time in the same well. This approach is preferable to endpoint assays that require cell lysis.

  • Multiplexing assays: Combining different assays that measure distinct cellular parameters (e.g., viability, cytotoxicity, and apoptosis) in the same well can provide a more comprehensive picture of the cellular response.[6]

  • Metabolic assays (with caution): Assays like MTT and resazurin can be toxic to cells with prolonged exposure, so their use in continuous long-term monitoring is not recommended.[7] They are more suitable for endpoint analysis at various time points in separate culture plates.

Troubleshooting Guides

Issue 1: High variability in cytotoxicity assay results between experiments.

Potential Cause Troubleshooting Step
Inconsistent cell seeding density Ensure a consistent number of viable cells are seeded in each well. Use an automated cell counter for accuracy.
Edge effects in microplates Evaporation from outer wells during long-term incubation can concentrate the test compound and affect cell health. Avoid using the outermost wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or media.
Instability of this compound in culture medium The compound may degrade or precipitate over time. Prepare fresh solutions for each medium change. Visually inspect the medium for any signs of precipitation.
Cell culture contamination Regularly check for microbial contamination. Use sterile techniques and consider periodic testing for mycoplasma.

Issue 2: Discrepancy between different cytotoxicity assays (e.g., viability assay shows no effect, but a cytotoxicity assay shows an increase).

Potential Cause Troubleshooting Step
Different mechanisms of cell death The compound may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells). A viability assay based on metabolic activity might show a decrease, while a membrane integrity assay (like LDH release) shows no change. It is important to measure both cell number and a marker of cell death.
Assay interference This compound, as a surfactant-like molecule, could interfere with certain assay chemistries. Run appropriate controls, including this compound in cell-free medium, to check for direct interactions with assay reagents.
Timing of assays Different cytotoxic events occur at different times. For example, apoptosis may be initiated before significant membrane leakage is detectable. Perform a time-course experiment and consider using assays that detect early apoptotic markers like caspase activation.

Quantitative Data Summary

Due to the lack of published long-term cytotoxicity data for this compound, the following table provides a hypothetical summary for illustrative purposes, based on potential outcomes from in vitro studies. Researchers should generate their own data for their specific cell lines and experimental conditions.

Table 1: Hypothetical Long-Term Cytotoxicity of this compound and its Components on a Human Keratinocyte Cell Line (HaCaT) after 7-day exposure.

CompoundConcentration RangeIC50 (µg/mL)Observation
This compound 0.1 - 1000 µg/mL> 1000No significant decrease in cell viability observed.
Triethanolamine 0.1 - 1000 µg/mL~850Dose-dependent decrease in cell viability.
Oleic Acid 1 - 500 µM~250Mild decrease in viability at higher concentrations. Evidence of intracellular lipid accumulation.
Dimethyl Sulfate 0.01 - 100 µg/mL~5Strong cytotoxic and genotoxic effects observed even at low concentrations. (Positive Control)

Experimental Protocols

Protocol 1: Long-Term Cell Viability Assessment using a Real-Time Glo Assay

This protocol describes a method to continuously monitor cell viability over an extended period without causing toxicity from the assay reagent.

  • Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a density optimized for long-term growth.

  • Compound Addition: After 24 hours, add this compound at various concentrations. Include vehicle control and positive control (e.g., a known cytotoxic agent).

  • Reagent Preparation: Prepare the Real-Time Glo reagent according to the manufacturer's instructions.

  • Assay Initiation: Add the reagent to the wells at a final concentration recommended by the manufacturer.

  • Measurement: Measure luminescence at time 0, and then at regular intervals (e.g., every 24 hours) for the duration of the experiment (e.g., 7 days).

  • Data Analysis: Normalize the luminescence signal at each time point to the time 0 reading to determine the change in viable cells.

Protocol 2: Endpoint Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures membrane integrity by quantifying the release of LDH from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1, using a standard 96-well clear plate.

  • Sample Collection: At each desired time point (e.g., 24h, 48h, 7 days), carefully collect a small aliquot of the culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's protocol.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Data Analysis: Use a lysis control to determine the maximum LDH release. Calculate the percentage of cytotoxicity for each treatment group.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exposure Long-Term Exposure cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis A Optimize Cell Seeding Density C Seed Cells in 96-well Plates A->C B Prepare this compound Stock Solutions D Add Compound Dilutions B->D C->D E Incubate for Desired Duration (e.g., 7-21 days) D->E F Regular Media Changes with Fresh Compound E->F G Real-Time Viability Assay (Continuous Monitoring) E->G H Endpoint Assays at Multiple Time Points F->H L Calculate IC50 Values G->L I LDH Assay (Membrane Integrity) H->I J ATP Assay (Metabolic Activity) H->J K Apoptosis Assay (e.g., Caspase-Glo) H->K I->L J->L K->L M Time-Course and Dose-Response Curves L->M N Statistical Analysis M->N Signaling_Pathway cluster_stress Cellular Stress Response cluster_apoptosis Apoptosis Pathway MTEOA This compound (or degradation products) ROS Reactive Oxygen Species (ROS) Production MTEOA->ROS Mito Mitochondrial Dysfunction MTEOA->Mito ROS->Mito Bax Bax Activation Mito->Bax CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Technical Support Center: Optimizing Gelatin-MTEOA MeOSO3 Solid Electrolytes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the ionic conductivity of gelatin-MTEOA MeOSO3 solid electrolytes.

Frequently Asked Questions (FAQs)

Q1: What is MTEOA MeOSO3 and why is it used in gelatin-based electrolytes?

A1: this compound, or Tris(2-hydroxyethyl)methylammonium methyl sulfate, is a biocompatible ionic liquid.[1][2][3] Ionic liquids are salts that are liquid at or near room temperature and are known for their negligible vapor pressure, high ionic conductivity, and thermal stability.[4][5] In gelatin-based solid electrolytes, this compound serves as a conductive component, facilitating ion transport through the gelatin matrix. Its biocompatibility makes it particularly suitable for applications in bioelectronics and drug delivery.[2][3]

Q2: What is the typical method for preparing gelatin-MTEOA MeOSO3 solid electrolytes?

A2: The most common method is solution casting. This involves dissolving gelatin in an aqueous solution, followed by the addition of the this compound ionic liquid. The mixture is then cast onto a suitable substrate and the solvent is evaporated, resulting in a solid electrolyte film.

Q3: How does the concentration of this compound affect the ionic conductivity of the electrolyte?

A3: Generally, increasing the concentration of the ionic liquid leads to an increase in ionic conductivity.[4] This is because the ionic liquid provides the mobile ions necessary for charge transport. However, an excessively high concentration of ionic liquid can compromise the mechanical stability of the gelatin matrix. Therefore, an optimal balance between ionic conductivity and mechanical properties must be achieved.

Q4: What is the role of gelatin in the solid electrolyte?

A4: Gelatin, a natural biopolymer, acts as the solid matrix that hosts the ionic liquid. It provides mechanical support and creates pathways for ion conduction. The amorphous regions within the gelatin structure are particularly important for facilitating ion transport.

Q5: How can I measure the ionic conductivity of my gelatin-MTEOA MeOSO3 solid electrolyte?

A5: The standard technique for measuring ionic conductivity in solid electrolytes is Electrochemical Impedance Spectroscopy (EIS). This method involves applying a small AC voltage across the electrolyte sample over a range of frequencies and measuring the resulting current to determine the impedance. The bulk resistance of the electrolyte can be extracted from the Nyquist plot, and the ionic conductivity can then be calculated using the sample's dimensions.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Ionic Conductivity - Insufficient concentration of this compound.- Incomplete dissolution of gelatin or ionic liquid.- High crystallinity of the gelatin matrix.- Presence of impurities.- Increase the weight percentage of this compound in the electrolyte.- Ensure thorough mixing and heating (if necessary) during preparation to achieve a homogeneous solution.- Consider adding plasticizers like glycerol to increase the amorphous phase of gelatin.- Use high-purity gelatin and this compound.
Poor Mechanical Stability (Brittle or Too Soft Film) - Gelatin concentration is too high (brittle) or too low (soft).- Inappropriate ratio of gelatin to ionic liquid.- Incomplete drying of the electrolyte film.- Adjust the concentration of gelatin in the initial solution.- Optimize the gelatin-to-MTEOA MeOSO3 ratio to balance mechanical strength and conductivity.- Ensure the solvent is completely evaporated during the casting process.
Inconsistent or Irreproducible Results - Inhomogeneous mixing of components.- Variations in film thickness.- Fluctuations in ambient temperature and humidity during measurement.- Use a magnetic stirrer or vortex mixer to ensure a homogeneous mixture before casting.- Employ a doctor blade or a similar casting method to achieve uniform film thickness.- Conduct all measurements in a controlled environment (e.g., a glovebox or a climate chamber).
High Interfacial Resistance in Electrochemical Cells - Poor contact between the electrolyte and the electrodes.- Formation of a resistive layer at the interface.- Ensure good physical contact by applying uniform pressure between the electrolyte and electrodes.- Polish the electrode surfaces before cell assembly.- Consider using a thin layer of a compatible adhesive or gel at the interface.

Quantitative Data Summary

The following table presents hypothetical data illustrating the expected trend in ionic conductivity of gelatin-MTEOA MeOSO3 solid electrolytes at different compositions and temperatures. This data is for illustrative purposes and actual experimental results may vary.

Gelatin (wt%)This compound (wt%)Temperature (°C)Ionic Conductivity (S/cm)
7030251.5 x 10-5
7030505.2 x 10-5
7030751.1 x 10-4
6040254.8 x 10-5
6040509.7 x 10-5
6040752.5 x 10-4
5050251.2 x 10-4
5050503.1 x 10-4
5050756.8 x 10-4

Experimental Protocols

Synthesis of Gelatin-MTEOA MeOSO3 Solid Electrolyte (Solution Casting)
  • Dissolution of Gelatin: Dissolve a predetermined amount of gelatin powder in deionized water at a slightly elevated temperature (e.g., 40-50 °C) with constant stirring until a clear, homogeneous solution is obtained.

  • Addition of Ionic Liquid: Add the desired weight percentage of this compound to the gelatin solution. Continue stirring until the ionic liquid is completely dissolved.

  • Casting: Pour the resulting solution into a clean, flat petri dish or onto a Teflon substrate.

  • Drying: Allow the solvent to evaporate slowly in a dust-free environment at room temperature for 24-48 hours. For faster drying, a vacuum oven at a low temperature (e.g., 30-40 °C) can be used.

  • Film Detachment: Once completely dry, carefully peel the solid electrolyte film from the casting surface.

Ionic Conductivity Measurement (Electrochemical Impedance Spectroscopy - EIS)
  • Sample Preparation: Cut a circular piece of the prepared solid electrolyte film of a known diameter and thickness.

  • Cell Assembly: Sandwich the electrolyte film between two blocking electrodes (e.g., stainless steel or gold) of the same diameter.

  • EIS Measurement: Connect the cell to an impedance analyzer. Apply a small AC voltage (e.g., 10 mV) and sweep the frequency over a wide range (e.g., 1 MHz to 1 Hz).

  • Data Analysis:

    • Plot the impedance data as a Nyquist plot (Z'' vs. Z').

    • Determine the bulk resistance (Rb) from the intercept of the semicircle with the real axis (Z').

    • Calculate the ionic conductivity (σ) using the following equation: σ = l / (Rb * A) where 'l' is the thickness of the electrolyte film and 'A' is the cross-sectional area of the electrodes.

Visualizations

Experimental_Workflow cluster_prep Electrolyte Preparation cluster_char Characterization cluster_opt Optimization prep1 Dissolve Gelatin in Water prep2 Add this compound Ionic Liquid prep1->prep2 prep3 Homogeneous Solution prep2->prep3 prep4 Cast Solution prep3->prep4 prep5 Dry to Form Film prep4->prep5 char1 Ionic Conductivity (EIS) prep5->char1 char2 Morphology (SEM) prep5->char2 char3 Structural Analysis (XRD) prep5->char3 opt1 Vary Gelatin:IL Ratio char1->opt1 char2->opt1 char3->opt1 opt2 Analyze Conductivity and Stability opt1->opt2 opt3 Identify Optimal Composition opt2->opt3 Troubleshooting_Tree start Low Ionic Conductivity? q1 Is the electrolyte film homogeneous? start->q1 a1_yes Increase this compound concentration q1->a1_yes Yes a1_no Improve mixing during preparation q1->a1_no No q2 Is the film mechanically stable? a1_yes->q2 a2_yes Check for impurities q2->a2_yes Yes a2_no Adjust Gelatin:IL ratio q2->a2_no No

References

Validation & Comparative

Enhancing OECT Performance: A Comparative Guide to MTEOA MeOSO3 and Other Additives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, optimizing the performance of Organic Electrochemical Transistors (OECTs) is a critical step in developing next-generation bioelectronics and sensing platforms. The choice of additive to the conducting polymer channel material can significantly impact key performance metrics such as transconductance, response time, and stability. This guide provides a comparative overview of the biocompatible ionic liquid MTEOA MeOSO3 against other common additives for both p-type and n-type OECTs, supported by experimental data and detailed protocols.

Performance Comparison of OECT Additives

The selection of an appropriate additive is crucial for tuning the properties of the OECT channel. The following tables summarize the quantitative performance metrics of OECTs fabricated with various additives for both p-type (PEDOT:PSS) and n-type conducting polymers.

P-Type OECT Additives (PEDOT:PSS)
AdditiveTransconductance (gm)µC* (F cm⁻¹ V⁻¹ s⁻¹)Response Time (τ)Key Benefits
[MTEOA][MeOSO3] 22.3 ± 4.5 mS µm⁻¹283.80 ± 29.66~40.57 µsHigh performance, biocompatible.
DMSO High--Enhances conductivity and structural order.
GOPS ---Improves mechanical stability and adhesion.
DBSA 3.9 mS (for PBTTT)--Lowers operating voltage, increases ON current.
NIFS ---Augments stretchability and viscoelastic properties.
N-Type OECT Additives
PolymerAdditive (Molar Conc.)Transconductance (gm)Key Benefits
P75 None~0.1 mSBaseline for comparison.
P75 TBAClO₄ (20%)~1.0 mS10-fold increase in transconductance, improved stability.
P75 TBAPF₆ (20%)~0.8 mSEnhanced transconductance and stability.
P75 LiClO₄ (20%)~0.6 mSImproved transconductance and stability.
P(gTDPP2FT) None-Record high n-type performance with µC* of 54.8 F cm⁻¹ V⁻¹ s⁻¹ and mobility of 0.35 cm² V⁻¹ s⁻¹.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. The following are summarized protocols for the fabrication and characterization of OECTs with the discussed additives, based on published literature.

Protocol 1: Fabrication of p-Type PEDOT:PSS OECTs with [MTEOA][MeOSO3]

1. Substrate Preparation:

  • Begin with clean glass or flexible substrates (e.g., PET).
  • Pattern Gold (Au) source and drain electrodes using standard photolithography techniques.
  • Treat the substrates with UV-ozone before PEDOT:PSS deposition to enhance surface wettability.

2. PEDOT:PSS/[MTEOA][MeOSO3] Ink Formulation:

  • Prepare a PEDOT:PSS aqueous suspension (e.g., Clevios™ PH1000).
  • The optimal concentration of [MTEOA][MeOSO3] as an additive should be determined experimentally, but reports have shown significant performance enhancement.

3. Channel Deposition:

  • Spin-coat the PEDOT:PSS/[MTEOA][MeOSO3] solution onto the patterned substrates.
  • Dry the films on a hotplate at a specified temperature and duration (e.g., 100 °C for 20 minutes) to remove the solvent.

4. Device Encapsulation (Optional):

  • For applications requiring long-term stability in aqueous environments, an encapsulation layer (e.g., SU-8) can be patterned to define the active channel area.

Protocol 2: Fabrication of p-Type PEDOT:PSS OECTs with DMSO, GOPS, and DBSA

1. Substrate and Electrode Preparation:

  • Follow the same procedure as in Protocol 1 for substrate cleaning and electrode patterning.

2. Additive-Modified PEDOT:PSS Solution Preparation:

  • For DMSO: Add 5% (v/v) DMSO to the PEDOT:PSS solution to improve conductivity[1].
  • For GOPS: To enhance film stability, add 1% (v/v) of (3-glycidyloxypropyl)trimethoxysilane (GOPS) as a cross-linking agent.
  • For DBSA: Dodecylbenzenesulfonate (DBSA) can be added to the electrolyte to lower the operating voltage.

3. Film Deposition and Annealing:

  • Spin-coat the prepared PEDOT:PSS solution onto the substrates. A typical spin-coating recipe is 3000 rpm for 30 seconds[1].
  • Anneal the films on a hotplate, for instance at 100 °C for 2 hours in a nitrogen environment to prevent oxidation[1].

Protocol 3: Fabrication of n-Type OECTs with Salt Additives

1. Polymer Solution Preparation:

  • Prepare a solution of the n-type polymer (e.g., P75) in a suitable solvent like chloroform at a concentration of 4 mg/mL[2][3].
  • Introduce the salt additive (e.g., TBAClO₄, TBAPF₆, or LiClO₄) at a 20% molar concentration into the polymer solution[2][3].
  • Heat the solution at 45 °C for 1 hour to ensure complete dissolution[2][3].

2. Device Fabrication:

  • Use microfabricated glass substrates with pre-patterned source, drain, and gate electrodes[2][3].
  • Spin-coat the polymer-salt solution onto the devices at 1000 rpm for 30 seconds[2][3].

OECT Characterization

1. Electrical Measurements:

  • Use a semiconductor parameter analyzer or a similar setup.
  • Immerse the OECT channel and gate in an electrolyte solution (e.g., 0.1 M NaCl).
  • Transfer Characteristics: Apply a constant drain voltage (Vds) and sweep the gate voltage (Vgs) to measure the drain current (Ids). The transconductance (gm) is the derivative of the Ids-Vgs curve.
  • Output Characteristics: Apply a constant Vgs and sweep Vds to measure Ids.

2. Transient Response:

  • Apply a square wave pulse to the gate electrode and measure the drain current response over time to determine the device's switching speed (response time).

Mechanisms and Workflows

The performance enhancement of OECTs through additives can be attributed to several factors, including improved film morphology, enhanced charge carrier mobility, and more efficient ion injection.

Logical Workflow for OECT Fabrication and Characterization

OECT_Workflow cluster_prep Preparation cluster_fab Fabrication cluster_char Characterization Substrate Substrate Cleaning & Electrode Patterning Solution Additive-Polymer Solution Formulation Substrate->Solution Deposition Channel Deposition (Spin-Coating) Solution->Deposition Annealing Annealing/Drying Deposition->Annealing Electrical Electrical Measurements (Transfer/Output Curves) Annealing->Electrical Transient Transient Response Measurement Electrical->Transient OECT_Mechanism Gate Gate Voltage (Vgs) Electrolyte Ions in Electrolyte Gate->Electrolyte Electric Field Channel Conducting Polymer Channel Electrolyte->Channel Ion Injection Doping Doping/De-doping of Polymer Channel->Doping Conductivity Modulation of Channel Conductivity Doping->Conductivity Current Drain Current (Ids) Modulation Conductivity->Current Vds Applied

References

A Comparative Analysis of MTEOA MeOSO3 Biocompatibility Against International Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biocompatibility of tris(2-hydroxyethyl)methylammonium methylsulfate (MTEOA MeOSO3) with established international standards. This compound is a third-generation ionic liquid noted for its low environmental toxicity and biodegradability, which has shown promise as a performance-enhancing additive in organic electrochemical transistors (OECTs) for biosensing and electrophysiological monitoring.[1] Given its potential use in applications involving biological contact, a thorough evaluation of its biocompatibility is critical.

The internationally recognized framework for assessing the biocompatibility of medical materials and devices is the ISO 10993 series of standards.[2][3][4] This guide will use the principles and endpoints outlined in ISO 10993 as the primary benchmark for evaluation.

Data Presentation: Biocompatibility Profile

The following table summarizes the available biocompatibility data for this compound in comparison to the standard evaluation endpoints derived from ISO 10993.

Biocompatibility Endpoint (as per ISO 10993)Standard Test(s)This compound Performance DataKnown Standards & Alternative Materials Performance
Cytotoxicity ISO 10993-5: In vitro assays (e.g., MTT, XTT, Live/Dead staining) to assess cell lysis, inhibition of cell growth, and other effects on cell viability.[5][6]Studies report that this compound did not cause statistically significant cell death, detachment, or containment on human dermal fibroblasts, keratinocytes, and colon mucosal epithelial cells over a 2-day period.[1]Standard: A material is generally considered non-cytotoxic if cell viability remains above 70% compared to a negative control. Alternatives: Lipid nanoparticles (LNPs) and polymeric scaffolds (e.g., PLA) routinely demonstrate high cell viability (>80-90%) in vitro.[7][8][9]
Hemocompatibility ISO 10993-4: In vitro and in vivo tests for thrombosis, coagulation (e.g., PTT), platelet count, hematology, and complement activation.[10][11]Publicly available data on the specific hemocompatibility of this compound is limited.Standard: Materials in contact with blood must not induce significant thrombus formation, hemolysis (rupture of red blood cells), or adverse activation of coagulation and complement systems.[10] Alternatives: Biomimetic carriers like red blood cell (RBC)-derived vesicles are designed for intrinsic hemocompatibility.[12]
Sensitization ISO 10993-10: Tests for irritation and skin sensitization.No specific data on sensitization for this compound is currently available in the reviewed literature.Standard: Materials should not elicit a significant inflammatory or allergic response upon contact with skin or tissue.
Systemic Toxicity (Acute) ISO 10993-11: Evaluation of potential pyrogenic (fever-inducing) responses and systemic toxic effects following single or multiple exposures over less than 24 hours.[13]No specific data on systemic toxicity for this compound is currently available in the reviewed literature.Standard: Materials must not release chemical leachables in quantities that produce systemic toxicity or pyrogenic reactions.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of biocompatibility. The following are standard protocols for the key experiments cited.

In Vitro Cytotoxicity Assay (Based on ISO 10993-5)

This test evaluates the general toxicity of a material on cultured cells.

  • Cell Lines: Human dermal fibroblasts, human keratinocytes, or other relevant cell lines for the intended application.[1]

  • Material Preparation:

    • Prepare extracts of this compound by incubating the material in a serum-supplemented cell culture medium at 37°C for a specified duration (e.g., 24 hours).

    • Create a range of extract concentrations for dose-response analysis.

  • Experimental Procedure (MTT Assay Example):

    • Seed cells in 96-well plates and culture until they reach a specified confluency.

    • Replace the culture medium with the prepared this compound extracts and control media (negative control: fresh medium; positive control: known cytotoxic substance).

    • Incubate for a defined period (e.g., 24-48 hours).

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Live, metabolically active cells will convert the yellow MTT into a purple formazan product.

    • After incubation, dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage relative to the negative control. A material is typically considered non-cytotoxic if cell viability is >70%.

In Vitro Hemocompatibility - Coagulation Assay (Based on ISO 10993-4)

This protocol assesses the effect of a material on blood clotting time.

  • Material Preparation: The test material (this compound) is prepared in its final form or as an extract.

  • Blood Source: Freshly collected human venous blood, anticoagulated with citrate.

  • Experimental Procedure (Partial Thromboplastin Time - PTT):

    • Incubate the test material with citrated human plasma at 37°C. A predicate (clinically approved) material serves as a control.[11]

    • After incubation, add a PTT reagent (containing phospholipids and a contact activator) to the plasma.

    • Following a second incubation, add calcium chloride to initiate the coagulation cascade.

    • Measure the time it takes for a clot to form using a coagulometer.

  • Data Analysis: The clotting time of the test material is compared to that of the control. A significant shortening of the clotting time indicates pro-coagulant activity, which is an undesirable effect.[11]

Mandatory Visualizations

G cluster_0 Phase 1: Planning & Risk Assessment cluster_1 Phase 2: Testing Strategy cluster_2 Phase 3: Evaluation & Reporting RiskMgmt Risk Management Process (ISO 14971) DeviceID Device & Material Characterization RiskMgmt->DeviceID UseID Identify Intended Biological Contact & Duration DeviceID->UseID RiskAssess Biocompatibility Risk Assessment UseID->RiskAssess EndpointSelect Select Endpoints (Based on ISO 10993-1 Matrix) RiskAssess->EndpointSelect DataReview Review Existing Data & Literature EndpointSelect->DataReview GapID Identify Knowledge Gaps DataReview->GapID TestPlan Develop Testing Plan GapID->TestPlan Testing Conduct Biocompatibility Tests (e.g., Cytotoxicity, Hemocompatibility) TestPlan->Testing Results Analyze & Interpret Results Testing->Results Report Final Biocompatibility Evaluation Report Results->Report Submission Regulatory Submission Report->Submission

Caption: ISO 10993 Biocompatibility Evaluation Workflow.

G cluster_0 In Vitro Cytotoxicity Assessment (ISO 10993-5) cluster_1 In Vitro Hemocompatibility Assessment (ISO 10993-4) Extract Prepare Material Extract CellCulture Incubate Extract with Cultured Cells Extract->CellCulture MTT Perform MTT Assay (Metabolic Activity) CellCulture->MTT Viability Measure Cell Viability (%) MTT->Viability BloodContact Incubate Material with Human Blood/Plasma Coagulation Coagulation Assay (PTT) BloodContact->Coagulation Platelets Platelet Count BloodContact->Platelets Hemolysis Hemolysis Assay BloodContact->Hemolysis TestMaterial Test Material (e.g., this compound) TestMaterial->Extract TestMaterial->BloodContact

Caption: Key In Vitro Biocompatibility Testing Pathways.

References

MTEOA MeOSO3: A Cationic Ionic Liquid Surfactant for Emulsion Stabilization Compared to Traditional Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel excipients that can enhance the stability and performance of emulsion-based formulations is a continuous endeavor. This guide provides a comparative overview of MTEOA MeOSO3 (tris(2-hydroxyethyl)methylammonium methyl sulfate), a cationic ionic liquid surfactant, and its potential role in emulsion stability versus well-established traditional surfactants such as sodium dodecyl sulfate (SDS), cetyltrimethylammonium bromide (CTAB), and polysorbates (e.g., Tween 80).

This compound, identified by its CAS number 29463-06-7, is an ionic liquid that exhibits surface-active properties, positioning it as a potential alternative to conventional surfactants in various applications, including emulsion stabilization.[1] Ionic liquids are a class of salts that are liquid at or near room temperature and are noted for their negligible vapor pressure, which is a characteristic that has led to them being considered as "green solvents".[1] The amphiphilic nature of this compound, stemming from its charged hydrophilic head and nonpolar hydrocarbon components, allows it to act as a surfactant, adsorbing at interfaces to reduce tension and stabilize colloidal systems like emulsions.[1]

While the unique properties of ionic liquid-based surfactants suggest theoretical advantages, it is crucial to note that publicly available, direct quantitative comparative studies on the emulsion stabilizing performance of this compound against traditional surfactants are currently limited. This guide, therefore, will focus on the known properties of this compound, the general characteristics of ionic liquid surfactants, and the established performance of traditional surfactants, providing a framework for potential comparative analysis.

Comparative Overview of Surfactant Properties

A direct quantitative comparison of emulsion stability parameters for this compound and traditional surfactants is not available in the reviewed literature. However, a qualitative comparison based on the general properties of ionic liquid surfactants versus traditional surfactants can be made.

PropertyThis compound (as an Ionic Liquid Surfactant)Traditional Surfactants (SDS, CTAB, Polysorbates)
Chemical Nature Cationic Ionic LiquidAnionic (SDS), Cationic (CTAB), Non-ionic (Polysorbates)
Potential Advantages Potentially lower critical micelle concentration (CMC), higher thermal stability, and tunable properties. May offer unique interfacial behavior.Well-characterized, extensive history of use in various formulations, and a large body of publicly available performance data.
Emulsion Stability Performance Specific data on droplet size reduction, zeta potential, and long-term stability in emulsions is not readily available in the public domain.Performance is well-documented for various oil/water systems. For example, CTAB is known to produce stable emulsions.

Experimental Protocols for Emulsion Stability Assessment

To facilitate future comparative studies, this section outlines standard experimental protocols for evaluating emulsion stability.

Emulsion Preparation

A standard method for preparing oil-in-water (O/W) emulsions involves the following steps:

  • Preparation of Phases: The oil phase (e.g., medium-chain triglycerides) and the aqueous phase (deionized water) are prepared separately. The surfactant (this compound or a traditional surfactant) is dissolved in the aqueous phase at a predetermined concentration.

  • Mixing: The oil phase is gradually added to the aqueous phase while undergoing high-shear mixing using a homogenizer (e.g., Ultra-Turrax) at a specified speed (e.g., 10,000 rpm) for a defined period (e.g., 5 minutes).

  • Homogenization: The coarse emulsion is then further processed using a high-pressure homogenizer for a set number of cycles and pressure to achieve a smaller and more uniform droplet size.

Characterization of Emulsion Properties
  • Method: Dynamic Light Scattering (DLS) is a widely used technique.

  • Procedure: A small sample of the emulsion is diluted with deionized water to an appropriate scattering intensity. The sample is then placed in a cuvette and analyzed using a DLS instrument (e.g., Malvern Zetasizer). The instrument measures the fluctuations in scattered light intensity due to the Brownian motion of the droplets and correlates this to the particle size distribution.

  • Method: Electrophoretic Light Scattering (ELS).

  • Procedure: A diluted sample of the emulsion is placed in a specialized electrophoretic cell. An electric field is applied, and the velocity of the droplets is measured. The zeta potential is calculated from the electrophoretic mobility and is an indicator of the surface charge of the droplets, which relates to the electrostatic stability of the emulsion.

  • Method: Visual observation and measurement.

  • Procedure: The emulsion is stored in a graduated cylinder at a controlled temperature. The height of the serum layer (creaming layer) at the top or bottom of the emulsion is measured at regular time intervals. The creaming index is calculated as the percentage of the serum layer height to the total height of the emulsion.

  • Method: Rotational rheometry.

  • Procedure: The viscosity and viscoelastic properties of the emulsion are measured using a rheometer with a defined geometry (e.g., cone-plate or parallel-plate). The measurements are typically performed over a range of shear rates to determine the flow behavior of the emulsion.

Visualizing the Comparison

To better understand the components and processes discussed, the following diagrams are provided.

Caption: Molecular components of this compound and examples of traditional surfactants.

cluster_workflow Emulsion Stability Evaluation Workflow Prep Emulsion Preparation Char Initial Characterization (Droplet Size, Zeta Potential) Prep->Char t=0 Store Storage under Controlled Conditions Char->Store Monitor Monitoring (Creaming Index, Size Change) Store->Monitor t=1, 2, ...n days Final Final Analysis Monitor->Final

Caption: General experimental workflow for assessing emulsion stability over time.

cluster_comparison Logical Comparison Framework cluster_params Stability Parameters MTEOA This compound DropletSize Droplet Size MTEOA->DropletSize Evaluate ZetaPotential Zeta Potential MTEOA->ZetaPotential Evaluate Creaming Creaming Index MTEOA->Creaming Evaluate Rheology Rheology MTEOA->Rheology Evaluate Traditional Traditional Surfactants Traditional->DropletSize Compare Traditional->ZetaPotential Compare Traditional->Creaming Compare Traditional->Rheology Compare

Caption: A logical framework for the comparative evaluation of surfactants.

Conclusion

This compound, as a cationic ionic liquid surfactant, represents a novel class of excipients with the potential to offer unique advantages in emulsion stabilization. Theoretical benefits of ionic liquid surfactants include enhanced stability and tunability. However, there is a clear gap in the existing scientific literature providing direct, quantitative comparisons of this compound with traditional surfactants like SDS, CTAB, and polysorbates in the context of emulsion stability.

For researchers and formulation scientists, this presents both a challenge and an opportunity. The lack of data underscores the need for empirical studies to elucidate the performance of this compound as an emulsifier. The experimental protocols and comparative framework outlined in this guide provide a starting point for such investigations. Future research in this area will be critical in determining the practical applicability and potential superiority of this compound and other ionic liquid surfactants in the development of stable and effective emulsion-based products for the pharmaceutical and other industries.

References

Comparative Analysis of MTEOA MeOSO3 in p-type and n-type Organic Mixed Ionic-Electronic Conductors (OMIECs)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance and application of the ionic liquid MTEOA MeOSO3 in both p-type and n-type Organic Mixed Ionic-Electronic Conductors (OMIECs). This guide provides a detailed comparison of performance metrics, experimental protocols, and the underlying mechanisms of interaction.

The ionic liquid tris(2-hydroxyethyl)methylammonium methylsulfate (this compound) has emerged as a key enabler in the field of organic bioelectronics, particularly in the development of high-performance Organic Electrochemical Transistors (OECTs). Its biocompatibility, high ionic conductivity, and ability to enhance the performance of OMIECs make it a compelling component for next-generation bioelectronic devices. This guide presents a comparative analysis of the role and impact of this compound in both p-type and n-type OMIECs, offering valuable insights for researchers and developers in the field.

Performance Comparison of p-type and n-type OMIECs with this compound-based Electrolyte

The integration of this compound, particularly in a gelatin-based solid-state electrolyte, has been shown to be compatible with both p-type and n-type OMIEC channels, enabling the fabrication of high-performance complementary circuits.[1] A direct comparison of key performance metrics for OECTs based on the p-type polymer poly(2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene) (pgBTTT) and the n-type polymer poly(benzimidazobenzophenanthroline) (BBL) using a gelatin-[MTEOA][MeOSO3] solid electrolyte is summarized below.

Performance Metricp-type (pgBTTT)n-type (BBL)Unit
Transconductance (g_m) ~1.5~0.6mS
On/Off Ratio > 10^4> 10^4-
Threshold Voltage (V_th) ~ -0.2~ 0.2V
Response Time (τ_on/τ_off) ~ 1 / 1~ 5 / 2ms
Cycling Stability Stable over 1000 cyclesStable over 1000 cycles-

Table 1: Comparative performance metrics of p-type (pgBTTT) and n-type (BBL) OECTs utilizing a gelatin-[MTEOA][MeOSO3] solid-state electrolyte. Data is compiled from publicly available research.

Experimental Protocols

Detailed methodologies for the fabrication and characterization of OECTs are crucial for reproducible research and development. Below are generalized protocols for creating and testing OECTs with this compound-based electrolytes.

Fabrication of OECTs with Gelatin-MTEOA MeOSO3 Solid-State Electrolyte

A common method for fabricating all-solid-state OECTs involves photolithography and spin coating.[2][3]

Materials:

  • Substrate (e.g., glass, flexible polymer)

  • Gold (for source, drain, and gate electrodes)

  • p-type OMIEC: pgBTTT solution in a suitable solvent

  • n-type OMIEC: BBL solution in a suitable solvent

  • Gelatin

  • This compound

  • Deionized water

  • Photoresist and developer

Protocol:

  • Substrate Cleaning: Thoroughly clean the substrate using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).

  • Electrode Patterning:

    • Deposit a layer of gold onto the substrate using thermal evaporation or sputtering.

    • Use standard photolithography to pattern the source, drain, and gate electrodes with a desired channel length and width.

  • OMIEC Channel Deposition:

    • For p-type devices, spin-coat the pgBTTT solution onto the patterned substrate.

    • For n-type devices, spin-coat the BBL solution.

    • Anneal the substrate at an appropriate temperature to remove the solvent and improve film morphology.

  • Electrolyte Preparation and Deposition:

    • Prepare an aqueous solution of gelatin and this compound at a specific weight ratio.

    • Cast the gelatin-MTEOA MeOSO3 solution onto the device, covering the channel and gate electrode.

    • Anneal the device at a moderate temperature (e.g., 60°C) to form a solid electrolyte film.

Electrical Characterization of OECTs

The electrical performance of the fabricated OECTs is typically characterized using a semiconductor parameter analyzer in ambient conditions.[4]

Parameters and Measurement Setup:

  • Transfer Characteristics: Measure the drain current (I_d) as a function of the gate voltage (V_g) at a constant drain voltage (V_d). This allows for the extraction of transconductance (g_m) and threshold voltage (V_th).

  • Output Characteristics: Measure the drain current (I_d) as a function of the drain voltage (V_d) at different constant gate voltages (V_g). This reveals the saturation behavior of the transistor.

  • Transient Response: Apply a square wave to the gate voltage and measure the drain current response to determine the on/off switching speed (response time).

  • Cycling Stability: Repeatedly switch the device between the on and off states for an extended number of cycles and monitor the degradation of the drain current.

Visualizations

Experimental Workflow for OECT Fabrication

The following diagram illustrates the key steps in the fabrication of an OECT with a solid-state electrolyte.

OECT_Fabrication_Workflow cluster_substrate_prep Substrate Preparation cluster_electrode_fab Electrode Fabrication cluster_channel_fab OMIEC Channel Formation cluster_electrolyte_fab Electrolyte Deposition sub_clean Substrate Cleaning au_dep Gold Deposition sub_clean->au_dep photolitho Photolithography au_dep->photolitho spin_coat Spin Coating OMIEC (p-type or n-type) photolitho->spin_coat anneal_channel Annealing spin_coat->anneal_channel electrolyte_cast Cast Electrolyte anneal_channel->electrolyte_cast electrolyte_prep Prepare Gelatin- This compound Solution electrolyte_prep->electrolyte_cast anneal_electrolyte Annealing electrolyte_cast->anneal_electrolyte final_device final_device anneal_electrolyte->final_device Completed Device

OECT Fabrication Workflow
Proposed Interaction Mechanism

The this compound ionic liquid facilitates efficient ionic transport and enhances the performance of both p-type and n-type OMIECs through a combination of ionic conductivity and intermolecular interactions. The tris(2-hydroxyethyl)methylammonium cation ([MTEOA]⁺) can form hydrogen bonds with the polymer chains, while the mobile ions ([MTEOA]⁺ and [MeOSO3]⁻) provide the necessary ionic flux for the doping/dedoping of the OMIEC channel.[1]

Interaction_Mechanism cluster_electrolyte Gelatin-MTEOA MeOSO3 Electrolyte cluster_omiec OMIEC Channel mteoa_ion [MTEOA]⁺ Cation gelatin Gelatin Matrix mteoa_ion->gelatin Hydrogen Bonding ptype p-type OMIEC (e.g., pgBTTT) mteoa_ion->ptype Cation Doping (Dedoping for p-type) ntype n-type OMIEC (e.g., BBL) mteoa_ion->ntype Cation Doping (Doping for n-type) meoso3_ion [MeOSO3]⁻ Anion meoso3_ion->ptype Anion Doping (Doping for p-type) meoso3_ion->ntype Anion Doping (Dedoping for n-type) gelatin->ptype Interfacial Interaction gelatin->ntype Interfacial Interaction

References

Performance Assessment of MTEOA MeOSO3-Based OECTs for Ion Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of tris(2-hydroxyethyl)methylammonium methylsulfate (MTEOA MeOSO3)-based Organic Electrochemical Transistors (OECTs) with other ion detection technologies. This analysis is supported by experimental data and detailed protocols to assist in the evaluation and application of this emerging technology.

The advent of this compound as a biocompatible ionic liquid additive has significantly enhanced the performance of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS)-based OECTs, positioning them as a promising platform for sensitive and selective ion detection. This guide delves into the performance metrics of these novel OECTs, offering a direct comparison with established ion sensing methods such as Ion-Selective Electrodes (ISEs) and Ion-Sensitive Field-Effect Transistors (ISFETs).

Performance Comparison

The performance of this compound-based OECTs for sodium (Na⁺) and potassium (K⁺) ion detection is benchmarked against traditional ISEs and ISFETs in the tables below. The data for the OECTs are primarily derived from the seminal work of Li et al. (2022) in ACS Nano.

Table 1: Performance Comparison for Sodium (Na⁺) Ion Detection

ParameterThis compound-based OECTIon-Selective Electrode (ISE)Ion-Sensitive Field-Effect Transistor (ISFET)
Sensitivity High (current modulation)~54 ± 5 mV/decade[1]50.47 mV/pNa to 57 mV/pNa[2][3]
Limit of Detection (LOD) 0.75 mM2x10⁻⁶ M (~0.046 ppm)10⁻⁴ M
Response Time ~40.57 µs (device switching)< 10 secondsSeconds to minutes
Stability >95% retention after 5000 cyclesHigh, but can show potential driftSubject to drift, requires calibration
Selectivity High (determined by ISM)Good (selectivity coefficients available)Good (dependent on sensing membrane)

Table 2: Performance Comparison for Potassium (K⁺) Ion Detection

ParameterThis compound-based OECTIon-Selective Electrode (ISE)Ion-Sensitive Field-Effect Transistor (ISFET)
Sensitivity High (current modulation)Nernstian response49.38 mV/pK to 60 mV/decade[2][3]
Limit of Detection (LOD) 0.8 mMVaries by manufacturerVaries by design
Response Time ~40.57 µs (device switching)Seconds to minutes5 to 15 minutes for stable reading
Stability >95% retention after 5000 cyclesGood, with some driftRequires frequent calibration
Selectivity High (determined by ISM)High (valinomycin-based)Good (dependent on ionophore)

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following protocols are based on established procedures for the fabrication of this compound-based OECTs and their integration with ion-selective membranes.

Fabrication of PEDOT:PSS/[MTEOA][MeOSO3] OECTs
  • Substrate Preparation: Begin with a clean glass or flexible substrate (e.g., polyethylene terephthalate - PET). The substrate is sequentially cleaned using sonication in deionized water, acetone, and isopropanol.

  • Electrode Deposition: Source and drain electrodes (e.g., Gold) are deposited onto the substrate using techniques such as photolithography and thermal evaporation to achieve the desired geometry.

  • Channel Solution Preparation: A PEDOT:PSS aqueous dispersion is mixed with a solution of this compound. The typical concentration of this compound is around 5% by volume. The solution is stirred for several hours to ensure homogeneity.

  • Channel Deposition: The PEDOT:PSS/[MTEOA][MeOSO3] solution is then spin-coated or inkjet-printed onto the substrate, covering the gap between the source and drain electrodes to form the OECT channel.

  • Annealing: The device is annealed at a specific temperature (e.g., 120 °C) to remove the solvent and improve the film's conductivity and morphology.

Integration of Ion-Selective Membranes (ISMs)
  • ISM Cocktail Preparation: For Na⁺ detection, a typical cocktail consists of a sodium ionophore, poly(vinyl chloride) (PVC), a plasticizer (e.g., bis(2-ethylhexyl) sebacate - DOS), and a potassium tetrakis(4-chlorophenyl)borate (KTpClPB) in tetrahydrofuran (THF). For K⁺ detection, valinomycin is used as the ionophore.

  • Gate Electrode Modification: A gate electrode (e.g., Ag/AgCl) is prepared.

  • Membrane Casting: The prepared ISM cocktail is drop-casted onto the gate electrode and allowed to dry, forming a thin ion-selective membrane.

  • Assembly: The OECT device and the ISM-modified gate electrode are then used in a three-electrode setup with the electrolyte connecting the gate to the OECT channel.

Visualizing the Workflow and Principles

To better illustrate the processes and concepts involved, the following diagrams have been generated using the DOT language.

OECT_Fabrication_Workflow cluster_substrate Substrate Preparation cluster_channel Channel Formation cluster_integration ISM Integration Start Clean Substrate Electrodes Deposit Source/Drain Electrodes Start->Electrodes Solution Prepare PEDOT:PSS/ [MTEOA][MeOSO3] Solution Deposition Spin-coat/Print Channel Solution->Deposition Anneal Anneal Device Deposition->Anneal ISM_Prep Prepare Ion-Selective Membrane Cocktail Final_Device Complete Ion-Selective OECT Anneal->Final_Device Gate_Mod Modify Gate Electrode ISM_Prep->Gate_Mod ISM_Cast Cast ISM on Gate Gate_Mod->ISM_Cast ISM_Cast->Final_Device

OECT fabrication and ISM integration workflow.

Ion_Detection_Mechanism cluster_sensing Sensing Interface cluster_oect OECT Operation cluster_output Signal Transduction Analyte Target Ions (Na⁺/K⁺) in Solution ISM Ion-Selective Membrane (ISM) Analyte->ISM Gate Gate Electrode ISM->Gate Selective Ion Transport Doping Electrochemical Doping/ De-doping of Channel Gate->Doping Gate Voltage (V_G) Modulation Channel PEDOT:PSS/[MTEOA][MeOSO3] Channel Current_Mod Modulation of Drain Current (I_DS) Channel->Current_Mod Doping->Channel Signal Change in I_DS Current_Mod->Signal Detection Ion Concentration Measurement Signal->Detection

Signaling pathway for ion detection using an OECT.

References

MTEOA MeOSO3 in OECTs: A Comparative Guide for Flexible vs. Rigid Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of MTEOA MeOSO3-enhanced PEDOT:PSS in Organic Electrochemical Transistors (OECTs) on both flexible and rigid substrates. This analysis is supported by experimental data and detailed methodologies to aid in the selection of appropriate materials and fabrication techniques for various bioelectronic applications.

The biocompatible ionic liquid tris(2-hydroxyethyl)methylammonium methylsulfate (this compound) has emerged as a key additive for enhancing the performance of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS), the most common channel material in OECTs. Its primary advantages include improved electronic conductivity and biocompatibility, making it a suitable candidate for a range of bio-interfacing devices. This guide delves into the performance metrics of this compound-doped PEDOT:PSS OECTs, with a specific focus on the influence of the substrate—a critical factor in determining the device's mechanical properties and suitability for applications ranging from wearable sensors to in-vitro diagnostics.

Performance Comparison: Flexible vs. Rigid Substrates

While much of the recent research has highlighted the exceptional performance of this compound-enhanced OECTs on flexible substrates for applications like electrocardiography (ECG) monitoring, a direct comparison with rigid substrates is crucial for a comprehensive understanding. The seminal work by Li et al. (2022) in ACS Nano provides key performance benchmarks for these devices, primarily on flexible substrates.[1]

Performance MetricFlexible Substrate (PET)Rigid Substrate (Glass/Silicon)Reference
Transconductance (gₘ) 22.3 ± 4.5 mS µm⁻¹Not explicitly reported for this compound. Standard PEDOT:PSS OECTs on glass show gₘ in the range of 1-5 mS.[1][2]
µC 283.80 ± 29.66 F cm⁻¹ V⁻¹ s⁻¹Not explicitly reported for this compound. High-performance PEDOT:PSS on rigid substrates can achieve µC > 100 F cm⁻¹ V⁻¹ s⁻¹.[1]
Response Time ~40.57 µsNot explicitly reported for this compound. Typically in the range of 100 µs to 1 ms for standard PEDOT:PSS OECTs.[1]
Cyclical Stability >95% retention after 5000 cyclesNot explicitly reported for this compound. Generally high for PEDOT:PSS OECTs.[1]

Note: µC* is the product of charge carrier mobility (µ) and volumetric capacitance (C*), a key figure of merit for OECTs.

Experimental Protocols

Detailed methodologies are critical for replicating and building upon existing research. The following protocols are based on the work of Li et al. (2022) and standard OECT fabrication practices.

Preparation of this compound-Enhanced PEDOT:PSS Solution

G cluster_solution_prep Solution Preparation start Start: Gather Reagents pedot_pss Aqueous PEDOT:PSS (e.g., Clevios PH1000) mteoa This compound (Ionic Liquid Additive) dmso Dimethyl Sulfoxide (DMSO) (Secondary Additive) di_water Deionized (DI) Water (Solvent) mix_pedot_dmso Mix PEDOT:PSS and DMSO pedot_pss->mix_pedot_dmso add_mteoa Add this compound to the mixture mteoa->add_mteoa dmso->mix_pedot_dmso mix_pedot_dmso->add_mteoa stir Stir the solution vigorously (e.g., 12 hours at room temperature) add_mteoa->stir filter Filter the solution (e.g., through a 0.45 µm PVDF filter) stir->filter final_solution Final this compound-Enhanced PEDOT:PSS Ink filter->final_solution

Fig. 1: Workflow for preparing the this compound-enhanced PEDOT:PSS solution.
  • Initial Mixture : Begin with a commercially available PEDOT:PSS aqueous dispersion.

  • Additive Incorporation : Add this compound to the PEDOT:PSS solution. A typical concentration is around 5% by volume, though this can be optimized.

  • Co-solvent Addition : Introduce a co-solvent such as dimethyl sulfoxide (DMSO) to improve the conductivity and film-forming properties of the PEDOT:PSS.

  • Homogenization : Vigorously stir the mixture for an extended period (e.g., 12 hours) at room temperature to ensure a homogenous solution.

  • Filtration : Filter the final solution through a syringe filter (e.g., 0.45 µm pore size) to remove any aggregates before use.

OECT Fabrication on Flexible and Rigid Substrates

G cluster_fabrication OECT Fabrication Workflow cluster_substrates Substrate Choice start Start: Substrate Preparation flexible Flexible Substrate (e.g., PET, PEN, Kapton) start->flexible rigid Rigid Substrate (e.g., Glass, Silicon Wafer) start->rigid cleaning Substrate Cleaning (e.g., Sonication in IPA, Acetone, DI Water) flexible->cleaning rigid->cleaning electrode_deposition Source/Drain Electrode Deposition (e.g., Thermal Evaporation or Sputtering of Au/Cr) cleaning->electrode_deposition photolithography Photolithography & Etching (Patterning of Electrodes) electrode_deposition->photolithography channel_deposition Spin Coating of this compound- PEDOT:PSS Solution photolithography->channel_deposition annealing Annealing (e.g., 120°C for 15-30 min on a hotplate) channel_deposition->annealing encapsulation Encapsulation of Electrodes (e.g., with SU-8 or Parylene) annealing->encapsulation gate_electrode Gate Electrode Preparation (e.g., Ag/AgCl pellet or wire) encapsulation->gate_electrode final_device Final OECT Device gate_electrode->final_device

Fig. 2: Generalized workflow for the fabrication of OECTs.
  • Substrate Preparation :

    • Flexible : Polyethylene terephthalate (PET) or similar flexible polymers are cleaned via sonication in a series of solvents (e.g., acetone, isopropanol, and deionized water).

    • Rigid : Glass slides or silicon wafers undergo a similar cleaning process. A piranha etch or UV-ozone treatment can be used for more rigorous cleaning of rigid substrates.

  • Electrode Fabrication :

    • Source and drain electrodes (e.g., Cr/Au with thicknesses of 5 nm/50 nm) are deposited onto the substrate using techniques like thermal evaporation or sputtering.

    • Photolithography and wet etching are then used to pattern the electrodes to the desired channel length and width.

  • Channel Deposition :

    • The prepared this compound-enhanced PEDOT:PSS solution is spin-coated onto the substrate with the patterned electrodes. The spin speed and time are optimized to achieve the desired film thickness.

  • Annealing :

    • The device is annealed on a hotplate (e.g., at 120°C for 15-30 minutes) to remove residual solvent and improve the film's morphology and conductivity.

  • Encapsulation and Gate Electrode :

    • The source and drain contacts are encapsulated using a photoresist (like SU-8) or a biocompatible polymer (like parylene-C) to prevent direct contact with the electrolyte, leaving only the channel exposed.

    • A gate electrode (e.g., an Ag/AgCl wire or pellet) is introduced into the electrolyte to complete the transistor structure.

Signaling Pathway and Device Operation

The operation of an OECT relies on the modulation of the conductivity of the PEDOT:PSS channel through ion injection from an electrolyte, which is controlled by the gate voltage.

G cluster_operation OECT Operational Principle gate_voltage Apply Gate Voltage (Vg) ion_migration Cations from Electrolyte Migrate into PEDOT:PSS Channel gate_voltage->ion_migration dedoping PEDOT Chains are Reduced (De-doping) ion_migration->dedoping conductivity_change Channel Conductivity Decreases dedoping->conductivity_change current_modulation Drain Current (Id) is Modulated conductivity_change->current_modulation

Fig. 3: Simplified signaling pathway of a p-type OECT in depletion mode.

When a positive voltage is applied to the gate, cations from the electrolyte are driven into the PEDOT:PSS film. These cations compensate the negative charges on the PSS chains, leading to the de-doping of the PEDOT chains. This reduction in the number of charge carriers (holes) in the PEDOT backbone decreases the conductivity of the channel, thereby modulating the drain current flowing between the source and drain electrodes. The addition of this compound facilitates this process, leading to a more significant and faster modulation of the channel's conductivity.

Conclusion

The incorporation of this compound into PEDOT:PSS has proven to be a highly effective strategy for fabricating high-performance OECTs. The available data strongly supports its use in flexible devices, where it enables exceptional transconductance and rapid response times, crucial for wearable and implantable bioelectronics. While a direct quantitative comparison to rigid substrates is an area requiring further investigation, the fundamental principles of OECT operation and the performance-enhancing effects of this compound suggest that it would also offer significant advantages for OECTs fabricated on rigid substrates for applications such as high-throughput screening and in-vitro diagnostics. The provided experimental protocols offer a foundation for researchers to explore the potential of this promising material system across a range of bioelectronic platforms.

References

A Comparative Guide to the Antistatic Properties of MTEOA MeOSO3 and Alternatives on Various Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antistatic Agents

In environments where electrostatic discharge (ESD) can compromise experimental data, damage sensitive electronic components, or pose safety risks, the selection of appropriate antistatic agents is critical. This guide provides a comparative analysis of the antistatic properties of Tris(2-hydroxyethyl)methylammonium methylsulfate (MTEOA MeOSO3), a biocompatible ionic liquid, against other commonly used antistatic agents on various material substrates. The information presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Comparison of Antistatic Agent Performance

The following table summarizes the general characteristics and performance of different classes of antistatic agents.

Antistatic Agent ClassKey ComponentsMechanism of ActionAdvantagesDisadvantagesSuitable Materials
Ionic Liquids (e.g., this compound) Organic salts that are liquid at room temperatureHigh ionic mobility and hygroscopicity create a conductive layer on the surface.[1]Biocompatible, non-volatile, thermally stable, effective at low humidity.[1]Can be more expensive than traditional agents, limited long-term durability data.Polymers, Textiles (Polyester, Polypropylene).[2][3]
Quaternary Ammonium Compounds ("Quats") Cationic surfactants with a positively charged nitrogen atomAttract moisture from the air to form a conductive layer; the cationic nature also helps to neutralize negative static charges.[4][5]Highly effective, can also provide softening and antimicrobial benefits.[4]Performance is dependent on humidity, can be washed off (non-durable), may cause yellowing on some fabrics.[6]Textiles (Polyester, Nylon, Wool, Silk), Plastics.[7][8]
Fatty Acid Esters & Ethoxylates Non-ionic or anionic surfactantsMigrate to the surface and absorb moisture from the atmosphere, creating a conductive path.[9]Good lubricity, can be cost-effective.Humidity dependent, can be easily removed by washing or abrasion.[6]Plastics (Polyolefins), Textiles.
Conductive Polymers/Fillers Carbon black, conductive polymers (e.g., PEDOT:PSS), metallic fibersForm a conductive network within or on the surface of the material, allowing for rapid charge dissipation.[9][10][11]Permanent antistatic effect, independent of humidity.[9]Can affect the color and mechanical properties of the base material, may be more expensive.[10]Plastics, Coatings, Textiles.[10][12]

Experimental Protocols for Antistatic Property Validation

To quantitatively assess and compare the antistatic performance of this compound and other agents, standardized testing methodologies are essential. The following are detailed protocols for key experiments.

Surface Resistivity Measurement

This test determines the electrical resistance of the material's surface, providing an indication of its ability to dissipate static charge.

  • Applicable Standards:

    • For Fabrics: AATCC Test Method 76 - Electrical Surface Resistivity of Fabrics.

    • For Insulating Materials (Plastics): ASTM D257 - Standard Test Methods for DC Resistance or Conductance of Insulating Materials.

  • Experimental Protocol (based on AATCC 76):

    • Specimen Preparation: Cut fabric specimens to a size of 100 mm x 100 mm. Condition the specimens for at least 24 hours in a controlled atmosphere (e.g., 23 ± 2°C and 50 ± 5% relative humidity).

    • Treatment: Apply the antistatic agent (e.g., a solution of this compound in a suitable solvent) to the fabric specimens using a standard method such as padding, spraying, or dipping. Ensure uniform application and allow the specimens to dry and re-condition.

    • Measurement:

      • Place the conditioned specimen on an insulating base.

      • Use a circular electrode assembly as specified in the standard. Place the electrodes firmly on the specimen.

      • Apply a direct voltage (e.g., 100 V or 500 V) for a specified duration (typically 1 minute).

      • Measure the resistance using a high-resistance meter (megohmmeter).

    • Calculation: Calculate the surface resistivity (ρs) in ohms per square (Ω/sq) using the formula: ρs = (R * P) / D Where R is the measured resistance in ohms, P is the perimeter of the inner electrode, and D is the distance between the inner and outer electrodes.

Static Decay Test

This method measures the time required for a static charge to dissipate from the surface of a material.

  • Applicable Standards:

    • For Plastics: ASTM D4470 - Standard Test Method for Static Electrification.

    • Military Standard: MIL-STD-3010, Method 4046 - Antistatic Properties of Materials.

  • Experimental Protocol (based on MIL-STD-3010, Method 4046):

    • Specimen Preparation and Conditioning: As described for the surface resistivity test.

    • Charging: Place the specimen in the static decay test apparatus. Apply a high voltage (e.g., ±5000 V) to the specimen for a specified duration to induce a static charge.

    • Decay Measurement:

      • Remove the charging voltage and simultaneously start a timer.

      • A non-contacting electrostatic voltmeter monitors the charge on the specimen's surface.

      • Measure the time it takes for the charge to decay to a certain percentage (e.g., 10% or 1%) of its initial value.

    • Reporting: Report the static decay time in seconds for both positive and negative initial charges.

Triboelectric Charging Test

This test evaluates the propensity of a material to generate a static charge when rubbed against another material.

  • Applicable Standards:

    • General: Based on principles in ASTM D4470.

    • Textiles: Can be adapted from various industry-specific test methods.

  • Experimental Protocol:

    • Specimen and Rubbing Material Preparation: Condition the test specimen and a standard rubbing material (e.g., nylon, wool, or another relevant material) in a controlled environment.

    • Tribocharging: Mount the specimen on a test platform. Rub the specimen with the standard material for a defined number of cycles, at a constant speed and pressure.

    • Charge Measurement: Immediately after rubbing, measure the charge generated on the specimen using a Faraday cup connected to an electrometer.

    • Reporting: Report the triboelectric charge density in coulombs per unit area (C/m²).

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental validation process for antistatic properties.

ExperimentalWorkflow cluster_prep Material Preparation cluster_testing Antistatic Property Testing cluster_analysis Data Analysis & Comparison material_selection Select Materials (Polyester, Polyethylene, Cotton) specimen_prep Prepare & Condition Specimens (ASTM D618 / AATCC Guidelines) material_selection->specimen_prep antistatic_selection Select Antistatic Agents (this compound, Alternatives) treatment Apply Antistatic Agents antistatic_selection->treatment specimen_prep->treatment surface_resistivity Surface Resistivity Test (AATCC 76 / ASTM D257) treatment->surface_resistivity static_decay Static Decay Test (ASTM D4470 / MIL-STD-3010) treatment->static_decay triboelectric Triboelectric Charging Test (ASTM D4470) treatment->triboelectric data_collection Collect Quantitative Data (Ω/sq, seconds, C/m²) surface_resistivity->data_collection static_decay->data_collection triboelectric->data_collection comparison Compare Performance data_collection->comparison conclusion Draw Conclusions comparison->conclusion

Caption: Experimental workflow for validating antistatic properties.

The following diagram illustrates the signaling pathway of how an antistatic agent works on a material surface.

AntistaticMechanism cluster_material Material Surface cluster_agent Antistatic Agent Application cluster_dissipation Charge Dissipation Mechanism material Insulating Material (e.g., Polyester, Polyethylene) static_charge Static Charge Buildup (Due to Tribocharging) material->static_charge conductive_layer Formation of Conductive Layer (Ionic mobility / Moisture absorption) static_charge->conductive_layer Neutralized by antistatic_agent Antistatic Agent (e.g., this compound) antistatic_agent->conductive_layer Applied to surface conductive_layer->material Forms on charge_dissipation Static Charge Dissipation conductive_layer->charge_dissipation

References

A Comparative Analysis of MTEOA MeOSO3 and Cholinium-Based Ionic Liquids for Carbon Dioxide Capture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ionic Liquid Performance in CO2 Capture, Supported by Experimental Data.

The quest for efficient and environmentally benign methods for carbon dioxide (CO₂) capture has led to significant research into ionic liquids (ILs). These molten salts at or near room temperature offer unique properties such as negligible vapor pressure, high thermal stability, and tunable structures, making them promising candidates for CO₂ scrubbing applications. This guide provides a comparative study of tris(2-hydroxyethyl)methylammonium methylsulfate (MTEOA MeOSO₃), a biocompatible ionic liquid, and other well-characterized ILs, particularly cholinium-based amino acid ionic liquids, for CO₂ capture.

Performance Comparison: Physicochemical Properties and CO₂ Absorption Capacity

The efficiency of an ionic liquid in CO₂ capture is not solely determined by its absorption capacity. Physicochemical properties such as viscosity and density play a crucial role in the design and operation of absorption processes, affecting mass transfer rates and energy consumption for pumping and regeneration.

Below is a summary of the physicochemical properties and CO₂ absorption capacities of selected cholinium-based ionic liquids, which serve as analogues for understanding the potential performance of MTEOA MeOSO₃.

Table 1: Physicochemical Properties of Selected Cholinium-Based Ionic Liquids

Ionic LiquidAbbreviationMolecular Weight ( g/mol )Density (g/cm³ at 298.15 K)Viscosity (mPa·s at 298.15 K)
Cholinium Glycinate[Ch][Gly]208.25~1.13~121
Cholinium Alaninate[Ch][Ala]222.28~1.11-
Cholinium Serinate[Ch][Ser]238.28~1.1711543
Cholinium Prolinate[Ch][Pro]248.32--

Note: Data is compiled from various sources and experimental conditions may vary. Viscosity, in particular, is highly sensitive to water content and temperature.

Table 2: CO₂ Absorption Capacity of Selected Cholinium-Based Ionic Liquids and Related Systems

Ionic Liquid/SystemAbbreviation/CompositionTemperature (°C)Pressure (atm)CO₂ Absorption Capacity (mol CO₂/mol IL)
[N₁,₁,₆,₂OH][4-Triz]-2011.57
Cholinium Prolinate - Ethylene Glycol (1:3)[Ch][Pro]-EG (1:3)2510.66
Cholinium Prolinate - Ethylene Glycol (1:4)[Ch][Pro]-EG (1:4)2510.67
Cholinium Prolinate - Ethylene Glycol (1:5)[Ch][Pro]-EG (1:5)2510.71

Note: The CO₂ absorption capacity is influenced by the basicity of the anion and the overall physicochemical properties of the ionic liquid. The data for [N₁,₁,₆,₂OH][4-Triz] highlights the significant potential of functionalized cholinium-based ILs.

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the accurate assessment of ionic liquid performance in CO₂ capture. Below are representative protocols for the synthesis of MTEOA MeOSO₃ and the measurement of CO₂ absorption capacity.

Synthesis of tris(2-hydroxyethyl)methylammonium methylsulfate (MTEOA MeOSO₃)

This synthesis is based on the quaternization of tris(2-hydroxyethyl)amine.

Materials:

  • tris(2-hydroxyethyl)amine

  • Dimethyl sulfate

  • Solid acid decontaminant (e.g., acidic ion-exchange resin)

  • Solvent (optional, e.g., acetone)

Procedure:

  • In a reaction vessel, dissolve tris(2-hydroxyethyl)amine in a suitable solvent or use it neat.

  • Slowly add dimethyl sulfate to the solution/neat amine under controlled temperature conditions, typically with stirring. The reaction is exothermic.

  • After the addition is complete, continue stirring the mixture for a specified period (e.g., 24 hours) at room temperature or a slightly elevated temperature to ensure the completion of the quaternization reaction.

  • Introduce a solid acid decontaminant to the reaction mixture to scavenge any unreacted starting materials or by-products.

  • Stir the mixture with the decontaminant for a set duration.

  • Filter the mixture to remove the solid decontaminant.

  • If a solvent was used, remove it under reduced pressure using a rotary evaporator to obtain the final product, MTEOA MeOSO₃.

  • The final product should be characterized by techniques such as ¹H NMR and ¹³C NMR to confirm its structure and purity.

Measurement of CO₂ Absorption Capacity (Gravimetric Method)

The gravimetric method is a common technique to determine the amount of CO₂ absorbed by an ionic liquid.

Apparatus:

  • High-pressure, high-temperature magnetic suspension balance or similar gravimetric microbalance.

  • Thermostatted sample chamber.

  • High-purity CO₂ gas supply.

  • Vacuum pump.

  • Pressure and temperature sensors.

Procedure:

  • Place a known mass of the ionic liquid into the sample basket of the balance.

  • Evacuate the system to remove any dissolved gases from the ionic liquid.

  • Heat the sample to the desired experimental temperature.

  • Introduce CO₂ into the chamber at the desired pressure.

  • Record the change in mass of the ionic liquid over time until equilibrium is reached (i.e., the mass no longer increases).

  • The CO₂ absorption capacity is calculated from the mass increase of the ionic liquid. Buoyancy effects due to the high pressure of CO₂ must be corrected for to obtain accurate results.

  • The experiment can be repeated at different temperatures and pressures to determine the absorption isotherms.

Visualizing Experimental and Logical Workflows

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key processes in the study of ionic liquids for CO₂ capture.

experimental_workflow cluster_synthesis IL Synthesis & Characterization cluster_property Physicochemical Properties cluster_capture CO2 Capture Performance synthesis Synthesis of Ionic Liquid purification Purification synthesis->purification characterization Characterization (NMR, FT-IR) purification->characterization density Density Measurement characterization->density viscosity Viscosity Measurement characterization->viscosity absorption Gravimetric CO2 Absorption characterization->absorption selectivity Gas Selectivity (e.g., CO2/N2) absorption->selectivity regeneration Regeneration Studies absorption->regeneration

Caption: Experimental workflow for the evaluation of ionic liquids for CO₂ capture.

co2_capture_mechanism cluster_reaction Absorption Reaction co2 CO₂ il [Choline]⁺[Amino Acid]⁻ zwitterion Zwitterion Intermediate co2->zwitterion Reaction with Amino Group il->zwitterion carbamate Carbamate Formation il->carbamate Forms Complex zwitterion->carbamate Proton Transfer

Caption: Logical relationship of CO₂ capture by a cholinium-amino acid ionic liquid.

A Comparative Guide to the Long-Term Stability of MTEOA MeOSO3-Enhanced Biosensors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the long-term stability of biosensing components is a critical factor in developing reliable and robust diagnostic and monitoring tools. This guide provides an objective comparison of the long-term stability of biosensors enhanced with the ionic liquid MTEOA MeOSO3 against other common stabilizing alternatives, supported by experimental data and detailed protocols.

The emergence of ionic liquids (ILs) as additives in biosensor fabrication has opened new avenues for improving their performance and longevity. Among these, Tris(2-hydroxyethyl)methylammonium methylsulfate (this compound), a biocompatible ionic liquid, has shown significant promise in enhancing the stability of conducting polymer-based biosensors, particularly those utilizing poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS). This guide delves into the quantitative data available for this compound-enhanced biosensors and compares it with established alternatives such as hydrogels and deep eutectic solvents (DES).

Comparative Analysis of Long-Term Stability

The long-term stability of a biosensor can be categorized into three key areas: operational (cycling) stability, storage stability, and continuous operational stability. The following table summarizes the available quantitative data for this compound-enhanced biosensors and alternative technologies.

TechnologySensor TypeStability MetricResult
This compound in PEDOT:PSS Organic Electrochemical Transistor (OECT)Operational (Cycling) Stability> 95% signal retention after 5000 cycles[1][2]
PEDOT:PSS (without IL) Organic Electrochemical Transistor (OECT)Continuous Operational StabilityStable for over 30 days (80% signal retention)[3]
Hydrogel-based ElectrochemicalStorage StabilityStable for at least 7 weeks (unstimulated)[4]
Deep Eutectic Solvent (DES)-based ElectrochemicalGeneral StabilityGood stability and reproducibility reported[5]

Note: Direct quantitative comparisons are challenging due to variations in experimental conditions and the specific biosensor architectures used in different studies. The data presented should be considered in the context of the respective research.

In-Depth Look at this compound-Enhanced Biosensors

Recent research has highlighted the effectiveness of incorporating this compound into PEDOT:PSS films for organic electrochemical transistors (OECTs). A study by Li et al. (2022) demonstrated that the addition of this ionic liquid leads to excellent switching cyclical stability, with a retention rate of over 95% after 5000 cycles.[1][2] This high level of stability is attributed to the ionic liquid's ability to improve the conductivity, morphology, and redox processes of the PEDOT:PSS film.

Alternative Stabilization Technologies

PEDOT:PSS without Ionic Liquids

PEDOT:PSS on its own is a widely used material in biosensors due to its mixed ionic and electronic conductivity. Studies on textile-based OECTs using PEDOT:PSS have shown long-term stability for over 30 days, retaining over 80% of their initial signal.[3] However, the stability of pristine PEDOT:PSS can be influenced by environmental factors such as humidity.

Hydrogels

Hydrogels provide a biocompatible, water-rich environment for immobilizing biological recognition elements, which can contribute to their stability. Research on hydrogel-coated microelectrodes for neural applications has shown that unstimulated electrodes remain stable for more than 10 months.[4]

Deep Eutectic Solvents (DES)

Deep eutectic solvents are another class of ionic liquid analogues that are gaining attention for their ability to enhance biosensor stability. They are known to provide a favorable microenvironment for enzymes and other biorecognition molecules, leading to good stability and reproducibility.[5] However, more extensive quantitative long-term stability data is needed for direct comparison.

Experimental Protocols

Accurate evaluation of long-term stability is crucial. Below are detailed methodologies for key experiments.

Accelerated Aging Test (Adapted from ASTM F1980)

This test is used to simulate the effects of long-term storage in a shorter period.

  • Sample Preparation: Prepare a statistically significant number of this compound-enhanced biosensors and control biosensors (e.g., PEDOT:PSS without IL).

  • Initial Characterization: Measure the initial baseline performance of all biosensors (e.g., sensitivity, limit of detection, response time).

  • Aging Conditions: Place the biosensors in a temperature and humidity-controlled chamber. A common condition is 55°C, which is used to simulate one year of aging in approximately 45-60 days (the exact duration is calculated using the Arrhenius equation).

  • Time Points: Remove a subset of biosensors from the chamber at predetermined time points (e.g., equivalent to 3, 6, 9, and 12 months of real-time aging).

  • Performance Evaluation: After each time point, allow the biosensors to equilibrate to ambient conditions and then re-evaluate their performance metrics.

  • Data Analysis: Compare the performance of the aged biosensors to their initial performance and to the performance of control biosensors stored at ambient conditions for the same real-time duration.

Operational (Cycling) Stability Test

This test evaluates the biosensor's performance over repeated use.

  • Initial Measurement: Record the baseline signal of the biosensor in the absence of the analyte.

  • Analyte Introduction: Introduce a known concentration of the target analyte and record the biosensor's response.

  • Regeneration: Wash the biosensor with a suitable buffer to remove the analyte and allow the signal to return to baseline.

  • Repetitive Cycles: Repeat steps 2 and 3 for a large number of cycles (e.g., several thousand).

  • Data Analysis: Plot the signal response at each cycle. The stability is determined by the percentage of the initial signal that is retained after the final cycle.

Continuous Operational Stability Test

This test assesses the biosensor's performance during uninterrupted, long-term exposure to the analyte.

  • Baseline Stabilization: Place the biosensor in a continuous flow of a buffer solution until a stable baseline signal is achieved.

  • Continuous Analyte Exposure: Introduce a continuous flow of the target analyte at a constant concentration.

  • Signal Monitoring: Record the biosensor's signal continuously over an extended period (e.g., 24, 48, 72 hours).

  • Data Analysis: Analyze the signal for any drift or decay over time. The stability is often reported as the percentage of signal loss per hour or per day.

Visualizing the Mechanisms

To better understand the underlying principles of these biosensors, the following diagrams illustrate the experimental workflow for stability testing and the signaling pathways.

Experimental_Workflow_for_Long_Term_Stability_Testing cluster_prep Preparation cluster_initial Initial Characterization cluster_aging Stability Testing cluster_eval Evaluation cluster_analysis Data Analysis prep Prepare Biosensor Samples (MTEOA & Alternatives) initial_char Measure Baseline Performance prep->initial_char storage Storage Stability (Accelerated Aging) initial_char->storage operational Operational Stability (Cycling) initial_char->operational continuous Continuous Operational Stability initial_char->continuous eval Measure Performance at Time Points storage->eval operational->eval continuous->eval analysis Compare & Analyze Stability Data eval->analysis

Caption: Experimental workflow for evaluating the long-term stability of biosensors.

OECT_Signaling_Pathway cluster_device OECT Biosensor Gate Gate Electrode Electrolyte Electrolyte (containing Analyte) Gate->Electrolyte Vg Applied Channel PEDOT:PSS Channel (with this compound) Electrolyte->Channel Ion Injection/ Depletion Drain Drain Channel->Drain Signal Change in Drain Current Channel->Signal Modulates Conductivity Source Source Source->Channel Vd Applied Analyte Analyte Analyte->Electrolyte Introduced

Caption: Signaling pathway of an this compound-enhanced OECT biosensor.

Enzymatic_Biosensor_Signaling_Pathway cluster_biosensor Enzymatic Biosensor Substrate Substrate (Analyte) Enzyme Immobilized Enzyme Substrate->Enzyme Binds to Active Site Product Product Enzyme->Product Catalyzes Reaction Electrode Transducer (Electrode) Product->Electrode Electrochemically Detected Signal Electrical Signal Electrode->Signal

Caption: General signaling pathway of an enzymatic electrochemical biosensor.

References

A Comparative Guide to the Morphological Modification of PEDOT:PSS Films

Author: BenchChem Technical Support Team. Date: November 2025

An analysis of common secondary dopants for enhanced conductivity and modified surface morphology in PEDOT:PSS films, with a focus on providing researchers with actionable experimental data and protocols.

This guide provides a comparative analysis of common secondary dopants used to modify the morphology and enhance the electrical conductivity of Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) films. While the initial topic of interest was the effect of MTEOA MeOSO3, a thorough review of scientific literature did not yield specific data on this compound, suggesting it is not a widely documented agent for this application. Therefore, this guide focuses on prevalent and well-characterized alternatives: Dimethyl Sulfoxide (DMSO), Ethylene Glycol (EG), and Ionic Liquids (ILs), specifically 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate (EMIM OTF).

The objective is to furnish researchers, scientists, and drug development professionals with a concise yet comprehensive resource, detailing the performance of these additives through quantitative data, experimental methodologies, and visual representations of the underlying mechanisms and workflows.

Performance Comparison of Secondary Dopants

The addition of secondary dopants to PEDOT:PSS aqueous dispersions is a widely adopted strategy to improve the performance of resulting thin films. The primary mechanism involves the disruption of the insulating PSS shell surrounding the conductive PEDOT core, leading to a reorganization of the polymer chains into a more favorable morphology for charge transport. This morphological change is accompanied by a significant increase in electrical conductivity.

Quantitative Data Summary

The following table summarizes the typical performance enhancements observed in PEDOT:PSS films upon treatment with various secondary dopants. The pristine PEDOT:PSS values are provided as a baseline for comparison.

Secondary DopantConcentration/TreatmentConductivity (S/cm)Surface Roughness (RMS)Key Morphological Changes
Pristine PEDOT:PSS N/A~0.7 - 1.0Variable, typically smoothGranular, "core-shell" structure
Dimethyl Sulfoxide (DMSO) 5 vol% in solution~755 - 1185[1]Increased roughnessFormation of interconnected fibrillar networks[2]
Ethylene Glycol (EG) 5 wt% in solution>100 (significant increase)[3]Increased roughnessPromotes elongated, crystalline PEDOT domains
Ionic Liquid (EMIM OTF) Additive in solutionSignificant enhancementNot specifiedGenerates smaller, fibril-like PEDOT-rich domains[4]

Mechanism of Morphological Change

The enhancement in PEDOT:PSS conductivity is primarily attributed to a morphological rearrangement induced by the secondary dopants. In its pristine state, the conductive PEDOT chains are encapsulated by the insulating PSS polymer, forming a core-shell structure. Secondary dopants, typically high-boiling point polar solvents or ionic liquids, screen the coulombic attraction between the positively charged PEDOT and negatively charged PSS chains. This allows for a phase separation and the reorganization of PEDOT chains into an extended, interconnected network, which facilitates charge hopping between conductive domains.

G cluster_0 Pristine PEDOT:PSS cluster_1 Treated PEDOT:PSS p1 Core-Shell Structure p2 Low Conductivity p1->p2 t1 Fibrillar Network p1->t1 Secondary Dopant (DMSO, EG, IL) t2 High Conductivity t1->t2

Mechanism of PEDOT:PSS morphology change.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for achieving the desired PEDOT:PSS film characteristics. Below are representative methodologies for the application of DMSO as a secondary dopant.

Preparation of DMSO-Treated PEDOT:PSS Films

1. Materials:

  • PEDOT:PSS aqueous dispersion (e.g., Clevios™ PH 1000)

  • Dimethyl Sulfoxide (DMSO), >99.5% purity

  • Substrates (e.g., glass, ITO-coated glass, PET)

  • Deionized water, acetone, isopropyl alcohol for cleaning

2. Substrate Cleaning:

  • Sequentially sonicate substrates in deionized water, acetone, and isopropyl alcohol for 15 minutes each.

  • Dry the substrates with a nitrogen gun.

  • Treat with UV-Ozone or air plasma for 5-15 minutes to create a hydrophilic surface.

3. Solution Preparation (Additive Method):

  • Add DMSO to the PEDOT:PSS dispersion to a final concentration of 5% by volume.

  • Stir the solution for several hours (e.g., 24 hours) at room temperature to ensure homogeneity.

  • Filter the solution through a 0.45 µm syringe filter before use.

4. Film Deposition:

  • Deposit the PEDOT:PSS:DMSO solution onto the cleaned substrate via spin-coating. A typical parameter is 3000 rpm for 60 seconds.

  • Anneal the film on a hotplate at 120-150 °C for 10-15 minutes to remove residual solvent.[2]

5. Post-Treatment (Alternative Method):

  • Deposit a pristine PEDOT:PSS film as described above.

  • After annealing, immerse the film in a DMSO bath for a specified time (e.g., 30 minutes) or drop-cast DMSO onto the heated film.

  • Perform a final annealing step to dry the film.

6. Characterization:

  • Morphology: Analyze the surface topography using Atomic Force Microscopy (AFM) in tapping mode.

  • Conductivity: Measure the sheet resistance using a four-point probe method and calculate the conductivity based on the film thickness.

G start Start sub_clean Substrate Cleaning (Sonication, Plasma) start->sub_clean sol_prep Solution Preparation (PEDOT:PSS + Dopant) sub_clean->sol_prep spin_coat Spin Coating sol_prep->spin_coat anneal Annealing spin_coat->anneal characterize Characterization (AFM, 4-Point Probe) anneal->characterize end End characterize->end

Experimental workflow for PEDOT:PSS film preparation.

Concluding Remarks

The choice of secondary dopant for modifying PEDOT:PSS morphology and conductivity depends on the specific application requirements, such as the desired level of conductivity, optical transparency, and compatibility with subsequent processing steps. DMSO and Ethylene Glycol are widely used and effective polar solvents that significantly enhance the performance of PEDOT:PSS films. Ionic liquids represent a versatile class of additives that can also be tailored to achieve specific morphological and electrical properties. The experimental protocols and comparative data presented in this guide offer a starting point for researchers to develop and optimize their PEDOT:PSS-based devices.

References

Safety Operating Guide

Safe Disposal of MTEOA MeOSO3: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of MTEOA MeOSO3 (CAS No. 29463-06-7), ensuring the safety of laboratory personnel and compliance with regulatory standards. The following procedures have been compiled from safety data sheets and chemical information resources to provide clear, step-by-step guidance.

Key Chemical and Safety Data

For quick reference, the following table summarizes the essential identification and safety information for this compound.

IdentifierValue
Chemical Name Tris(2-(2-methoxyethoxy)ethyl)amine
CAS Number 29463-06-7
Molecular Formula C15H33NO6
Molecular Weight 323.42 g/mol
EC / List Number 249-655-6

Proper Disposal Procedures

Adherence to proper disposal protocols is critical to prevent environmental contamination and ensure workplace safety. The following steps outline the recommended procedure for the disposal of this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile rubber)

  • Laboratory coat

Step 2: Waste Collection

  • Do not mix this compound waste with other chemical waste streams.

  • Collect the waste in its original container or a clearly labeled, compatible chemical waste container.

  • Ensure the container is tightly sealed to prevent leaks or spills.

Step 3: Handling of Empty Containers

  • Uncleaned and empty containers should be treated as if they still contain the product.

  • These containers must be disposed of in the same manner as the chemical waste itself.

Step 4: Environmental Precautions

  • Prevent entry into drains and waterways. this compound should not be disposed of via the sewage system.[1]

  • In the event of a spill, cover drains and use a liquid-absorbent material (e.g., Chemizorb®) to contain the substance. Collect the absorbed material and place it in a suitable container for disposal.

Step 5: Final Disposal

  • All waste material, including contaminated absorbent materials and empty containers, must be disposed of in accordance with local, state, and national environmental regulations.[2]

  • Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal procedure.

A Start: Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Designated, Labeled Container B->C D Is the container empty? C->D E Treat Empty Container as Hazardous Waste D->E Yes F Seal Container Tightly D->F No E->F G Store in a Designated Waste Accumulation Area F->G H Arrange for Pickup by a Licensed Waste Disposal Service G->H I End: Waste Disposed of per Local & National Regulations H->I

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.